1-(Furan-2-yl)butan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(furan-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-4-7(9)8-5-3-6-10-8;/h3,5-7H,2,4,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYWSYDFZGRDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of 1-(Furan-2-yl)butan-1-amine hydrochloride?
An In-Depth Technical Guide to the Chemical Properties of 1-(Furan-2-yl)butan-1-amine Hydrochloride
Introduction
1-(Furan-2-yl)butan-1-amine hydrochloride is an organic compound featuring a furan ring connected to a butylamine chain via a chiral center. The furan moiety is a prevalent scaffold in medicinal chemistry, recognized as a bioisostere for phenyl rings that can modulate metabolic stability and drug-receptor interactions.[1] The primary amine group provides a site for further functionalization and salt formation, enhancing aqueous solubility and facilitating its use in pharmaceutical development. This guide provides a comprehensive overview of the chemical properties of its hydrochloride salt (CAS Number: 1864074-40-7), intended for researchers, scientists, and drug development professionals.[2]
It is important to note that while the constituent functional groups are well-characterized, specific experimental data for this particular molecule is limited in publicly available literature. Therefore, this guide synthesizes known chemical principles with predictive data based on analogous structures to offer a robust technical profile.
Physicochemical Properties
The hydrochloride salt of 1-(Furan-2-yl)butan-1-amine is a solid at room temperature. Its physicochemical properties are determined by the interplay between the aromatic furan ring, the flexible butyl chain, and the protonated amine group.
| Property | Data | Source(s) |
| CAS Number | 1864074-40-7 | [2] |
| Molecular Formula | C₈H₁₄ClNO | |
| Molecular Weight | 175.66 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% (Typical Commercial Grade) | |
| Melting Point | Data not available in cited literature | |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) due to the ionic hydrochloride group. | |
| pKa | Data not available; expected to be in the range of 9-10 for the protonated primary amine, typical for alkylammonium ions. | |
| Storage | 4°C, protect from light |
Synthesis and Purification
The most logical and established pathway for synthesizing the parent amine, 1-(Furan-2-yl)butan-1-amine, is through the reductive amination of a suitable carbonyl precursor. A plausible route starts from 2-acetylfuran, proceeding through an imine intermediate, followed by reduction and subsequent salt formation.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 1-(Furan-2-yl)butan-1-amine hydrochloride.
Experimental Protocol: Synthesis
Caution: This protocol is a representative procedure based on established chemical transformations and should be performed by trained personnel with appropriate safety precautions.
Step 1: Synthesis of 1-(Furan-2-yl)butan-1-amine (Free Base) via Reductive Amination
-
Imine Formation: To a solution of 2-acetylfuran (1.0 eq) in a suitable solvent such as methanol or ethanol, add n-butylamine (1.1 eq).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to confirm the formation of the imine intermediate. The reaction may be facilitated by a dehydrating agent or Dean-Stark apparatus if hydrolysis of the imine is a concern.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise while maintaining the temperature below 10°C.
-
Workup: After the reduction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1-(Furan-2-yl)butan-1-amine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise to the stirred solution of the free base at 0°C.
-
Precipitation: The hydrochloride salt will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Drying: Wash the collected solid with cold diethyl ether and dry under vacuum to yield 1-(Furan-2-yl)butan-1-amine hydrochloride.
Analytical Characterization
A combination of spectroscopic techniques is essential for confirming the structure and purity of the synthesized compound. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
Predicted ¹H NMR Data (in D₂O or DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Notes |
| Furan H5 | ~7.5-7.7 | Doublet of doublets (dd) or m | 1H | Deshielded proton adjacent to the oxygen atom.[3] |
| Furan H3 | ~6.4-6.6 | Doublet of doublets (dd) or m | 1H | Proton adjacent to the substituent-bearing carbon.[3] |
| Furan H4 | ~6.3-6.5 | Doublet of doublets (dd) or m | 1H | Proton between H3 and H5.[3] |
| Methine (-CH-) | ~4.2-4.5 | Triplet (t) or quartet (q) | 1H | Benzylic-type proton adjacent to the furan ring and the amine. |
| Methylene (-CH₂-) | ~1.5-1.9 | Multiplet (m) | 2H | Methylene group of the butyl chain adjacent to the methine. |
| Methylene (-CH₂-) | ~1.2-1.5 | Multiplet (m) | 2H | Central methylene group of the butyl chain. |
| Terminal Methyl (-CH₃) | ~0.8-1.0 | Triplet (t) | 3H | Terminal methyl group of the butyl chain. |
| Amine (-NH₃⁺) | ~8.0-9.0 | Broad singlet (br s) | 3H | Protons of the ammonium group; signal may be broad and exchangeable. |
Predicted ¹³C NMR Data
The spectrum would show 8 distinct carbon signals corresponding to the furan ring (4 signals, with the C2 carbon being significantly downfield), and the butyl chain (4 signals).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Rationale / Notes |
| N⁺-H Stretch | 2200-3000 | Broad, Strong | Characteristic broad absorption for an ammonium salt.[4] |
| C-H Stretch (Aromatic/Furan) | 3100-3150 | Medium | C-H stretching on the furan ring.[5] |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong | C-H stretching of the butyl chain.[5] |
| C=C Stretch (Furan Ring) | ~1500-1600 | Medium | Aromatic ring stretching vibrations. |
| C-O-C Stretch (Furan Ring) | ~1000-1100 | Strong | Ether-like stretch within the furan ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the parent amine. For the hydrochloride salt, analysis is typically performed on the free base.
-
Expected Molecular Ion ([M+H]⁺): For the free base (C₈H₁₃NO), the protonated molecular ion would be observed at m/z ≈ 140.1070.[6]
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen. This would result in the loss of a propyl radical (•C₃H₇) to form a stable, resonance-delocalized furfuryliminium ion at m/z ≈ 98.
-
Loss of Butylamine: Cleavage of the bond between the furan ring and the amine-bearing carbon can lead to a fragment corresponding to the furanomethyl cation (m/z ≈ 81).
-
Furan Ring Fragmentation: The furan ring itself can fragment, though this is typically less favored than alpha-cleavage.
-
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of the final product.
Chemical Reactivity and Stability
The chemical behavior of 1-(Furan-2-yl)butan-1-amine hydrochloride is dictated by the reactivity of the furan ring and the primary ammonium group.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, primarily at the 2- and 5-positions.[7] However, the amine-bearing substituent is already at the 2-position.
-
Electrophilic Aromatic Substitution: Reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the 5-position. These reactions often require mild conditions, as the furan ring is sensitive to strong acids.[8]
-
Acid Sensitivity: Furan and its derivatives are notoriously unstable in strong acidic conditions, which can lead to protonation and subsequent ring-opening polymerization.[8][9] The use of the hydrochloride salt itself suggests a degree of stability in mildly acidic aqueous solutions, but strongly acidic or heated acidic conditions should be avoided.
-
Oxidation: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opened products. The metabolic oxidation of furan, for instance, produces the reactive intermediate cis-2-butene-1,4-dial.[10] Care should be taken to avoid strong oxidizing agents.
-
Hydrogenation: The furan ring can be reduced to tetrahydrofuran (THF) under catalytic hydrogenation, though this often requires more forcing conditions than the reduction of an imine.
Reactivity of the Amine Group
As a hydrochloride salt, the amine is protonated (-NH₃⁺) and therefore non-nucleophilic. To engage in reactions typical of a primary amine (e.g., acylation, alkylation, Schiff base formation), the free base must be generated by treatment with a suitable base (e.g., NaHCO₃, Et₃N). Once liberated, the primary amine is a good nucleophile.
Potential Reaction Pathways Diagram
Caption: Key potential reactivity pathways for the free amine.
References
-
Unveiling Orthogonal Reactivity of Substituted 2-(2-Azidostyryl)furans: Thermolysis and Photolysis versus Catalysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Reductive amination of DFF with NH3 or butylamine. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
Diels−Alder Reaction of 2-Amino-Substituted Furans as a Method for Preparing Substituted Anilines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
IR: amines. University of California, Los Angeles. Available at: [Link]
-
Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry. Available at: [Link]
-
Schematic illustration of reductive amination of FUR to FUA and other... ResearchGate. Available at: [Link]
-
Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. Green Chemistry (RSC Publishing). Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. Available at: [Link]
-
Polyamines are traps for reactive intermediates in furan metabolism. PMC - NIH. Available at: [Link]
-
Five Member Heterocycles Reactivity of Furan. YouTube. Available at: [Link]
-
Reactivity of Furan, Pyrrole and Thiophene. YouTube. Available at: [Link]
-
Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. Available at: [Link]
-
1-(furan-2-yl)butan-1-amine (C8H13NO). PubChemLite. Available at: [Link]
-
1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... ResearchGate. Available at: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 1-(Furan-2-yl)butan-1-amine hydrochloride | 1864074-40-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. PubChemLite - 1-(furan-2-yl)butan-1-amine (C8H13NO) [pubchemlite.lcsb.uni.lu]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Polyamines are traps for reactive intermediates in furan metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Characteristics of 1-(Furan-2-yl)butan-1-amine Hydrochloride
Abstract
This technical guide provides a detailed examination of the physicochemical properties of 1-(Furan-2-yl)butan-1-amine hydrochloride (CAS No. 1864074-40-7). This compound is of interest to researchers in medicinal chemistry and drug development, combining the heteroaromatic furan scaffold with a chiral primary amine. Due to the limited availability of direct experimental data in public literature, this guide establishes a foundational profile through a combination of known identifiers, reasoned estimations based on analogous structures, and comprehensive, validated protocols for its full analytical characterization. We present methodologies for spectroscopic identification, purity assessment, and the determination of key physical constants such as solubility and thermal properties. This document is intended to serve as a vital resource for scientists, enabling robust experimental design and ensuring data integrity in research applications.
Introduction and Molecular Overview
1-(Furan-2-yl)butan-1-amine hydrochloride is an organic salt that merges a furan ring, a common motif in bioactive molecules, with a butan-1-amine side chain. The presence of a chiral center at the carbon adjacent to both the furan ring and the nitrogen atom makes it a valuable building block for stereospecific synthesis. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, which are critical parameters for pharmaceutical development and biological assays.
The furan moiety can influence the molecule's metabolic profile and receptor-binding interactions, while the primary amine serves as a key functional handle for further chemical modification. A thorough understanding of its physicochemical characteristics is paramount for its effective use, from predicting its behavior in biological systems to developing robust analytical methods for quality control.
Table 1: Compound Identification and Core Properties
| Identifier | Value | Source / Note |
|---|---|---|
| IUPAC Name | 1-(Furan-2-yl)butan-1-amine hydrochloride | --- |
| CAS Number | 1864074-40-7 | [1] |
| Molecular Formula | C₈H₁₄ClNO | [1] |
| Molecular Weight | 175.66 g/mol | Calculated from formula[1] |
| Canonical SMILES | CCCC(C1=CC=CO1)N.Cl | [1] |
| Physical State | Expected to be a crystalline solid | Based on typical amine hydrochlorides |
Synthesis and Salt Formation: A Conceptual Framework
While specific synthesis literature for this compound is sparse, a logical and well-established synthetic route can be proposed. The synthesis would likely proceed in two key stages: formation of the free amine followed by conversion to the hydrochloride salt.
-
Reductive Amination (Free Base Synthesis): The parent amine, 1-(furan-2-yl)butan-1-amine, can be synthesized from 2-butyrylfuran via reductive amination. This involves the reaction of the ketone with an ammonia source (like ammonia or hydroxylamine) to form an imine or oxime intermediate, which is then reduced to the primary amine using a suitable reducing agent (e.g., sodium borohydride, catalytic hydrogenation).
-
Hydrochloride Salt Formation: The purified free amine is dissolved in an appropriate anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Anhydrous hydrogen chloride, either as a gas or a solution in an organic solvent, is then added stoichiometrically. The protonation of the basic amine nitrogen leads to the precipitation of the 1-(furan-2-yl)butan-1-amine hydrochloride salt, which can be isolated by filtration and dried. This method ensures the formation of a stable, crystalline product.[2]
Sources
An In-depth Technical Guide to 1-(Furan-2-yl)butan-1-amine Hydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous biologically active compounds and its ability to act as a bioisostere for other aromatic systems like the phenyl group.[1][2] This structural feature often enhances metabolic stability and modulates drug-receptor interactions.[1] Within the vast landscape of furan derivatives, 1-(Furan-2-yl)butan-1-amine hydrochloride emerges as a compound of significant interest for drug discovery and development. Its structure, combining the furan ring with a chiral aminobutyl side chain, presents a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of 1-(Furan-2-yl)butan-1-amine hydrochloride, offering valuable insights for researchers in the pharmaceutical sciences. Furan-containing compounds have shown a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3]
Chemical Structure and Properties
1-(Furan-2-yl)butan-1-amine hydrochloride is the salt form of the free amine, 1-(Furan-2-yl)butan-1-amine. The hydrochloride salt is typically a more stable, crystalline solid, which is often preferred for handling and formulation in pharmaceutical applications.
Chemical Structure:
-
1-(Furan-2-yl)butan-1-amine (Free Base):
-
A furan ring substituted at the 2-position with a butan-1-amine group, where the amino group is attached to the first carbon of the butyl chain.
-
-
1-(Furan-2-yl)butan-1-amine hydrochloride:
-
The amine nitrogen is protonated by hydrochloric acid, forming an ammonium chloride salt.
-
Physicochemical Properties:
| Property | Value | Source/Method |
| CAS Number | 1864074-40-7 | [Commercial Supplier Data] |
| Molecular Formula | C₈H₁₄ClNO | [Calculated] |
| Molecular Weight | 175.66 g/mol | [Calculated] |
| Appearance | Predicted to be a white to off-white solid | [General knowledge of amine hydrochlorides] |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol | [General knowledge of amine hydrochlorides] |
Synthesis of 1-(Furan-2-yl)butan-1-amine Hydrochloride
The most probable and efficient synthetic route to 1-(Furan-2-yl)butan-1-amine is through the reductive amination of 2-butyrylfuran. This two-step, one-pot reaction involves the formation of an imine intermediate, followed by its reduction to the desired amine. The final step is the formation of the hydrochloride salt.
Part 1: Synthesis of 1-(Furan-2-yl)butan-1-amine (Reductive Amination)
This process involves the reaction of 2-butyrylfuran with an ammonia source, followed by reduction.
Experimental Protocol: Reductive Amination of 2-Butyrylfuran
Materials:
-
2-Butyrylfuran
-
Ammonia source (e.g., ammonia in methanol, ammonium acetate)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous methanol or ethanol
-
Glacial acetic acid (if using NaBH₃CN)
-
Dichloromethane (DCM) or Diethyl ether for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-butyrylfuran (1 equivalent) in anhydrous methanol.
-
Add the ammonia source (e.g., a 7N solution of ammonia in methanol, 5-10 equivalents) to the solution.
-
If using ammonium acetate, add it directly to the methanolic solution of the ketone.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent. If using sodium borohydride, add it portion-wise (1.5-2 equivalents).
-
If using sodium cyanoborohydride (1.5-2 equivalents), the pH of the reaction should be maintained between 6 and 7 by the addition of glacial acetic acid.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC until the imine is consumed.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and basify with a saturated aqueous solution of sodium bicarbonate until the pH is > 9.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(Furan-2-yl)butan-1-amine.
-
-
Purification:
-
The crude amine can be purified by column chromatography on silica gel, using a mixture of dichloromethane and methanol (with a small percentage of triethylamine to prevent streaking) as the eluent.
-
Causality Behind Experimental Choices:
-
Choice of Ammonia Source: A high concentration of ammonia in methanol drives the equilibrium towards imine formation. Ammonium acetate can also be used as it provides both ammonia and a mild acid catalyst.
-
Choice of Reducing Agent: Sodium borohydride is a cost-effective and relatively mild reducing agent suitable for imines. Sodium cyanoborohydride is more selective for the reduction of imines in the presence of ketones and is effective at a slightly acidic pH. Catalytic hydrogenation is a cleaner method but requires specialized equipment.
-
pH Control: Maintaining a slightly acidic to neutral pH during imine formation and reduction is crucial to prevent side reactions and ensure the stability of the furan ring.
-
Work-up: Basifying the reaction mixture is essential to deprotonate the ammonium salt formed during the reaction, allowing the free amine to be extracted into an organic solvent.
Synthesis Workflow Diagram:
Caption: Reductive amination of 2-butyrylfuran to 1-(Furan-2-yl)butan-1-amine.
Part 2: Formation of the Hydrochloride Salt
The purified free amine is converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol: Hydrochloride Salt Formation
Materials:
-
Purified 1-(Furan-2-yl)butan-1-amine
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution (e.g., 2M HCl in diethyl ether, or concentrated aqueous HCl)
-
Anhydrous solvent for washing (e.g., diethyl ether)
Procedure:
-
Dissolution: Dissolve the purified 1-(Furan-2-yl)butan-1-amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (1 equivalent) dropwise.[4][5][6] The hydrochloride salt will precipitate out of the solution as a solid.
-
Precipitation and Isolation: Continue stirring for 15-30 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain pure 1-(Furan-2-yl)butan-1-amine hydrochloride.
Trustworthiness of the Protocol: This protocol is a self-validating system. The formation of the precipitate upon the addition of HCl is a clear indication of salt formation. The purity of the final product can be confirmed by melting point determination and the analytical techniques described in the following section.
Hydrochloride Salt Formation Workflow:
Caption: Conversion of the free amine to its hydrochloride salt.
Analytical Characterization
Due to the limited availability of experimental data for 1-(Furan-2-yl)butan-1-amine hydrochloride, the following are predicted spectral data based on the analysis of its constituent functional groups.
Predicted ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | br s | 3H | -NH₃⁺ |
| ~7.7 | dd | 1H | Furan H5 |
| ~6.5 | dd | 1H | Furan H4 |
| ~6.3 | d | 1H | Furan H3 |
| ~4.2 | t | 1H | -CH(NH₃⁺)- |
| ~1.8-2.0 | m | 2H | -CH₂- (adjacent to CH) |
| ~1.2-1.4 | m | 2H | -CH₂- (ethyl group) |
| ~0.9 | t | 3H | -CH₃ |
Note: The broad singlet of the ammonium protons (-NH₃⁺) can exchange with water in the solvent, which may affect its appearance and integration.
Predicted ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Furan C2 |
| ~144 | Furan C5 |
| ~111 | Furan C4 |
| ~108 | Furan C3 |
| ~50 | -CH(NH₃⁺)- |
| ~35 | -CH₂- (adjacent to CH) |
| ~19 | -CH₂- (ethyl group) |
| ~14 | -CH₃ |
Predicted FT-IR Spectroscopy (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2800 | Strong, Broad | N-H stretching (ammonium salt) |
| ~2960-2850 | Medium | C-H stretching (aliphatic) |
| ~1600 | Medium | N-H bending (ammonium salt) |
| ~1500, 1450 | Medium | C=C stretching (furan ring) |
| ~1015 | Strong | C-O-C stretching (furan ring) |
Note: The broadness of the N-H stretch in the IR spectrum is a characteristic feature of ammonium salts.
Predicted Mass Spectrometry (Electron Ionization - EI)
The mass spectrum of the free amine, 1-(Furan-2-yl)butan-1-amine, is expected to show a molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern will likely be dominated by alpha-cleavage, which is a common fragmentation pathway for amines.[7][8]
Predicted Fragmentation Pattern:
-
Alpha-cleavage: Loss of a propyl radical (•C₃H₇) to give a fragment at m/z = 96. This is expected to be a major fragment.
-
Loss of the butylamine side chain: Cleavage of the bond between the furan ring and the side chain, resulting in a furanomethyl cation at m/z = 81.
-
Other fragments: Loss of smaller alkyl fragments from the butyl chain.
Fragmentation Diagram:
Caption: Predicted major fragmentation pathways for 1-(Furan-2-yl)butan-1-amine.
Applications in Drug Development
While specific biological activity data for 1-(Furan-2-yl)butan-1-amine hydrochloride is not widely published, the structural motifs present in the molecule are of significant interest in medicinal chemistry. Furan-containing compounds are known to possess a wide range of pharmacological activities.[3]
Potential Therapeutic Areas:
-
Antimicrobial Agents: Furan derivatives have been extensively studied for their antibacterial and antifungal properties.[1] The amine functionality in the target molecule provides a handle for further derivatization to optimize antimicrobial activity.
-
Anticancer Agents: The furan nucleus is a component of several compounds with demonstrated anticancer activity.[3]
-
Central Nervous System (CNS) Active Agents: The lipophilic nature of the furan ring and the presence of a basic nitrogen atom are features found in many CNS-active drugs. Furan derivatives have been investigated for antidepressant, anxiolytic, and anticonvulsant activities.[2]
-
Anti-inflammatory Agents: Certain furan-containing molecules have shown anti-inflammatory properties.[9]
Role as a Building Block:
1-(Furan-2-yl)butan-1-amine hydrochloride serves as a valuable chiral building block for the synthesis of more complex molecules. The primary amine can be readily functionalized through various reactions, such as:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
N-alkylation and N-arylation: Introduction of various substituents on the nitrogen atom.
This versatility allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Conclusion
1-(Furan-2-yl)butan-1-amine hydrochloride is a promising chemical entity with a straightforward synthetic pathway and significant potential for application in drug discovery and development. Its structure, combining the privileged furan scaffold with a modifiable aminobutyl side chain, makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential therapeutic activities. This in-depth technical guide provides a solid foundation for researchers and scientists to further explore the chemistry and biological potential of this and related furan-containing molecules.
References
-
Sciencemadness Discussion Board. (2021). Forming oxalate salts of amines. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
- Furan: A Promising Scaffold for Biological Activity. (2024). Preprint.
-
YouTube. (2023). Making Aniline HCl. Retrieved from [Link]
-
AlQalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound?. Retrieved from [Link]
-
PubMed Central. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing a monobasic salt of a secondary amine.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Retrieved from [Link]
- Mass Spectrometry: Fragmentation. (n.d.).
-
Catalysis Science & Technology. (n.d.). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Retrieved from [Link]
-
ResearchGate. (2021). Direct Reductive Amination of Biobased Furans to N‐Substituted Furfurylamines by Engineered Reductive Aminase. Retrieved from [Link]
-
Imre Blank's Homepage. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
-
PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]
-
SpectraBase. (n.d.). Furan - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(Furan-2-yl)but-3-en-1-ol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activities of Furan-Based Amine Derivatives
Foreword
For the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of meticulous exploration. Within the vast landscape of medicinal chemistry, the furan scaffold has consistently emerged as a privileged structure, a versatile building block for compounds exhibiting a remarkable breadth of biological activities.[1][2] This guide delves into a particularly promising class of these compounds: furan-based amine derivatives. The introduction of an amine functionality to the furan ring system unlocks a rich chemical space, giving rise to molecules with significant potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders.[3][4][5]
This document is not a rigid protocol but rather a technical exploration designed to empower your research. It is structured to provide not just the "what" but the "why"—the causal relationships behind experimental designs and the mechanistic underpinnings of observed biological effects. We will navigate the synthesis, mechanisms of action, and evaluation of these compounds, providing both foundational knowledge and actionable experimental frameworks.
The Furan Scaffold: A Privileged Core in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in a multitude of biologically active natural products and synthetic drugs.[1][6] Its unique electronic properties, including its ability to participate in hydrogen bonding and π–π stacking, allow it to serve as a versatile pharmacophore.[6] The incorporation of an amine group further enhances the physicochemical properties of furan derivatives, often improving their solubility, basicity, and ability to interact with biological targets.
General Synthetic Strategies
The synthesis of furan-based amine derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the reductive amination of furan aldehydes or ketones, where a furan carbonyl compound reacts with an amine in the presence of a reducing agent.[7] Another strategy is the nucleophilic substitution of a suitable leaving group on the furan ring with an amine. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the amine to be introduced.[6][8]
Anticancer Activity of Furan-Based Amine Derivatives
The development of novel anticancer agents remains a paramount challenge in modern medicine. Furan-based amine derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines.[9][10]
Mechanism of Action: Targeting Cancer Cell Proliferation and Survival
Several furan-based compounds have been shown to induce cancer cell death through apoptosis and to arrest the cell cycle at various phases.[9] For instance, certain furan-containing chalcones and thiazolidinones have demonstrated significant anticancer activity.[2][10] Some derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of furan-based amine derivatives is highly dependent on their chemical structure. The nature and position of substituents on both the furan and amine moieties can significantly influence their activity. For example, the presence of specific aromatic or heterocyclic rings attached to the amine can enhance cytotoxicity.
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxic activity of furan-based amine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Thiazolidinone | 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MCF-7 (Breast) | 0.85 | [10] |
| Furan-based Thiazolidinone | 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MDA-MB-231 (Breast) | 1.37 - 21.85 | [10] |
| Furan-based Carboxamide | Furan-2-carboxamide derivative | NCI-H460 (Lung) | 0.0029 | [9] |
| Furan-based carbohydrazide | Varies | A549 (Lung) | Varies | [11] |
| Furan-based imidazol-5-one | 1-Aryl-2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)-1H-imidazol-5(4H)-one | MCF-7 (Breast) | 4.06 | [9] |
| Furan-based triazine-carbothioamide | 3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-6-oxo-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | MCF-7 (Breast) | 2.96 | [9] |
| Furan-based Carboxylate | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa (Cervical) | Significant Activity | [12] |
| Furopyridone derivative | Varies | KYSE70 (Esophageal) | 0.655 µg/mL (48h) | [3] |
| Furopyridone derivative | Varies | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14][15][16]
2.4.1. Principle
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of viable cells.[13]
2.4.2. Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the furan-based amine derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity of Furan-Based Amine Derivatives
The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Furan-based amine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[17]
Mechanism of Action: Disruption of Microbial Growth
The antimicrobial action of some furan derivatives, such as nitrofurantoin, involves the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.[17] The amine substituent can modulate the compound's uptake and interaction with bacterial targets.
Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency.
| Compound Class | Specific Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Furan-Tetrazole Hybrids | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Various Bacteria | 8 - 256 | |
| Furan-Propanoic Acid Derivatives | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | |
| Furan-based pyrimidine-thiazolidinones | Varies | E. coli | 12.5 | |
| Furan-based pyrimidine-thiazolidinones | Varies | Candida albicans | 100 - 250 | |
| Carbamothioyl-furan-2-carboxamides | Varies | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | 230 - 300 | [18] |
| Carbamothioyl-furan-2-carboxamides | Varies | Aspergillus niger, C. albicans | 120.7 - 190 | [18] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[19][20][21][22][23]
3.3.1. Principle
A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[20][21][22]
3.3.2. Step-by-Step Methodology
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the furan-based amine derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that shows no turbidity or visible growth.
Anti-inflammatory Activity of Furan-Based Amine Derivatives
Inflammation is a complex biological response implicated in numerous diseases. Furan derivatives have been shown to possess significant anti-inflammatory properties.[17]
Mechanism of Action: Modulation of Inflammatory Pathways
Natural furan derivatives have been reported to exert their anti-inflammatory effects by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[24][25] These pathways are crucial in regulating the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[26]
In Vivo Assessment of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and reliable assay for screening the acute anti-inflammatory activity of novel compounds.[27][28][29]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
4.3.1. Principle
Subplantar injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this edema.
4.3.2. Step-by-Step Methodology
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week before the experiment.
-
Grouping: Randomly divide the animals into control, standard (e.g., indomethacin), and test groups (treated with furan-based amine derivatives).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Neuroprotective Activity of Furan-Based Amine Derivatives
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Furan-containing compounds have shown promise as neuroprotective agents.[30][31][32]
Mechanism of Action: Combating Oxidative Stress and Neuroinflammation
The neuroprotective effects of furan derivatives are often attributed to their antioxidant and anti-inflammatory properties.[31] They can scavenge free radicals, reduce oxidative stress, and modulate inflammatory pathways within the central nervous system, thereby protecting neurons from damage.[31][33] Some furan-containing amino acids may also modulate neurotransmitter systems, such as the GABAergic system, which is crucial for regulating neuronal excitability.[30] Furan acids isolated from natural sources have demonstrated neuroprotective effects by modulating the MAPK/NF-κB signaling pathway.[2]
In Vitro Assessment of Neuroprotective Activity
In vitro neuroprotection assays are essential for the initial screening of potential neuroprotective compounds.[34]
Experimental Protocol: In Vitro Neuroprotection Assay
5.3.1. Principle
Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are exposed to a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, glutamate for excitotoxicity) in the presence or absence of the test compound.[4] The neuroprotective effect is determined by assessing cell viability.[4][35]
5.3.2. Step-by-Step Methodology
-
Cell Culture: Culture SH-SY5Y cells or primary neurons in a suitable medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the furan-based amine derivative for 1-2 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM H₂O₂) and incubate for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the control group treated only with the neurotoxin.
Conclusion and Future Perspectives
Furan-based amine derivatives represent a rich and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of these promising molecules. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating the precise molecular mechanisms underlying their biological effects.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 19, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 19, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 19, 2026, from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 19, 2026, from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved January 19, 2026, from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 19, 2026, from [Link]
-
Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Li, H., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Retrieved January 19, 2026, from [Link]
-
IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Nature. Retrieved January 19, 2026, from [Link]
-
Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Retrieved January 19, 2026, from [Link]
-
Singh, A., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Retrieved January 19, 2026, from [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Furan Acids from Nutmeg and Their Neuroprotective and Anti-neuroinflammatory Activities. (2025). PubMed. Retrieved January 19, 2026, from [Link]
-
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Spandidos Publications. Retrieved January 19, 2026, from [Link]
-
Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Pharmacological activity of furan derivatives. (2024). WJPR. Retrieved January 19, 2026, from [Link]
-
Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. (2017). PubMed. Retrieved January 19, 2026, from [Link]
-
Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Biomolecules & Therapeutics. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furan Acids from Nutmeg and Their Neuroprotective and Anti-neuroinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pharmacological activity of furan derivatives [wisdomlib.org]
- 18. mdpi.com [mdpi.com]
- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. researchgate.net [researchgate.net]
- 25. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. inotiv.com [inotiv.com]
- 28. researchgate.net [researchgate.net]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. nbinno.com [nbinno.com]
- 31. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. biomolther.org [biomolther.org]
- 34. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the mechanism of action for 1-(Furan-2-yl)butan-1-amine hydrochloride
An In-Depth Technical Guide to Investigating the Mechanism of Action for 1-(Furan-2-yl)butan-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive framework for the elucidation of the mechanism of action for the novel compound, 1-(Furan-2-yl)butan-1-amine hydrochloride. Recognizing the structural motifs suggestive of neuroactivity—specifically, a furan ring and a primary amine side chain—this document outlines a logical, multi-tiered experimental strategy. We move from initial in vitro screening to more complex in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice to build a robust pharmacological profile.
Introduction: Unveiling a Potential Neuroactive Scaffold
1-(Furan-2-yl)butan-1-amine hydrochloride is a synthetic compound featuring a furan ring, a five-membered aromatic heterocycle, connected to a butan-1-amine chain. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for a range of biochemical and pharmacological assays.[1] The furan nucleus is a common scaffold in a multitude of biologically active compounds, known to interact with a variety of receptors and enzymes.[2][3] The presence of the amine side chain, structurally reminiscent of classic monoamine neurotransmitters like dopamine and norepinephrine, strongly suggests a potential interaction with the central nervous system's monoaminergic systems.[4]
The primary objective of this guide is to propose a systematic and rigorous investigational pathway to determine the precise molecular targets and downstream physiological effects of this compound. Understanding its mechanism of action is the critical first step in evaluating its potential therapeutic applications or identifying any possible toxicological liabilities.[5]
Foundational Hypotheses: Deconstructing the Molecular Clues
Based on its chemical architecture, we can formulate several primary hypotheses regarding the mechanism of action of 1-(Furan-2-yl)butan-1-amine hydrochloride. These hypotheses will form the basis of our experimental design.
-
Hypothesis 1: Interaction with Monoamine Transporters. The compound's structure bears a resemblance to psychostimulants that target the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4] It may act as either an inhibitor of neurotransmitter reuptake (similar to cocaine) or as a substrate that induces neurotransmitter release (similar to amphetamine).[6] Potent interaction with DAT and NET is often associated with stimulant effects.[7]
-
Hypothesis 2: Inhibition of Monoamine Oxidase (MAO). Some amine-containing compounds are known to inhibit MAO enzymes (MAO-A and MAO-B), which are responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes would lead to an increase in synaptic neurotransmitter levels, a mechanism distinct from transporter interaction.
-
Hypothesis 3: Direct Receptor Agonism or Antagonism. The compound could also exhibit affinity for and directly activate or block postsynaptic or presynaptic G-protein coupled receptors (GPCRs), such as dopamine (D1-D5), serotonin (5-HT), or adrenergic (α, β) receptors.
Tier 1: In Vitro Target Identification and Characterization
The initial phase of investigation focuses on cell-free and cell-based assays to identify the primary molecular targets of 1-(Furan-2-yl)butan-1-amine hydrochloride and quantify its potency at these sites. Radiotracer binding and uptake inhibition assays are considered the gold standard for this purpose.[8][9]
Workflow for Initial In Vitro Screening
The following diagram illustrates the logical flow for the initial in vitro screening cascade.
Caption: Workflow for Tier 1 in vitro screening.
Experimental Protocol: Monoamine Transporter Binding Assays
This protocol determines the affinity (Kᵢ) of the test compound for DAT, NET, and SERT.
Objective: To quantify the binding affinity of 1-(Furan-2-yl)butan-1-amine hydrochloride to human monoamine transporters.
Methodology:
-
Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligand Selection:
-
For hDAT: [³H]WIN 35,428[10]
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram
-
-
Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, the selected radioligand at a concentration near its Kₑ, and a range of concentrations of 1-(Furan-2-yl)butan-1-amine hydrochloride (e.g., 0.1 nM to 100 µM).
-
Non-Specific Binding: A set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to determine non-specific binding.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Hypothetical Data Presentation:
| Target Transporter | Radioligand | Kᵢ of 1-(Furan-2-yl)butan-1-amine hydrochloride (nM) |
| hDAT | [³H]WIN 35,428 | 85 |
| hNET | [³H]Nisoxetine | 35 |
| hSERT | [³H]Citalopram | 1250 |
This hypothetical data suggests a primary interaction with NET and DAT, with significantly lower affinity for SERT.
Experimental Protocol: Synaptosomal [³H]-Neurotransmitter Uptake Inhibition Assay
This functional assay measures the compound's ability to block the reuptake of neurotransmitters.
Objective: To determine the potency (IC₅₀) of 1-(Furan-2-yl)butan-1-amine hydrochloride to inhibit the uptake of dopamine, norepinephrine, and serotonin into rat striatal, cortical, or hippocampal synaptosomes, respectively. This is a well-established method for assessing transporter function.[11]
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue (striatum for DA, hippocampus for 5-HT, cortex for NE) using differential centrifugation.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add a low concentration of the respective radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes should be incubated at 0-4°C to determine non-specific uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Measure the radioactivity trapped on the filters using a scintillation counter. Calculate the IC₅₀ value by plotting the percent inhibition of specific uptake versus the log concentration of the compound.
Experimental Protocol: Neurotransmitter Release Assay
This assay distinguishes between a reuptake inhibitor and a releasing agent.
Objective: To determine if 1-(Furan-2-yl)butan-1-amine hydrochloride can induce the release (efflux) of pre-loaded [³H]-neurotransmitters from cells or synaptosomes.[11]
Methodology:
-
Cell/Synaptosome Loading: Incubate cells (e.g., HEK293 expressing the transporter of interest) or synaptosomes with a [³H]-neurotransmitter (e.g., [³H]-Dopamine) to allow for uptake and loading.
-
Washing: Wash the cells/synaptosomes multiple times with buffer to remove extracellular radiolabel.
-
Baseline Release: Resuspend the loaded preparations in fresh buffer and collect samples at several time points (e.g., every 5 minutes) to establish a stable baseline of spontaneous efflux.
-
Compound Addition: Add 1-(Furan-2-yl)butan-1-amine hydrochloride at various concentrations. For comparison, include a known reuptake inhibitor (e.g., cocaine) and a known releaser (e.g., d-amphetamine).
-
Sample Collection: Continue collecting samples from the supernatant at regular intervals.
-
Quantification and Analysis: Measure the radioactivity in the collected samples. Plot the amount of [³H]-neurotransmitter released over time. A compound that induces release will cause a significant increase in radioactivity in the supernatant compared to the baseline and the vehicle control. Calculate the EC₅₀ for release.
Tier 2: In Vivo Neurochemical and Behavioral Correlates
If in vitro data suggests potent activity at monoamine transporters, the next logical step is to investigate the compound's effects in a living system. These experiments aim to correlate molecular actions with neurochemical changes in the brain and observable behavioral outcomes.
In Vivo Microdialysis
Objective: To measure real-time changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely-moving rats following systemic administration of the compound. This is a gold-standard technique for assessing neurochemical fluctuations in vivo.[12]
Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).[13]
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer 1-(Furan-2-yl)butan-1-amine hydrochloride (e.g., via intraperitoneal injection) at various doses.
-
Post-Injection Collection: Continue collecting dialysate samples for several hours.
-
Analysis: Analyze the concentration of monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[12]
-
Data Presentation: Express the results as a percentage change from the average baseline concentration.
Behavioral Pharmacology Assays
Objective: To characterize the behavioral effects of the compound, which can provide strong evidence for a particular mechanism of action (e.g., stimulant, antidepressant).
Common Assays for Stimulant-like Activity:
-
Locomotor Activity: Measure horizontal and vertical movements in an open-field arena. Psychostimulants typically cause a dose-dependent increase in locomotor activity.[4]
-
Drug Discrimination: Train animals to recognize the subjective effects of a known stimulant (e.g., cocaine or d-amphetamine). Then, test whether administration of 1-(Furan-2-yl)butan-1-amine hydrochloride results in the animal responding as if it received the training drug. This assesses shared subjective effects.[6]
-
Reinforcing Effects (Self-Administration): Determine if animals will learn to perform a task (e.g., press a lever) to receive an infusion of the compound. This is the gold standard for assessing abuse liability.
Data Synthesis and Mechanistic Elucidation
The final step is to integrate the findings from all tiers of the investigation to construct a cohesive and evidence-based model of the compound's mechanism of action.
Caption: Logical flow for synthesizing multi-tiered data.
By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously characterize the mechanism of action for 1-(Furan-2-yl)butan-1-amine hydrochloride. This foundational knowledge is paramount for any further drug development efforts, providing a clear understanding of its molecular interactions and physiological consequences.
References
- Benchchem. (n.d.). 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride.
- Smolecule. (2024, August 10). (Butan-2-yl)[1-(furan-2-yl)ethyl]amine.
- MDPI. (n.d.). Research Progress on the Insecticidal and Antibacterial Properties and Planting Applications of the Functional Plant Cnidium monnieri in China.
- National Center for Biotechnology Information. (n.d.). Discovery and Development of Monoamine Transporter Ligands. PubMed Central.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- International Journal of Medical and Pharmaceutical Case Reports. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.
- National Center for Biotechnology Information. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 1-(Furan-2-yl)propan-2-amine. PubChem.
- BLDpharm. (n.d.). 1-(Furan-2-yl)butan-1-amine.
- National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central.
- National Center for Biotechnology Information. (n.d.). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. PubMed Central.
- ScienceDirect. (n.d.). Human behavioral pharmacology of stimulant drugs: An update and narrative review.
- Frontiers. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- ResearchGate. (2025, August 10). Human behavioral pharmacology of stimulant drugs: An update and narrative review.
- Der Pharma Chemica. (n.d.). Pharmacological Study of Some Newly Synthesized Furan Derivatives.
- Oxford Academic. (n.d.). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.
- National Center for Biotechnology Information. (n.d.). Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus. PubMed Central.
- ResearchGate. (2025, August 6). Synthesis and biological activities of furan derivatives.
- National Center for Biotechnology Information. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PubMed Central.
- National Center for Biotechnology Information. (n.d.). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PubMed Central.
- Frontiers. (2024, April 24). Psychostimulants and social behaviors.
- CymitQuimica. (n.d.). CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl....
Sources
- 1. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Psychostimulants and social behaviors [frontiersin.org]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Human behavioral pharmacology of stimulant drugs: An update and narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Therapeutic Targets for 1-(Furan-2-yl)butan-1-amine Hydrochloride: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 1-(Furan-2-yl)butan-1-amine hydrochloride. The furan scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This guide outlines a systematic, multi-pronged approach commencing with in silico predictive modeling to generate a high-confidence list of putative protein targets. Subsequently, a detailed roadmap for the experimental validation of these computational hypotheses is presented, ensuring a rigorous and evidence-based approach to drug target elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of the drug discovery pipeline.
Introduction: The Furan Moiety as a Privileged Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of many pharmacologically active molecules.[1][6] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, such as phenyl rings, often conferring improved metabolic stability and receptor binding affinity.[1] Furan derivatives have demonstrated a remarkable diversity of therapeutic applications, ranging from antibacterial and antiviral agents to anti-inflammatory and central nervous system-modulating drugs.[2][3][4][5] The inherent versatility of the furan nucleus, which allows for a wide range of chemical modifications, makes it a highly attractive starting point for the design of novel therapeutic agents.[3][4] The subject of this guide, 1-(Furan-2-yl)butan-1-amine hydrochloride, is a novel entity that combines the privileged furan scaffold with a butan-1-amine side chain, suggesting a high potential for biological activity. The primary challenge, and the focus of this document, is to systematically identify the most probable therapeutic targets of this compound.
A Systematic Workflow for Target Identification and Validation
Caption: A systematic workflow for the identification and validation of therapeutic targets.
Part 1: In Silico Target Prediction - A Computational Deep Dive
Ligand-Based Approaches: Learning from the Known
Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[10]
The first step involves a comprehensive search of chemical databases (e.g., ChEMBL, PubChem) for compounds structurally similar to 1-(Furan-2-yl)butan-1-amine hydrochloride that have known biological targets. This will be achieved by calculating molecular fingerprints (e.g., Morgan fingerprints) and using Tanimoto similarity scores to rank the hits.
Table 1: Hypothetical Results of a Chemical Similarity Search
| Similar Compound | Tanimoto Similarity | Known Target(s) | Therapeutic Area |
| Compound A | 0.85 | Monoamine Oxidase A (MAO-A) | Antidepressant |
| Compound B | 0.82 | Histamine H3 Receptor | CNS Disorders |
| Compound C | 0.79 | Cytochrome P450 2D6 (CYP2D6) | Drug Metabolism |
| Compound D | 0.75 | Voltage-gated sodium channels | Neuropathic pain |
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By aligning a set of known active compounds for a particular target, a common pharmacophore can be generated. The 3D structure of 1-(Furan-2-yl)butan-1-amine hydrochloride can then be screened against a library of pharmacophore models to identify potential targets.
Caption: A simplified signaling pathway for a reporter gene assay.
Predicted Therapeutic Areas and Prioritized Targets
Based on the extensive literature on furan-containing compounds and the likely outputs of the proposed workflow, the following therapeutic areas and specific targets are predicted to be of high relevance for 1-(Furan-2-yl)butan-1-amine hydrochloride.
-
Central Nervous System (CNS) Disorders: The presence of an amine group suggests potential interactions with neurotransmitter systems.
-
Monoamine Oxidase A (MAO-A): Inhibition of MAO-A increases the levels of monoamine neurotransmitters, a common mechanism for antidepressant drugs. * Histamine H3 Receptor: As an autoreceptor, its modulation can affect the release of various neurotransmitters.
-
-
Neuropathic Pain:
-
Voltage-gated sodium channels (e.g., Nav1.7): Blockade of these channels is a validated mechanism for pain relief. [15]* Infectious Diseases: Furan derivatives have a long history as antimicrobial agents. [1][6] * Bacterial DNA gyrase: A key enzyme in bacterial DNA replication.
-
Fungal lanosterol 14α-demethylase: An essential enzyme in ergosterol biosynthesis.
-
-
Inflammation: Many furan-containing compounds exhibit anti-inflammatory properties. [2][16] * Cyclooxygenase-2 (COX-2): A key enzyme in the production of pro-inflammatory prostaglandins.
-
Mitogen-activated protein kinases (MAPKs): These are involved in cellular responses to inflammatory stimuli. [16]
-
Conclusion
This technical guide has outlined a comprehensive and systematic approach for the prediction and validation of therapeutic targets for the novel compound, 1-(Furan-2-yl)butan-1-amine hydrochloride. By integrating robust in silico methodologies with rigorous experimental validation, this workflow provides a clear path forward for elucidating the mechanism of action of this promising molecule. The predicted therapeutic areas and prioritized targets serve as a foundational hypothesis, guiding the initial stages of a focused and efficient drug discovery program. The successful identification of a validated therapeutic target will be a pivotal milestone in the development of 1-(Furan-2-yl)butan-1-amine hydrochloride as a potential new therapeutic agent.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Pharmacological activity of furan derivatives. ResearchGate. [Link]
-
TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. [Link]
-
A Review of Computational Methods for Predicting Drug Targets. PubMed. [Link]
-
Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]
-
Computational Prediction of Drug-Target Interactions via Ensemble Learning. Springer. [Link]
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
-
Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]
-
A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]
-
Validation guidelines for drug-target prediction methods. National Genomics Data Center. [Link]
-
Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. Semantic Scholar. [Link]
-
In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]
-
In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. ResearchGate. [Link]
-
In silico Methods for Identification of Potential Therapeutic Targets. PubMed Central. [Link]
-
The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online. [Link]
-
How to experimentally validate drug-target interactions?. ResearchGate. [Link]
-
Target identification and validation in research. WJBPHS. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]
-
Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate. [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
-
1-(Furan-2-yl)propan-2-amine. PubChem. [Link]
-
Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. [Link]
-
Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate. [Link]
-
N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. ijabbr.com [ijabbr.com]
- 6. biojournals.us [biojournals.us]
- 7. wjbphs.com [wjbphs.com]
- 8. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]
- 9. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Furan Amine Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and Synthetic History of Substituted Furan Amines
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a pivotal structural motif in the landscape of medicinal chemistry and natural product synthesis. When functionalized with an amine group, the resulting substituted furan amine scaffold gives rise to a class of compounds with remarkable biological versatility.[1][2] These structures are considered "privileged scaffolds" in drug design, appearing in numerous natural products and FDA-approved drugs, which underscores their therapeutic significance.[1]
A key principle underpinning their value is the concept of bioisosterism . The furan ring frequently serves as a bioisosteric replacement for a phenyl ring.[3][4] This substitution allows medicinal chemists to modulate critical physicochemical properties—such as solubility, metabolic stability, polarity, and lipophilicity—while preserving or enhancing the desired biological activity.[3][5][6][7] This strategic replacement can lead to improved pharmacokinetic profiles and optimized drug-receptor interactions. The therapeutic impact of furan amines is broad, with prominent examples including the anti-ulcer agent Ranitidine and various compounds targeting the central nervous system, such as dopamine receptor antagonists.[8][9][10][11][12][13][14]
This guide provides a comprehensive exploration of the discovery and synthetic history of substituted furan amines, from foundational 19th-century name reactions to modern catalytic methodologies, offering field-proven insights for professionals in drug development.
Part 1: Classical Synthetic Foundations for the Furan Ring
The initial approaches to synthesizing the furan core, developed over a century ago, remain cornerstones of heterocyclic chemistry. These methods construct the furan ring from acyclic precursors, which can subsequently be modified to introduce the desired amine functionality.
The Paal-Knorr Furan Synthesis (1884)
First reported independently by Carl Paal and Ludwig Knorr, this reaction is one of the most important and widely used methods for preparing substituted furans.[15][16] It involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[17][18][19]
Causality and Mechanistic Insight: The reaction is typically driven by strong protic acids (H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂) under anhydrous conditions.[16][17] The mechanism proceeds through the protonation of one carbonyl group, which facilitates a nucleophilic attack by the enol form of the other carbonyl.[16] This ring-closing step to form a cyclic hemiacetal is the rate-determining step of the reaction.[17] A final acid-catalyzed dehydration yields the stable aromatic furan ring. The primary limitation of this robust method lies in the accessibility of the 1,4-dicarbonyl precursors and the harsh acidic conditions, which are incompatible with acid-sensitive functional groups.[15][17]
General Experimental Protocol: Paal-Knorr Synthesis
-
Reactant Preparation: Dissolve the 1,4-dicarbonyl compound in a suitable non-aqueous solvent (e.g., toluene, acetic acid).
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).
-
Reaction: Heat the mixture, often to reflux, and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
The Feist-Benary Furan Synthesis (1902, 1911)
Another classic route, the Feist-Benary synthesis, involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[20][21] This method is highly versatile for producing a variety of substituted furans.
Causality and Mechanistic Insight: The reaction begins with the deprotonation of the acidic α-proton of the β-dicarbonyl compound by a mild base, forming a nucleophilic enolate.[22] This enolate then attacks the α-carbon of the halo-ketone in an SN2 reaction, displacing the halide. The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the furan product. The choice of base is critical; mild bases like pyridine or triethylamine are preferred to prevent unwanted side reactions, such as the hydrolysis of ester functionalities often present in the β-dicarbonyl substrate.[23]
General Experimental Protocol: Feist-Benary Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a mild base (e.g., pyridine) to the solution and stir.
-
Substrate Addition: Slowly add the α-halo ketone (e.g., chloroacetone) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
Workup: After cooling, dilute the mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography.
Part 2: Modern Catalytic Strategies for Furan Amine Synthesis
While classical methods are robust, modern drug discovery demands milder conditions, greater functional group tolerance, and more direct routes to complex molecules. Catalytic methods have emerged to meet these needs, providing highly efficient pathways to substituted furan amines.
Reductive Amination of Furanic Carbonyls
Reductive amination is a powerful and atom-economical strategy for synthesizing amines, including those with a furan core.[24] This approach is particularly relevant given that key starting materials like furfural can be derived from biomass. The reaction involves two main steps: the condensation of a furan aldehyde or ketone with an amine to form an imine intermediate, followed by the in-situ hydrogenation of the imine to the desired furan amine.[24]
Causality and Catalyst Selection: The success of this method hinges on the choice of a heterogeneous catalyst. Non-noble metals like nickel, cobalt, and copper are often employed due to cost-effectiveness.[24]
-
Raney Ni and Co: Show high activity for the hydrogenation step.
-
Copper-based catalysts: Are particularly advantageous as they tend to favor the hydrogenation of the C=N bond over the C=C bonds within the furan ring, improving selectivity.[24]
-
Noble Metals (Ru, Pd, Pt): Catalysts like Ru/C also exhibit excellent performance and can operate under milder conditions.[24][25]
The catalyst support material can significantly influence activity. For example, embedding cobalt nanoparticles in a nitrogen-doped carbon matrix has been shown to achieve near-quantitative yields of furfurylamine.[24]
Table 1: Comparative Performance of Catalysts in Reductive Amination of Furfural
| Catalyst | Support | Amine Source | Temp. (°C) | H₂ Pressure (MPa) | Conversion (%) | Product Yield (%) |
|---|---|---|---|---|---|---|
| Raney Ni | - | Ammonia | 130 | 2.0 | 100 | 96.3 (Furfurylamine) |
| Co/NC-700 | N-doped Carbon | Ammonia | 120 | 2.0 | >99 | 99 (Furfurylamine)[24] |
| Ni/SBA-15 | SBA-15 | Ammonia | 100 | 1.5 | ~100 | ~90 (HMFA)[24] |
| CuAlOₓ | - | Aniline | 100 | 1.0 | >99 | 97 (N-phenyl-HMFA)[24] |
Data compiled from literature on furfural and 5-hydroxymethylfurfural (HMF) amination.[24]
Advanced Metal-Catalyzed Ring Construction
Modern organometallic chemistry has unlocked numerous pathways to construct highly substituted furan rings under mild conditions with exceptional control over regioselectivity. These methods are invaluable for accessing complex furan architectures that are challenging to synthesize via classical routes.
-
Palladium Catalysis: Pd(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a general and facile route to substituted furans under neutral conditions.[26]
-
Gold and Copper Co-catalysis: A one-pot, three-step cascade reaction using triazole-gold (TA-Au) and copper catalysts can transform simple propargyl alcohols and alkynes into di-, tri-, and tetrasubstituted furans in good to excellent yields.[26]
-
Rhodium Catalysis: Rhodium-catalyzed hydroformylation of propargylic alcohols offers high regioselectivity for 3-substituted furan products under relatively mild conditions, though it requires high pressures of CO/H₂ gas.
Table 2: Comparison of Modern Synthetic Methods for 3-Substituted Furans
| Synthetic Method | Catalyst / Reagent | Typical Conditions | Yield Range (%) | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Rh-Catalyzed Hydroformylation | Rh(acac)(CO)₂, PPh₃ | 80 °C, 40 bar CO/H₂ | 60-95 | High regioselectivity, mild temperature | Requires high gas pressure, expensive catalyst |
| Intramolecular Wittig | PBu₃, Acyl Chlorides | Room Temperature | 70-95 | Mild conditions, rapid reaction, broad scope | Stoichiometric phosphine required |
| Au/Cu-Catalyzed Cascade | TA-Au, Cu(OTf)₂ | 45 °C, 12 h | 75-95 | Broad substrate scope, good yields | Catalyst sensitivity |
| Pd-Catalyzed Cyclization | PdCl₂(MeCN)₂ | 80 °C, 2-6 h | 65-90 | Neutral conditions, versatile for fragile furans | Requires specific (Z)-enyneols precursor |
Part 3: Case Study - The Synthesis of Ranitidine (Zantac)
Ranitidine (Zantac) is a blockbuster anti-ulcer drug that functions as a histamine H₂-receptor antagonist, inhibiting gastric acid secretion.[8][12][27] Its structure features a dimethylaminomethyl-substituted furan ring, making it a quintessential example of a medicinally important furan amine.
A Representative Synthetic Pathway: A common synthesis starts from furfuryl alcohol.
-
Aminomethylation: Furfuryl alcohol undergoes a Mannich-type reaction with dimethylamine and paraformaldehyde to install the key dimethylaminomethyl group at the 5-position, forming 5-(dimethylaminomethyl)furfuryl alcohol.[28]
-
Thioether Formation: The alcohol is then reacted with cysteamine hydrochloride (2-aminoethanethiol) to substitute the hydroxyl group, forming the thioether intermediate.[28]
-
Final Condensation: The final step involves the condensation of the amino-thioether intermediate with N-methyl-1-methylthio-2-nitroethenamine to complete the ranitidine molecule.[28]
Green Chemistry Innovation: More recently, a sustainable synthesis has been developed starting from 5-(chloromethyl)furfural (CMF), a platform chemical derivable from biomass. This route converts CMF to ranitidine in just four steps with a high overall yield, representing a significant advancement in green pharmaceutical manufacturing.[27][29]
Conclusion and Future Outlook
The journey of substituted furan amines from their discovery to their current standing in medicinal chemistry showcases a remarkable evolution in synthetic strategy. The field has progressed from the foundational, yet often harsh, conditions of the Paal-Knorr and Feist-Benary syntheses to the elegance and efficiency of modern metal-catalyzed reactions. These advancements have expanded the accessible chemical space, enabling the creation of increasingly complex and finely-tuned molecules.
The furan amine scaffold remains a highly fertile ground for the development of novel therapeutics. Its continued importance is evident in ongoing research into new antimicrobial agents, anticancer compounds, and modulators of central nervous system targets like dopamine receptors.[1][9][30] The future of this field will likely focus on the development of catalytic systems that are not only efficient and selective but also sustainable and scalable. The pursuit of enantioselective methods to control stereochemistry, coupled with the application of flow chemistry and biocatalysis, will undoubtedly unlock new possibilities, ensuring that substituted furan amines remain at the forefront of drug discovery for years to come.
References
- A Comparative Guide to Modern Synthetic Methods for 3-Substituted Furans. (2025). Benchchem.
- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. (2025). Benchchem.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
- Feist-Bénary Reaction. Alfa Chemistry.
- Paal–Knorr synthesis. Wikipedia.
- Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry (RSC Publishing).
- Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous C
- Feist–Benary synthesis. Wikipedia.
- Feist-Benary synthesis. chemeurope.com.
- Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I).
- Ranitidine synthesis. ChemicalBook.
- A Comparative Guide to Catalysts for the Synthesis of N-(furan-2-ylmethyl)propan-1-amine. (2025). Benchchem.
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- literature review on substituted furan compounds. (2025). Benchchem.
- Preparation of Ranitidine: A Furan containing anti-ulcer medicine. YouTube.
- Huang, Y., et al. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters.
- Feist-Benary synthesis of furan. Química Organica.org.
- Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Str
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- A new synthesis of substituted furans. Journal of the American Chemical Society.
- Synthesis of furan-based amines using Ru/C catalyst.
- Bioisosterism in Medicinal Chemistry.
- Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.
- Synthesis of furans using biosynthesized Ag nanostructures as a highly effective and easily retrievable c
- Metal-Free and Sustainable Strategies in the Synthesis of Substituted Furans: A Contemporary Review. (2025).
- Synthesis of Furan. MBB College.
- Furan synthesis. Organic Chemistry Portal.
- Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as c
- The Biological Versatility of Furan-Containing Secondary Amines: A Technical Guide for Drug Discovery. (2025). Benchchem.
- Synthesis of furan amines and their catalytic conversion into five-membered nitrogenous heterocycles. Semantic Scholar.
- Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC - PubMed Central.
- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemRxiv.
- Pharmacological activity of furan deriv
-
IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (2017). ResearchGate. [Link]
- (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW.
- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv
- (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journals.
- (Bio)isosteres of ortho- and meta-substituted benzenes. (2024). PMC - NIH.
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). PMC - PubMed Central.
- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
- Pharmacological Study of Some Newly Synthesized Furan Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. chem-space.com [chem-space.com]
- 6. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 7. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. d-nb.info [d-nb.info]
- 12. Pharmacological activity of furan derivatives [wisdomlib.org]
- 13. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. mbbcollege.in [mbbcollege.in]
- 20. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 21. Feist-Benary_synthesis [chemeurope.com]
- 22. Feist-Benary synthesis of furan [quimicaorganica.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Furan synthesis [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
- 28. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 29. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Furan-2-yl)butan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic methodologies for the structural elucidation and characterization of 1-(Furan-2-yl)butan-1-amine hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing technical accuracy with field-proven insights, this guide explains the causality behind experimental choices and establishes self-validating protocols for acquiring and interpreting high-quality spectroscopic data for this furan-containing amine salt.
Introduction
1-(Furan-2-yl)butan-1-amine hydrochloride is a primary amine salt incorporating a furan heterocycle and a butyl chain. The furan moiety is a key structural motif in numerous pharmaceuticals and bioactive molecules, valued for its unique electronic properties and ability to participate in various intermolecular interactions.[1] The amine function, protonated as a hydrochloride salt, significantly influences the molecule's solubility, stability, and pharmacological profile.[2] Accurate and unambiguous structural confirmation is a critical prerequisite for any further investigation or application of this compound. This guide provides the foundational spectroscopic knowledge necessary to achieve this.
Molecular Structure
Caption: Structure of 1-(Furan-2-yl)butan-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(Furan-2-yl)butan-1-amine hydrochloride, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~8.5 - 9.0 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium group are acidic and exchange with residual water in the solvent, leading to a broad signal. Its downfield shift is due to the electron-withdrawing effect of the positive nitrogen. This peak will disappear upon D₂O exchange.[3] |
| ~7.6 | Doublet of Doublets | 1H | H-5 (Furan) | This proton is adjacent to the furan oxygen and is the most deshielded of the furan protons. |
| ~6.4 | Doublet of Doublets | 1H | H-3 (Furan) | Coupled to both H-4 and H-5, but with a smaller coupling constant to H-5. |
| ~6.3 | Doublet of Doublets | 1H | H-4 (Furan) | Coupled to both H-3 and H-5. The chemical shifts of furan protons are characteristic.[4] |
| ~4.5 | Triplet | 1H | H-1 (CH-NH₃⁺) | This methine proton is adjacent to the electron-withdrawing ammonium group and the furan ring, causing a significant downfield shift.[5] |
| ~1.8 - 2.0 | Multiplet | 2H | H-2 (CH₂) | Protons on the carbon adjacent to the chiral center. |
| ~1.2 - 1.4 | Multiplet | 2H | H-3 (CH₂) | Protons of the penultimate methylene group of the butyl chain. |
| ~0.9 | Triplet | 3H | H-4 (CH₃) | The terminal methyl group of the butyl chain, appearing as a characteristic triplet due to coupling with the adjacent CH₂ group.[6] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1-(Furan-2-yl)butan-1-amine hydrochloride in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the salt and allow for the observation of the exchangeable -NH₃⁺ protons.
-
Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
D₂O Exchange: After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad singlet between 8.5-9.0 ppm confirms its assignment to the -NH₃⁺ protons.[7]
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will reveal the number of chemically distinct carbon atoms and provide information about their electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |
| ~150 | C-2 (Furan) | The carbon atom of the furan ring bonded to the butylamine moiety. |
| ~143 | C-5 (Furan) | The furan carbon atom adjacent to the oxygen. |
| ~111 | C-4 (Furan) | Furan ring carbon. |
| ~108 | C-3 (Furan) | Furan ring carbon. |
| ~50 | C-1 (CH-NH₃⁺) | The methine carbon is shifted downfield due to the adjacent nitrogen and oxygen (from the furan ring). |
| ~33 | C-2 (CH₂) | Aliphatic carbon. |
| ~19 | C-3 (CH₂) | Aliphatic carbon. |
| ~14 | C-4 (CH₃) | The terminal methyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize a 125 MHz (or corresponding frequency for the available spectrometer) ¹³C channel.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of 1-(Furan-2-yl)butan-1-amine hydrochloride will be dominated by the characteristic absorptions of the ammonium group.
Table 3: Predicted FT-IR Spectral Data (KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |
| 3200 - 2800 | Broad, Strong | N-H Stretch (-NH₃⁺) | This very broad and intense absorption is the hallmark of a primary amine salt.[8] It often appears as a complex envelope due to overtone and combination bands. |
| ~3100 | Medium | C-H Stretch (Furan) | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[9] |
| 2960 - 2850 | Medium | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the butyl chain. These peaks may appear as shoulders on the broad N-H absorption.[8] |
| ~1600 | Medium | N-H Bend (-NH₃⁺) | The asymmetric bending (scissoring) vibration of the ammonium group. |
| ~1500 | Medium | C=C Stretch (Furan) | Aromatic ring stretching vibrations. |
| ~1015 | Strong | C-O-C Stretch (Furan) | Characteristic stretching vibration of the furan ring ether linkage. |
Causality in Spectral Features
The protonation of the primary amine to form the hydrochloride salt is the most significant factor influencing the IR spectrum. In the free amine, one would expect two sharp N-H stretching bands around 3400-3300 cm⁻¹.[10] The formation of the ammonium ion (-NH₃⁺) results in a dramatic broadening and shifting of this absorption to lower wavenumbers (3200-2800 cm⁻¹) due to the increased bond strength and hydrogen bonding in the solid state.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid 1-(Furan-2-yl)butan-1-amine hydrochloride directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a modern FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Background Correction: Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
Data Processing: The acquired spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.
Expected Mass Spectrum and Fragmentation
For 1-(Furan-2-yl)butan-1-amine hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate, as it will likely result in the observation of the protonated molecule of the free amine.
-
Molecular Ion: The free amine, 1-(Furan-2-yl)butan-1-amine, has a monoisotopic mass of 139.0997 g/mol . In positive ion ESI-MS, the base peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 140.1. The presence of a single nitrogen atom follows the "nitrogen rule," where a molecule with an odd number of nitrogen atoms has an odd nominal molecular mass.[11]
-
Key Fragmentation Pathway (α-Cleavage): The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond to the carbon bearing the nitrogen atom.[12] For 1-(Furan-2-yl)butan-1-amine, the most likely fragmentation is the loss of the propyl radical, leading to a resonance-stabilized iminium ion.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Butylamine(109-73-9) 1H NMR [m.chemicalbook.com]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Interpreting IR Spectra [chemistrysteps.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 12. Video: Mass Spectrometry of Amines [jove.com]
Methodological & Application
Synthesis of 1-(Furan-2-yl)butan-1-amine hydrochloride: A Detailed Application Note and Protocol
Introduction
1-(Furan-2-yl)butan-1-amine and its hydrochloride salt are valuable chemical entities within the landscape of pharmaceutical research and drug development. The furan moiety is a key structural motif in numerous biologically active compounds, imparting unique physicochemical properties that can influence metabolic stability, receptor binding, and overall pharmacological profiles. This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-(Furan-2-yl)butan-1-amine hydrochloride, designed for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
This guide eschews a rigid template in favor of a logical, in-depth narrative that not only outlines the synthetic procedure but also explains the causality behind the experimental choices. By grounding the protocol in established chemical principles and providing thorough references, this document aims to serve as a self-validating and trustworthy resource for the synthesis of this important amine.
Overall Synthetic Strategy
The synthesis of 1-(Furan-2-yl)butan-1-amine hydrochloride is most effectively achieved through a three-step sequence starting from commercially available furan. The overall strategy involves:
-
Friedel-Crafts Acylation: Introduction of a butyryl group onto the furan ring to form the ketone intermediate, 1-(furan-2-yl)butan-1-one.
-
Oximation: Conversion of the ketone to its corresponding oxime, 1-(furan-2-yl)butan-1-one oxime.
-
Reductive Amination: Reduction of the oxime to the primary amine, 1-(furan-2-yl)butan-1-amine.
-
Salt Formation: Conversion of the free amine to its stable hydrochloride salt.
This pathway is advantageous due to the accessibility of the starting materials and the generally reliable nature of the involved transformations.
Figure 1: Overall synthetic workflow for 1-(Furan-2-yl)butan-1-amine hydrochloride.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| Furan | C₄H₄O | 68.07 | Major Chemical Supplier | Freshly distilled if necessary |
| Butyryl chloride | C₄H₇ClO | 106.55 | Major Chemical Supplier | |
| Anhydrous Tin(IV) chloride (SnCl₄) | SnCl₄ | 260.51 | Major Chemical Supplier | Corrosive and moisture-sensitive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Major Chemical Supplier | Anhydrous |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | Major Chemical Supplier | |
| Pyridine | C₅H₅N | 79.10 | Major Chemical Supplier | |
| Ethanol | C₂H₅OH | 46.07 | Major Chemical Supplier | |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | Major Chemical Supplier | Moisture-sensitive |
| Copper(II) sulfate pentahydrate | CuSO₄·5H₂O | 249.68 | Major Chemical Supplier | |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Major Chemical Supplier | |
| Hydrochloric acid (concentrated) | HCl | 36.46 | Major Chemical Supplier | |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Major Chemical Supplier | |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Major Chemical Supplier |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrers with heating plates
-
Ice baths
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
pH paper or pH meter
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Experimental Protocols
Part 1: Synthesis of 1-(Furan-2-yl)butan-1-one (Ketone Intermediate)
Rationale: This step employs a Friedel-Crafts acylation reaction. Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the 2-position.[1][2] Due to the high reactivity of furan, which can lead to polymerization under harsh acidic conditions, a milder Lewis acid catalyst such as tin(IV) chloride is preferred over aluminum chloride.[3][4]
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 150 mL) and cool the flask to 0 °C in an ice bath.
-
Slowly add tin(IV) chloride (1.2 equivalents) to the stirred DCM.
-
In the dropping funnel, prepare a solution of butyryl chloride (1.0 equivalent) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Prepare a solution of furan (1.1 equivalents) in anhydrous DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and water (200 mL).
-
Separate the organic layer and wash it successively with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield 1-(furan-2-yl)butan-1-one as a colorless to pale yellow liquid.
Part 2: Synthesis of 1-(Furan-2-yl)butan-1-one Oxime
Rationale: The ketone is converted to an oxime through condensation with hydroxylamine. This reaction is typically carried out in the presence of a weak base, such as pyridine, to neutralize the HCl released from hydroxylamine hydrochloride.[5]
Procedure:
-
In a round-bottom flask, dissolve 1-(furan-2-yl)butan-1-one (1.0 equivalent) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.
-
Slowly add pyridine (2.0 equivalents) to the mixture and attach a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with 1 M hydrochloric acid (2 x 50 mL) to remove excess pyridine, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude oxime. The product can be used in the next step without further purification if it is of sufficient purity, or it can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Part 3: Synthesis of 1-(Furan-2-yl)butan-1-amine (Free Base)
Rationale: The reduction of the oxime to the corresponding primary amine is a crucial step. While various reducing agents can be employed, sodium borohydride in the presence of a transition metal salt, such as copper(II) sulfate, is an effective and less hazardous alternative to lithium aluminum hydride. The in-situ generation of a more reactive borohydride species or a copper hydride is believed to facilitate the reduction.
Procedure:
-
In a round-bottom flask, dissolve copper(II) sulfate pentahydrate (0.1 equivalents) in methanol (50 mL).
-
Add sodium borohydride (2.0 equivalents) portion-wise to the stirred solution at 0 °C. A black precipitate should form.
-
Add a solution of 1-(furan-2-yl)butan-1-one oxime (1.0 equivalent) in methanol (50 mL) to the reaction mixture.
-
Add an additional portion of sodium borohydride (3.0 equivalents) carefully in small portions.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and cautiously add 1 M hydrochloric acid to decompose the excess sodium borohydride until the effervescence ceases.
-
Make the solution basic (pH > 10) by the addition of a 2 M sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1-(furan-2-yl)butan-1-amine as an oil.
Part 4: Formation and Purification of 1-(Furan-2-yl)butan-1-amine Hydrochloride
Rationale: The free amine is often an oil and can be unstable upon storage. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and weigh.
Procedure:
-
Dissolve the crude 1-(furan-2-yl)butan-1-amine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring until precipitation is complete. The pH of the solution should be acidic.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure 1-(furan-2-yl)butan-1-amine hydrochloride.
-
Dry the purified crystals under vacuum.
Characterization
¹H NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃ or D₂O
-
Furan protons: Three signals in the aromatic region (δ 6.0-7.5 ppm).
-
CH-NH₂ proton: A multiplet around δ 4.0-4.5 ppm.
-
Butyl chain protons: Signals in the upfield region (δ 0.8-2.0 ppm), including a triplet for the terminal methyl group.
-
NH₃⁺ protons (in D₂O with suppression): A broad singlet that may exchange with the solvent.
¹³C NMR Spectroscopy (Predicted)
-
Furan carbons: Signals in the downfield region (δ 105-155 ppm).
-
CH-NH₂ carbon: A signal around δ 50-60 ppm.
-
Butyl chain carbons: Signals in the upfield region (δ 10-40 ppm).
Infrared (IR) Spectroscopy
-
N-H stretch (amine salt): A broad absorption band in the region of 2400-3200 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.
-
C=C stretch (furan ring): Absorptions around 1500-1600 cm⁻¹.
-
C-N stretch: A band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected [M+H]⁺: m/z corresponding to the molecular weight of the free amine (C₈H₁₃NO) plus a proton.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Tin(IV) chloride: Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Butyryl chloride: Corrosive and lachrymatory. Handle in a fume hood.
-
Hydroxylamine hydrochloride: Can be corrosive and is harmful if swallowed or inhaled. Avoid creating dust.
-
Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas.[6][7][8] Store in a dry environment and handle with care.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Diethyl ether: Extremely flammable. Use away from ignition sources.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the synthesis of 1-(Furan-2-yl)butan-1-amine hydrochloride. By following the step-by-step procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for further investigation in their drug discovery and development programs. The rationale provided for each step aims to empower the user with a deeper understanding of the underlying chemical principles, allowing for informed troubleshooting and optimization.
References
-
OSU Chemistry. Sodium Borohydride SOP. [Link]
-
ESPI Metals. Sodium Borohydride Safety Data Sheet. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]
-
Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]
-
Filo. Acylation of Furan: Mechanism and Structure. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). [Link]
-
Sharifi, A., et al. "A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry." PubMed Central, 2007. [Link]
-
YouTube. Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Chemistry Stack Exchange. Friedel-Crafts acylation of furan. [Link]
-
PubChem. 1-(Furan-2-yl)propan-2-amine. [Link]
-
Zeynizadeh, B., & Kouhkan, M. "A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System." ResearchGate, 2011. [Link]
-
Barbry, D., & Champagne, P. "Reduction of O-acyl oximes with sodium borohydride/iodine system." Synthetic Communications, 1995. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Aladdin. 1-(Furan-2-yl)butan-1-amine. [Link]
-
Lingham, A. R., et al. "Synthesis, Characterization and Bioactivity of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane." ResearchGate, 2020. [Link]
-
ResearchGate. Furan resins: synthesis, characterization and applications. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. Furan: A Promising Scaffold for Biological Activity. [Link]
-
ResearchGate. 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]
-
National Institute of Standards and Technology. 1-Butanamine. [Link]
-
National Institute of Standards and Technology. 1-Butanamine, 2-methyl-. [Link]
-
PubChemLite. 4-(furan-2-yl)butan-2-amine (C8H13NO). [Link]
-
PubChemLite. 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride. [Link]
-
National Institute of Standards and Technology. 1-Butanamine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acylation of furan mechanism structure | Filo [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. PubChemLite - 1-(furan-2-yl)butan-1-amine (C8H13NO) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Reductive Amination of Furan-2-carbaldehyde with Butylamine
Introduction: The Strategic Importance of N-Butylfurfurylamine Synthesis
The reductive amination of furan-2-carbaldehyde (furfural) with butylamine represents a pivotal chemical transformation for the synthesis of N-butylfurfurylamine. This secondary amine is a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Furfural, a renewable platform chemical derived from lignocellulosic biomass, positions this synthesis route as a sustainable alternative to petroleum-based processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying chemical principles, offering a robust experimental protocol, and discussing critical process parameters for a successful and reproducible synthesis.
Reaction Mechanism and Rationale for Reagent Selection
The reductive amination of an aldehyde with a primary amine is a two-step, one-pot process.[4][5] The initial reaction involves the nucleophilic attack of the butylamine on the carbonyl carbon of furan-2-carbaldehyde, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an imine (Schiff base).[6] The imine is then reduced in situ to the desired secondary amine, N-butylfurfurylamine.[7][8]
Figure 1: General mechanism of reductive amination.
The choice of reducing agent is critical for the success of this reaction. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also have the potential to reduce the starting aldehyde, leading to the formation of furfuryl alcohol as a byproduct.[9][10] To circumvent this, milder and more selective reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is less reactive towards aldehydes and ketones but highly effective at reducing the intermediate iminium ion.[11][12][13][14] This selectivity ensures a higher yield of the desired amine.[6]
Catalytic hydrogenation is another viable and green alternative, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with molecular hydrogen.[7][15] However, this method requires specialized high-pressure equipment. For standard laboratory settings, the use of sodium triacetoxyborohydride offers a more convenient and equally effective approach.
Experimental Protocol: Synthesis of N-Butylfurfurylamine
This protocol details a reliable method for the synthesis of N-butylfurfurylamine using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Furan-2-carbaldehyde | C₅H₄O₂ | 96.08 | ≥98% | Sigma-Aldrich |
| Butylamine | C₄H₁₁N | 73.14 | ≥99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 95% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve furan-2-carbaldehyde (9.61 g, 100 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.
-
Amine Addition: To the stirred solution, add butylamine (7.31 g, 100 mmol) dropwise at room temperature. A slight exotherm may be observed.
-
Imine Formation: Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Reduction: In a separate beaker, carefully suspend sodium triacetoxyborohydride (25.4 g, 120 mmol) in anhydrous dichloromethane (50 mL). Add this suspension to the reaction mixture in portions over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-5 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield N-butylfurfurylamine as a colorless to pale yellow liquid.
Figure 2: Experimental workflow for the synthesis of N-butylfurfurylamine.
Safety and Handling Precautions
-
Furan-2-carbaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Butylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry environment.
-
Dichloromethane: Volatile and a suspected carcinogen. All operations should be conducted in a fume hood.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete imine formation | Increase the reaction time for imine formation before adding the reducing agent. |
| Incomplete reduction | Add a slight excess of the reducing agent. | |
| Product loss during work-up | Ensure complete extraction from the aqueous phase. | |
| Presence of Furfuryl Alcohol | Reduction of the starting aldehyde | Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure complete imine formation before its addition.[9][10] |
| Presence of Unreacted Aldehyde | Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature. |
Conclusion
The reductive amination of furan-2-carbaldehyde with butylamine is a robust and efficient method for the synthesis of N-butylfurfurylamine. The use of sodium triacetoxyborohydride as the reducing agent offers high selectivity and simplifies the experimental procedure. This protocol provides a solid foundation for researchers to produce this valuable amine for further applications in drug discovery and materials science. Careful attention to the reaction conditions and safety precautions will ensure a successful and reproducible outcome.
References
-
Taylor & Francis. (2024). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ACS Publications. (2021). Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO2 Catalyst: A Manifestation of the Nanocluster Proximity Effect. ACS Catalysis. [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Sciencemadness.org. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Semantic Scholar. (n.d.). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. [Link]
-
ResearchGate. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. [Link]
-
Royal Society of Chemistry. (2011). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Link]
-
SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ChemEd X. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Wordpress. (2026). Reductive Amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (n.d.). Reductive amination of DFF with NH3 or butylamine. [Link]
-
ResearchGate. (n.d.). Schematic illustration of reductive amination of FUR to FUA and other.... [Link]
-
National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
-
ResearchGate. (2025). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. pubs.acs.org [pubs.acs.org]
Purification of 1-(Furan-2-yl)butan-1-amine Hydrochloride: Application Notes and Protocols
Introduction
1-(Furan-2-yl)butan-1-amine hydrochloride is a primary amine salt of significant interest in synthetic and medicinal chemistry. The furan moiety is a prevalent scaffold in numerous biologically active compounds, making this amine a valuable building block for the development of novel therapeutics and other fine chemicals.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, compromised yields, and difficulties in the purification of subsequent products.
This guide provides a comprehensive overview of robust purification methods for 1-(Furan-2-yl)butan-1-amine hydrochloride, designed for researchers, scientists, and professionals in drug development. The protocols described herein are grounded in established chemical principles and are designed to be self-validating through clear analytical endpoints.
A Note on Furan Stability
The furan ring, while aromatic, is susceptible to degradation under strongly acidic conditions, which can lead to polymerization or ring-opening reactions.[2][3] This inherent instability necessitates careful consideration of the purification strategy, particularly when manipulating the pH.[4][5] While the hydrochloride salt form imparts greater stability compared to the free base, prolonged exposure to harsh acidic or basic conditions should be avoided.[6]
Pre-Purification Analysis: Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in the crude material. These can arise from the synthetic route or degradation.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as furfural or the corresponding ketone.
-
Byproducts of Synthesis: Including products of over-alkylation or side reactions.
-
Degradation Products: Resulting from the instability of the furan ring.
-
Residual Solvents: From the reaction or initial workup.
A preliminary analysis by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and inform the choice of purification method.
Purification Strategy Flowchart
The selection of an appropriate purification method depends on the nature and quantity of the impurities. The following diagram outlines a logical workflow for purifying 1-(Furan-2-yl)butan-1-amine hydrochloride.
Caption: Decision workflow for purification of 1-(Furan-2-yl)butan-1-amine HCl.
Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent system can be identified.[7] This technique relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. For amine hydrochlorides, polar protic solvents or mixtures are often effective.[8]
Protocol: Recrystallization from Isopropanol/Methanol
This protocol is a starting point; solvent ratios may need to be optimized based on the specific impurity profile.
Materials:
-
Crude 1-(Furan-2-yl)butan-1-amine hydrochloride
-
Methanol (ACS grade)
-
Isopropanol (ACS grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude amine hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add isopropanol dropwise until the solution becomes faintly turbid. This indicates the point of saturation.
-
Re-clarification: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and efficient impurity rejection.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvents.
Data Summary Table:
| Parameter | Value/Range |
| Solvent System | Methanol/Isopropanol |
| Typical Ratio | 1:3 to 1:5 (Methanol:Isopropanol) |
| Expected Yield | 70-90% |
| Purity Achievable | >99% |
Method 2: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique for separating acidic, basic, and neutral compounds.[9][10] Since the target compound is an amine salt, it can be converted to its free base form, which will have different solubility characteristics.
Protocol: Purification via Free Base Formation
This method is particularly useful for removing non-basic organic impurities.
Materials:
-
Crude 1-(Furan-2-yl)butan-1-amine hydrochloride
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
5% Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude amine hydrochloride in deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel and add an equal volume of diethyl ether or ethyl acetate. Slowly add saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8, check with pH paper). This converts the amine hydrochloride to its free base, which is more soluble in the organic solvent.[11]
-
Extraction: Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate. Drain the aqueous layer and collect the organic layer.
-
Back-Extraction: Wash the organic layer with deionized water to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Salt Formation: Filter the drying agent and add 5% HCl solution dropwise to the organic solution with stirring. The amine hydrochloride will precipitate out of the organic solvent.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold diethyl ether or ethyl acetate and dry under high vacuum.
Method 3: Column Chromatography
For complex mixtures or when impurities have similar properties to the desired compound, column chromatography is the method of choice. Given the polar nature of the amine hydrochloride, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique.[12] Standard silica gel can be challenging due to strong interactions with the amine group, leading to peak tailing.
Protocol: HILIC Purification
Materials:
-
Crude 1-(Furan-2-yl)butan-1-amine hydrochloride
-
Amino-propyl bonded silica column
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
HPLC system with a fraction collector
Procedure:
-
Column Equilibration: Equilibrate the amino-propyl bonded silica column with 95% Mobile Phase B and 5% Mobile Phase A for at least 10 column volumes.
-
Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase composition (95:5 Acetonitrile:Water).
-
Injection and Gradient: Inject the sample and run a linear gradient from 5% to 30% Mobile Phase A over 20-30 minutes.
-
Fraction Collection: Collect fractions corresponding to the main peak of the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Lyophilization may be necessary to remove the final traces of water.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
-
HPLC: Reversed-phase or HILIC methods can provide quantitative purity data.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the amine salt functional group.[13]
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
- Acid–base extraction. Wikipedia.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- General scheme of the study of furan stability.
- Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. (2012). Organic & Biomolecular Chemistry.
- 1-(Furan-2-yl)propan-1-amine hydrochloride. CymitQuimica.
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Technical Support Center: Purification of Polar Arom
- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001).
- Solvents for Recrystalliz
- Recrystalliz
- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
- N-(furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. (2015). Der Pharma Chemica.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. vernier.com [vernier.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
The Versatile Building Block: Application of 1-(Furan-2-yl)butan-1-amine Hydrochloride in Medicinal Chemistry Research
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The furan ring, a five-membered aromatic heterocycle, has long been recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for the phenyl group often confer favorable pharmacokinetic and pharmacodynamic properties to molecules.[1][2] This application note delves into the utility of 1-(Furan-2-yl)butan-1-amine hydrochloride , a versatile synthetic intermediate, in the exploration of new chemical entities for medicinal chemistry research. While specific biological data on this compound is not extensively documented, its constituent furan and amine moieties suggest significant potential as a foundational element for constructing novel molecules with a wide array of pharmacological activities.
The Furan Scaffold: A Gateway to Diverse Biological Activity
The furan nucleus is a cornerstone in the design of therapeutic agents, contributing to a broad spectrum of pharmacological effects. Furan derivatives have demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4][5] The oxygen atom in the furan ring can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, further enhancing binding affinity to receptors and enzymes.[1]
The incorporation of a furan moiety can significantly influence a molecule's metabolic stability and overall pharmacokinetic profile.[2] For medicinal chemists, this translates to an opportunity to fine-tune the properties of a drug candidate to enhance its efficacy and safety.
1-(Furan-2-yl)butan-1-amine Hydrochloride: A Strategic Starting Point
1-(Furan-2-yl)butan-1-amine hydrochloride presents itself as a valuable starting material for several reasons:
-
The Furan Core: As established, the furan ring provides a well-validated foundation for biological activity.
-
The Primary Amine: The amine group is a versatile functional handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures.
-
Chirality: The carbon atom bearing the amine group is a chiral center, offering the potential for stereoselective synthesis and the investigation of stereoisomers, which may exhibit different pharmacological profiles.
-
The Butyl Chain: The n-butyl group provides a degree of lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.
Proposed Synthetic Applications and Research Directions
The primary utility of 1-(Furan-2-yl)butan-1-amine hydrochloride lies in its role as a synthon for generating libraries of novel compounds for high-throughput screening.
Synthesis of Novel Amides and Sulfonamides
The primary amine can readily undergo acylation or sulfonylation to yield a diverse range of amides and sulfonamides. These functional groups are prevalent in many approved drugs and are known to participate in key hydrogen bonding interactions with biological targets.
Caption: Synthetic utility of the primary amine for generating amide and sulfonamide libraries.
Reductive Amination for Secondary and Tertiary Amines
Further functionalization through reductive amination with various aldehydes and ketones can lead to the synthesis of a wide array of secondary and tertiary amines. This approach significantly expands the chemical space that can be explored.
Caption: Expansion of chemical diversity through reductive amination.
Suggested Areas for Pharmacological Investigation
Given the broad biological activities associated with furan-containing molecules, derivatives of 1-(Furan-2-yl)butan-1-amine hydrochloride could be screened against a variety of therapeutic targets.[3][4]
| Therapeutic Area | Potential Targets/Assays | Rationale based on Furan Scaffold |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against bacterial and fungal strains. | The furan ring is a key component of nitrofurans, a class of antibiotics. |
| Anticancer | Cytotoxicity assays (e.g., MTT assay) against various cancer cell lines. | Numerous furan derivatives have demonstrated anticancer properties. |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) enzyme inhibition assays. | The furan scaffold is present in some anti-inflammatory drugs. |
| Antiviral | Viral replication inhibition assays. | Certain furan derivatives have shown promise as antiviral agents. |
General Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of novel compounds derived from 1-(Furan-2-yl)butan-1-amine hydrochloride.
General Protocol for Amide Synthesis
-
Dissolution: Dissolve 1-(Furan-2-yl)butan-1-amine hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized furan derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
1-(Furan-2-yl)butan-1-amine hydrochloride is a promising and versatile building block for medicinal chemistry research. Its constituent furan moiety provides a strong foundation for biological activity, while the primary amine allows for extensive synthetic diversification. By leveraging this strategic starting material, researchers can efficiently generate libraries of novel compounds for screening across a wide range of therapeutic areas, including infectious diseases, oncology, and inflammation. The protocols and research directions outlined in this application note serve as a guide for unlocking the full potential of this valuable chemical entity in the quest for new and improved medicines.
References
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
- Pharmacological activity of furan derivatives.
- Pharmacological significance of the furan scaffold in drug discovery - Benchchem.
- The Furan Scaffold: A Versatile Player in Medicinal Chemistry - Benchchem.
- Furan: A Promising Scaffold for Biological Activity.
- Application of furan derivative in medicinal field. - ResearchGate.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF - ResearchGate.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
Application Notes: The Strategic Utility of 1-(Furan-2-yl)butan-1-amine Hydrochloride in Synthetic Chemistry
Introduction: A Versatile Furan-Based Intermediate
1-(Furan-2-yl)butan-1-amine hydrochloride, with CAS Number 1864074-40-7, is a primary amine that serves as a valuable and versatile chemical intermediate in the fields of medicinal chemistry and materials science. Its structure, which combines a reactive primary amine with a furan heterocycle, makes it an attractive building block for the synthesis of a wide array of more complex molecules. The furan moiety, in particular, is a well-recognized pharmacophore found in numerous clinically approved drugs and biologically active compounds, where it often acts as a bioisostere for phenyl rings, potentially improving metabolic stability and receptor binding interactions[1].
The hydrochloride salt form of this amine enhances its stability and simplifies handling and storage compared to the free base, making it a practical choice for laboratory and industrial applications. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the practical use of this intermediate, focusing on key synthetic transformations and providing detailed, field-tested protocols.
Core Physicochemical Properties
A summary of the key properties of 1-(Furan-2-yl)butan-1-amine hydrochloride is presented below.
| Property | Value | Source |
| CAS Number | 1864074-40-7 | |
| Molecular Formula | C₈H₁₄ClNO | |
| Molecular Weight | 175.66 g/mol | |
| Appearance | Typically a solid | |
| Purity | Commonly available in ≥98% purity |
Application I: Synthesis of N-Substituted Urea Derivatives as Kinase Inhibitors
Scientific Rationale: Urea derivatives are a cornerstone in modern drug discovery, forming the structural basis for a multitude of therapeutic agents, including potent kinase inhibitors like Sorafenib[2][3]. The urea functional group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with protein targets[3]. 1-(Furan-2-yl)butan-1-amine hydrochloride is an ideal starting material for the synthesis of novel urea-based drug candidates. The primary amine can be readily converted to a urea by reaction with an isocyanate. The hydrochloride salt must first be neutralized in situ to liberate the nucleophilic free amine.
Experimental Workflow for Urea Synthesis:
Caption: Workflow for the synthesis of N-substituted ureas.
Detailed Protocol 1: Synthesis of 1-(1-(Furan-2-yl)butyl)-3-phenylurea
Materials and Reagents:
-
1-(Furan-2-yl)butan-1-amine hydrochloride (1.0 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Phenyl isocyanate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-(Furan-2-yl)butan-1-amine hydrochloride.
-
Solvent and Base Addition: Add anhydrous DCM to dissolve the starting material, followed by the dropwise addition of triethylamine (1.1 eq). Stir the mixture at room temperature for 15-20 minutes. This step is crucial to neutralize the hydrochloride and generate the free amine, which is the active nucleophile.
-
Isocyanate Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add phenyl isocyanate (1.0 eq) dropwise. The exothermic reaction is controlled by slow addition at low temperature to prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure 1-(1-(Furan-2-yl)butyl)-3-phenylurea.
Application II: N-Alkylation for the Synthesis of Secondary Amines
Scientific Rationale: N-alkylation is a fundamental transformation in organic chemistry used to build complexity from simple amine precursors. The resulting secondary amines are common motifs in pharmaceuticals and agrochemicals. 1-(Furan-2-yl)butan-1-amine can act as a nucleophile, reacting with various alkylating agents (e.g., alkyl halides, tosylates) to form a new carbon-nitrogen bond. This reaction is typically performed in the presence of a base to neutralize the acid generated during the reaction, driving the equilibrium towards the product.
Detailed Protocol 2: Synthesis of N-Benzyl-1-(furan-2-yl)butan-1-amine
Materials and Reagents:
-
1-(Furan-2-yl)butan-1-amine hydrochloride (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-(Furan-2-yl)butan-1-amine hydrochloride and finely powdered anhydrous potassium carbonate (2.5 eq). The base serves both to neutralize the hydrochloride salt and to scavenge the HBr produced during the alkylation.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile. Stir the suspension vigorously, then add benzyl bromide (1.05 eq).
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product. If necessary, purify further using column chromatography.
Application III: Reductive Amination for Elaboration of the Amine
Scientific Rationale: Reductive amination is a powerful and widely used method for forming C-N bonds, converting aldehydes or ketones into more complex amines[4][5]. In this application, 1-(Furan-2-yl)butan-1-amine acts as the nucleophile, first condensing with a carbonyl compound (e.g., an aldehyde or ketone) to form an imine or enamine intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the target secondary or tertiary amine. This one-pot procedure is highly efficient and atom-economical.
Reaction Pathway for Reductive Amination:
Caption: Reductive amination pathway.
Detailed Protocol 3: Synthesis of N-Isopropyl-1-(furan-2-yl)butan-1-amine
Materials and Reagents:
-
1-(Furan-2-yl)butan-1-amine hydrochloride (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Acetone (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Preparation: In a dry flask, suspend 1-(Furan-2-yl)butan-1-amine hydrochloride in anhydrous DCE. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to generate the free amine.
-
Imine Formation: Add acetone (1.5 eq) to the mixture and stir for 1 hour at room temperature to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting carbonyl compound.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate by TLC.
-
Work-up and Purification: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Prospects
1-(Furan-2-yl)butan-1-amine hydrochloride is a highly adaptable chemical intermediate with broad applications in the synthesis of diverse molecular architectures. The protocols detailed in these notes for urea formation, N-alkylation, and reductive amination represent fundamental transformations that enable the incorporation of the furan-butyl-amine scaffold into larger, more complex molecules. These reactions are robust, scalable, and utilize standard laboratory reagents and techniques. For researchers in drug discovery and materials science, this intermediate provides a reliable entry point for generating novel compounds with potential biological activity or unique material properties. The continued exploration of furan-based chemistry will undoubtedly uncover new applications for this and related building blocks.
References
-
Deng, J., et al. (2021). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]
-
Makarov, E., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link]
- Usharani, V., et al. (2012).
-
Al-Ostath, A., et al. (2019). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Rotstein, B., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of urea derivatives. [Link]
Sources
- 1. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Phased In Vitro Approach for Characterizing 1-(Furan-2-yl)butan-1-amine hydrochloride
Abstract
This document provides a comprehensive guide for the in vitro characterization of 1-(Furan-2-yl)butan-1-amine hydrochloride, a novel compound featuring a furan scaffold. The furan nucleus is a privileged structure in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects.[1][2][3] The presence of a primary amine suggests potential interactions with biological amines and their targets. This guide presents a phased, logical workflow designed for researchers in drug discovery and development. The experimental design progresses from foundational safety and broad activity screening to more targeted, mechanism-of-action studies. Each protocol is detailed with an emphasis on the scientific rationale, inclusion of self-validating controls, and clear data interpretation guidelines to ensure robust and reproducible outcomes.
Introduction and Rationale
1-(Furan-2-yl)butan-1-amine hydrochloride is an organic molecule whose potential biological activity is yet to be fully characterized. Its structure is composed of two key moieties:
-
Furan Ring: An electron-rich, five-membered aromatic heterocycle. This scaffold can engage in various electronic interactions, such as π–π stacking, with biological targets like enzymes and receptors.[1][4] Its presence is associated with a broad spectrum of pharmacological activities.[2][3]
-
Butan-1-amine Group: A primary amine that can participate in hydrogen bonding and may mimic endogenous monoamines, suggesting a potential for interaction with neurological targets.[4]
-
Hydrochloride Salt: This formulation typically enhances aqueous solubility and stability, making the compound amenable to a wide range of in vitro biological assays.
Given these structural features, a multi-tiered screening approach is logical. This guide proposes a three-phase workflow to efficiently assess the compound's cytotoxic, antimicrobial, anti-inflammatory, and neuromodulatory potential.
Caption: Phased experimental workflow for compound characterization.
Phase 1: Foundational Screening Protocols
The initial phase focuses on establishing a baseline toxicity profile and conducting a broad screen for antimicrobial effects.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability.[5] This is a critical first step to identify a therapeutic window and determine appropriate, non-toxic concentrations for subsequent cell-based assays.[5][6]
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney).[5]
-
1-(Furan-2-yl)butan-1-amine hydrochloride (Test Compound)
-
Doxorubicin (Positive Control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates, multichannel pipette, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compound in complete medium. A typical range would be from 0.1 µM to 200 µM. Also prepare 2X solutions for the positive control (Doxorubicin) and a vehicle control (DMSO at the highest concentration used for the test compound).
-
Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control". Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Data Presentation:
| Cell Line | Compound | Incubation Time (hours) | IC₅₀ (µM) [Hypothetical Data] |
| HeLa | 1-(Furan-2-yl)butan-1-amine HCl | 48 | 45.2 ± 3.1 |
| MCF-7 | 1-(Furan-2-yl)butan-1-amine HCl | 48 | 68.5 ± 5.5 |
| HEK293 | 1-(Furan-2-yl)butan-1-amine HCl | 48 | > 100 |
| HeLa | Doxorubicin (Positive Control) | 48 | 0.8 ± 0.1 |
Protocol: Antimicrobial Screening via Broth Microdilution (MIC Assay)
Rationale: The furan scaffold is a component of many known antimicrobial agents.[2][3] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Test Compound, Ciprofloxacin (antibacterial control), Fluconazole (antifungal control).
-
Sterile 96-well U-bottom plates.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth. The final volume in each well should be 50 µL. Typical concentration ranges are from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation:
| Microorganism | Compound | MIC (µg/mL) [Hypothetical Data] |
| S. aureus | 1-(Furan-2-yl)butan-1-amine HCl | 64 |
| E. coli | 1-(Furan-2-yl)butan-1-amine HCl | >256 |
| C. albicans | 1-(Furan-2-yl)butan-1-amine HCl | 128 |
| S. aureus | Ciprofloxacin (Control) | 0.5 |
| C. albicans | Fluconazole (Control) | 1 |
Phase 2: Targeted Bioactivity Profiling
If the compound shows low cytotoxicity, further investigation into specific biological activities is warranted based on structural alerts.
Protocol: Anti-inflammatory Potential via Protein Denaturation Assay
Rationale: Inflammation is often characterized by protein denaturation.[9] An agent that can inhibit heat-induced protein denaturation may possess anti-inflammatory properties. This assay is a well-established, cost-effective in vitro method for initial screening.[9][10][11][12]
Materials:
-
Bovine Serum Albumin (BSA), 5% w/v solution.
-
Test Compound, Diclofenac Sodium (Positive Control).
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
Spectrophotometer.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of 5% w/v BSA and 4.5 mL of the test compound at various concentrations (e.g., 100-1000 µg/mL) in PBS.
-
Controls: Prepare a positive control using Diclofenac Sodium and a negative control with PBS instead of the test compound.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the samples at 72°C for 5 minutes.
-
Cooling & Measurement: Cool the samples to room temperature and measure the absorbance (turbidity) at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
Protocol: Neuromodulatory Activity via Monoamine Oxidase (MAO) Inhibition Assay
Rationale: The compound's structure bears resemblance to monoamines, suggesting it could be a substrate or inhibitor for monoamine oxidases (MAO-A and MAO-B). These enzymes are critical in the metabolism of neurotransmitters and are major drug targets for depression and neurodegenerative diseases.[13][14][15] Fluorometric kits provide a sensitive and high-throughput method for screening inhibitors.[14][15][16]
Materials:
-
MAO Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK520 or similar).[14]
-
Recombinant human MAO-A and MAO-B enzymes.
-
Test Compound.
-
Clorgyline (MAO-A specific inhibitor control), Pargyline or Selegiline (MAO-B specific inhibitor control).[13][14]
-
Black, flat-bottom 96-well plates.
-
Fluorescent microplate reader.
Step-by-Step Methodology (based on a typical kit protocol):
-
Enzyme Preparation: Dilute purified MAO-A and MAO-B enzymes to their working concentrations in the provided assay buffer.
-
Compound Addition: Add 5 µL of the test compound dilutions to wells containing 45 µL of either MAO-A or MAO-B enzyme solution. Include wells for positive inhibitor controls (Clorgyline for MAO-A, Pargyline for MAO-B) and a "no inhibitor" control.
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Prepare a working reagent containing the MAO substrate (e.g., p-tyramine), Horseradish Peroxidase (HRP), and a dye reagent as per the kit instructions.[14] Add 50 µL of this working reagent to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence (e.g., λex = 530 nm / λem = 585 nm) every 1-2 minutes for at least 30 minutes. The rate of increase in fluorescence is proportional to MAO activity.
-
Data Analysis: Calculate the reaction rate (slope) for each well. Determine the percentage of MAO inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the inhibition percentage against the log of the compound concentration to determine the IC₅₀ value for both MAO-A and MAO-B.
Caption: General workflow for the MAO fluorometric assay.
Phase 3: Mechanistic Investigation
Should the compound exhibit significant activity in Phase 2 (e.g., potent MAO inhibition), a deeper mechanistic investigation is warranted.
Protocol: Serotonin (5-HT₂ₐ) and Dopamine (D₂) Receptor Binding Assays
Rationale: If the compound inhibits monoamine metabolism, it is crucial to determine if it also directly interacts with monoamine receptors. Receptor binding assays quantify the affinity of a ligand for a receptor.[17] Competitive binding assays, using a known radioligand, are the gold standard for determining the inhibition constant (Ki) of a test compound.[17]
Materials:
-
Cell membranes prepared from cells stably expressing human 5-HT₂ₐ or D₂ receptors.
-
Radioligand: [³H]Ketanserin for 5-HT₂ₐ, [³H]Spiperone for D₂.[18][19]
-
Test Compound.
-
Non-labeled ligands for non-specific binding (e.g., Mianserin for 5-HT₂ₐ, Haloperidol for D₂).[18]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail and a microplate scintillation counter.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically near its Kd value), and a range of concentrations of the test compound.
-
Membrane Addition: Add a specific amount of receptor-containing cell membranes (e.g., 10-20 µg protein/well) to initiate the binding reaction.
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-labeled competing ligand.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Scintillation Counting: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity in a microplate counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (one-site fit) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Simplified Gq signaling pathway for the 5-HT2A receptor.[20]
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). BenchChem.
- A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). World Journal of Pharmaceutical Research.
-
Belboukhari, N., & Cheriti, A. (2015). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. (2025). BenchChem.
- Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Applied Pharmaceutical Science.
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2014). Bioorganic & Medicinal Chemistry Letters.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices.
- Application Notes and Protocols for Receptor Binding Assays Using 2-amino-1-(1H-indol-3-yl)ethanol. (2025). BenchChem.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Acta Microbiologica et Immunologica Hungarica.
- Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520). (n.d.). Sigma-Aldrich.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Drug Discovery and Development IntechOpen.
- EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems.
- Monoamine Oxidase Inhibitor Screening Kit (BA0188). (n.d.). Assay Genie.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
- OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc..
- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. (n.d.). Revvity.
- (Butan-2-yl)[1-(furan-2-yl)ethyl]amine. (2024). Smolecule.
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). DiscoverX.
- 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot.
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2007). NCBI Bookshelf. [Link]
- Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH.
- Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023). Frontiers in Chemistry.
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2001). Analytical Biochemistry. [Link]
- D2 Dopamine Receptor Assay. (n.d.). Innoprot.
- A Technical Guide to Dopamine Receptor Binding Affinity. (2025). BenchChem.
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
- The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. (2025). BenchChem.
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
-
1-(Furan-2-yl)propan-2-amine. (n.d.). PubChem. [Link]
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.
Sources
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Buy (Butan-2-yl)[1-(furan-2-yl)ethyl]amine [smolecule.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibtbioservices.com [ibtbioservices.com]
- 9. researchgate.net [researchgate.net]
- 10. journalajrb.com [journalajrb.com]
- 11. researchgate.net [researchgate.net]
- 12. bbrc.in [bbrc.in]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. innoprot.com [innoprot.com]
Mastering the Preparation of 1-(Furan-2-yl)butan-1-amine Hydrochloride Solutions: An Application Note and Protocol for Researchers
This guide provides a comprehensive framework for the proper preparation, handling, and quality control of 1-(Furan-2-yl)butan-1-amine hydrochloride solutions for use in research and drug development. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and integrity of experimental outcomes. This document emphasizes the scientific rationale behind each procedural step, empowering researchers to make informed decisions in their laboratory work.
Introduction: Understanding the Compound
1-(Furan-2-yl)butan-1-amine hydrochloride (CAS No. 1864074-40-7; Formula: C₈H₁₄ClNO) is a primary amine salt that holds potential in various research domains due to its furan moiety and chiral center. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a scaffold present in numerous biologically active compounds. The primary amine group provides a site for further chemical modifications and interactions. As a hydrochloride salt, the compound exhibits increased stability and aqueous solubility compared to its free base form.
However, the presence of the furan ring also introduces specific stability considerations. Furans can be susceptible to degradation under strongly acidic conditions. Therefore, meticulous preparation and storage of solutions are paramount to prevent the formation of impurities that could confound experimental results.
Materials and Reagents
To ensure the highest quality of prepared solutions, all materials and reagents must be of analytical grade or higher.
| Material/Reagent | Specification | Rationale |
| 1-(Furan-2-yl)butan-1-amine hydrochloride | Purity ≥98% | High purity minimizes the presence of contaminants that could interfere with experiments. |
| Deionized (DI) Water | Type I, 18.2 MΩ·cm | High-purity water is essential to avoid contamination with ions or organic matter that could affect solubility and stability. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Anhydrous solvent is critical when preparing organic stock solutions to prevent hydrolysis. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | A polar aprotic solvent that can be suitable for stock solutions, especially for compounds with limited aqueous solubility. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | A polar aprotic solvent known to have a stabilizing effect on some furan-containing compounds. |
| Hydrochloric Acid (HCl) | 0.1 M solution, certified | For pH adjustment. |
| Sodium Hydroxide (NaOH) | 0.1 M solution, certified | For pH adjustment. |
| Calibrated pH meter | - | Accurate pH measurement is critical for solution stability. |
| Analytical Balance | Readability of ±0.1 mg | For precise weighing of the compound. |
| Volumetric flasks (Class A) | - | To ensure accurate final concentrations. |
| Pipettes (calibrated) | - | For accurate volume transfers. |
| Syringe filters | 0.22 µm pore size, compatible with the solvent | To sterilize and remove particulate matter from the final solution. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Hygroscopicity: Amine hydrochlorides can be hygroscopic. Store the solid compound in a desiccator and handle it promptly after weighing to prevent water absorption.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Solution Preparation Protocols
The choice of solvent is critical and depends on the specific requirements of the downstream application. Amine hydrochlorides are generally soluble in water.[1] For cell-based assays, initial stock solutions are often prepared in DMSO or ethanol.
Preparation of an Aqueous Stock Solution (e.g., 10 mM)
This protocol is suitable for applications where an aqueous solution is required.
Step-by-Step Methodology:
-
Calculation: Determine the mass of 1-(Furan-2-yl)butan-1-amine hydrochloride required. The molecular weight is approximately 175.66 g/mol .
-
For 10 mL of a 10 mM solution:
-
Mass (g) = 0.010 L × 0.010 mol/L × 175.66 g/mol = 0.01757 g (or 17.6 mg)
-
-
-
Weighing: Accurately weigh the calculated amount of the compound using an analytical balance.
-
Dissolution: Transfer the weighed compound to a Class A 10 mL volumetric flask. Add approximately 7-8 mL of Type I deionized water.
-
Mixing: Gently swirl the flask to dissolve the compound completely. If necessary, sonication in a water bath for a few minutes can aid dissolution. Avoid vigorous shaking that could introduce air bubbles.
-
Volume Adjustment: Once the solid is fully dissolved, bring the solution to the final volume of 10 mL with deionized water. Ensure the meniscus is precisely on the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
pH Measurement and Adjustment (Optional but Recommended):
-
Measure the pH of the solution. The hydrochloride salt will result in an acidic solution.
-
If a specific pH is required for your experiment, adjust using 0.1 M HCl or 0.1 M NaOH. Add the acid or base dropwise while monitoring the pH. Be mindful that significant pH changes may affect the compound's stability.
-
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a sterile storage vial. This step removes any particulate matter and sterilizes the solution for cell culture applications.
Preparation of an Organic Stock Solution (e.g., 50 mM in DMSO or Ethanol)
This protocol is common for preparing concentrated stocks for long-term storage and for use in cell-based assays where the final solvent concentration must be kept low.
Step-by-Step Methodology:
-
Calculation:
-
For 1 mL of a 50 mM solution in DMSO:
-
Mass (g) = 0.001 L × 0.050 mol/L × 175.66 g/mol = 0.00878 g (or 8.8 mg)
-
-
-
Weighing and Dissolution: Accurately weigh the compound and transfer it to a suitable vial. Add the calculated volume of anhydrous DMSO or ethanol.
-
Mixing: Vortex or gently agitate the vial until the compound is completely dissolved.
-
Storage: Store in an appropriate vial with a secure cap.
Quality Control of Prepared Solutions
Verification of the solution's concentration and integrity is a cornerstone of good laboratory practice.
Concentration Verification by UV-Vis Spectrophotometry
While primary amines do not typically have strong chromophores for direct UV-Vis analysis in the standard range, the furan ring does exhibit UV absorbance. However, derivatization is often a more sensitive and specific method for quantifying primary amines.
Protocol for Concentration Determination via Derivatization:
A common method involves derivatization with a reagent like 4-chloro-7-nitrobenzofurazan (NBD-Cl), which reacts with primary amines to form a product with a strong absorbance in the visible range (around 470 nm).
-
Prepare a Calibration Curve:
-
Create a series of known concentrations of 1-(Furan-2-yl)butan-1-amine hydrochloride in the desired solvent.
-
React each standard with an excess of NBD-Cl under optimized conditions (pH, temperature, and time).
-
Measure the absorbance of each derivatized standard at the wavelength of maximum absorbance.
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Analyze the Prepared Stock Solution:
-
Dilute an aliquot of your stock solution to fall within the linear range of the calibration curve.
-
Derivatize the diluted sample under the same conditions as the standards.
-
Measure the absorbance and use the standard curve to determine the concentration.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a solution and detecting any degradation products.
-
Method: A reverse-phase HPLC method with UV detection is typically suitable. The mobile phase and gradient will need to be optimized for the specific compound.
-
Analysis: Inject a sample of the freshly prepared solution to establish a baseline chromatogram. Subsequent analysis of stored solutions can be compared to this baseline to monitor for the appearance of new peaks (degradation products) or a decrease in the main peak area.
Storage and Stability
The stability of 1-(Furan-2-yl)butan-1-amine hydrochloride solutions is influenced by solvent, temperature, light, and pH.
| Storage Condition | Recommendation | Rationale |
| Aqueous Solutions | Store at 2-8°C for short-term use (up to one week). For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light. | Lower temperatures slow down potential degradation. Freezing prevents microbial growth and slows hydrolysis. Light can induce photodegradation of the furan ring. |
| Organic Stock Solutions (DMSO/Ethanol) | Store at -20°C or -80°C in small aliquots. Keep tightly sealed to prevent moisture absorption. Protect from light. | Low temperatures and anhydrous conditions maintain stability. Aliquoting minimizes contamination and degradation from repeated handling. |
Forced Degradation Studies: To rigorously assess stability, forced degradation studies can be performed by exposing the solution to stress conditions such as strong acid, strong base, oxidation (e.g., with H₂O₂), heat, and light.[2][3][4][5] Analysis by a stability-indicating HPLC method can then identify and quantify any degradation products.
Workflow Diagrams
Aqueous Solution Preparation Workflow
Caption: Workflow for Aqueous Solution Preparation.
Quality Control and Stability Testing Logic
Caption: Logic for QC and Stability Assessment.
Conclusion
The integrity of research involving 1-(Furan-2-yl)butan-1-amine hydrochloride is fundamentally dependent on the proper preparation and handling of its solutions. By understanding the chemical properties of the compound, particularly the stability of the furan ring and the solubility of the amine salt, and by adhering to the detailed protocols outlined in this guide, researchers can minimize variability and ensure the reliability of their data. Implementing robust quality control measures and appropriate storage conditions are non-negotiable steps in generating high-quality, reproducible scientific results.
References
-
Huang, Y. H., Kao, T. H., & Chen, B. H. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7762–7772. [Link]
-
Masite, A. S., Ngila, J. C., & Nindi, M. M. (2022). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science & Nutrition, 10(11), 3667-3685. [Link]
-
National Institute of Standards and Technology. (n.d.). Furan. NIST Chemistry WebBook. Retrieved from [Link]
- Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research, 52(1), 114-121.
-
ResearchGate. (n.d.). UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran.... Retrieved from [Link]
- Singh, R., & Kumar, R. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review.
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina.
-
Roman, R., Cohen, E. M., Christy, M. E., & Hagerman, W. B. (1979). Stability of amitriptyline hydrochloride in a commercial aqueous solution. Journal of Pharmaceutical Sciences, 68(10), 1329–1330. [Link]
- Williams, R. (2022).
-
PubChem. (n.d.). 1-(Furan-2-yl)propan-2-amine. Retrieved from [Link]
- European Medicines Agency. (2023).
-
PubChem. (n.d.). 3-(Furan-2-yl)propan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(furan-2-yl)butan-1-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
Yu, Y., Shi, A., Wang, T., Wang, T., & Xu, F. (2024). High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. Chemical Communications, 60(85), 12837-12840. [Link]
Sources
- 1. 98425-80-0|1-(Furan-2-yl)butan-1-amine|BLD Pharm [bldpharm.com]
- 2. High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06291D [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. labsolu.ca [labsolu.ca]
Analytical techniques for quantifying 1-(Furan-2-yl)butan-1-amine hydrochloride in samples
Application Note: Quantitative Analysis of 1-(Furan-2-yl)butan-1-amine hydrochloride
Abstract
This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise quantification of 1-(Furan-2-yl)butan-1-amine hydrochloride. The protocols are designed for researchers, quality control analysts, and drug development professionals requiring robust and reproducible methods for analyzing this compound in various sample matrices. We present two primary instrumental approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the underlying scientific principles, offers detailed step-by-step protocols, and discusses the rationale behind key experimental parameters. All methodologies are framed within the context of international regulatory standards for analytical method validation, ensuring scientific integrity and trustworthiness.
Introduction and Analyte Overview
1-(Furan-2-yl)butan-1-amine hydrochloride is a primary amine containing a furan moiety. The furan nucleus is a key structural component in numerous biologically active compounds and is of significant interest in pharmaceutical and chemical research[1]. Accurate and precise quantification of this analyte is critical for a range of applications, including quality assurance of bulk drug substances, uniformity testing in finished products, pharmacokinetic studies, and stability assessments.
The primary challenge in analyzing primary amines lies in their polar nature, which can lead to poor chromatographic peak shapes and adsorption onto active sites within analytical systems[2]. The methods detailed herein are optimized to overcome these challenges, providing reliable quantification.
Analyte Properties:
| Property | Value |
|---|---|
| Chemical Name | 1-(Furan-2-yl)butan-1-amine hydrochloride |
| CAS Number | 1864074-40-7[3] |
| Molecular Formula | C₈H₁₄ClNO |
| Molecular Weight | 175.66 g/mol |
| Physical Form | Solid |
| Storage | 4°C, protect from light |
Methodology 1: Reversed-Phase HPLC with UV Detection
Principle: High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis. For 1-(Furan-2-yl)butan-1-amine, a reversed-phase method is ideal. The analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The furan ring possesses a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer[4][5]. The inclusion of an acid in the mobile phase ensures the amine is protonated, which is crucial for achieving sharp, symmetrical peaks by preventing interactions with residual silanols on the column.
Experimental Protocol:
-
Reagents and Materials:
-
1-(Furan-2-yl)butan-1-amine hydrochloride reference standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (or Phosphoric Acid)
-
0.45 µm syringe filters
-
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample to obtain a theoretical concentration within the calibration range.
-
Dissolve the sample in a suitable solvent (e.g., mobile phase).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates. For complex matrices, refer to Section 4 for extraction protocols.
-
-
HPLC-UV Conditions:
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260 Infinity or equivalent with UV Detector | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 2.7 µm) | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier improves peak shape for the basic amine analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent providing good elution strength. |
| Gradient | 0-10 min: 10% to 90% B; 10-12 min: 90% B; 12-15 min: 10% B | A gradient elution ensures the separation of potential impurities and a sharp peak for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30°C[6] | Maintains consistent retention times and improves reproducibility. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection λ | 210 nm or 250 nm[6] | Furan-containing compounds exhibit strong absorbance in the low UV range.[4][5] |
Workflow Visualization:
Caption: HPLC-UV analysis workflow for 1-(Furan-2-yl)butan-1-amine HCl.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS provides exceptional selectivity and sensitivity, making it a powerful tool for quantification. However, the direct analysis of primary amines by GC is often problematic due to their polarity.[2] To address this, a pre-analysis derivatization step is employed. A reagent such as isobutyl chloroformate or benzenesulfonyl chloride reacts with the amine to form a less polar, more volatile derivative that exhibits excellent chromatographic behavior.[7] The mass spectrometer then provides definitive identification and quantification based on the unique mass fragmentation pattern of the derivative.
Experimental Protocol:
-
Reagents and Materials:
-
Analyte reference standard
-
Derivatization Reagent: Isobutyl chloroformate or Benzenesulfonyl chloride (BSC)[7]
-
Organic Solvent (GC Grade): Toluene or Dichloromethane
-
Aqueous Base: Sodium hydroxide (NaOH) solution
-
Quenching Agent: Alkaline methanol
-
Anhydrous Sodium Sulfate
-
-
Derivatization and Sample Preparation:
-
Standard/Sample Solution: Prepare a solution of the standard or sample in an appropriate solvent (e.g., 1 mL of aqueous solution).
-
Extraction & Derivatization: This protocol combines extraction and derivatization into a single step.
-
To 1 mL of the aqueous sample/standard in a vial, add 1 mL of toluene.
-
Add NaOH solution to make the aqueous phase alkaline (pH > 10). This ensures the amine is in its free base form.
-
Add 100 µL of isobutyl chloroformate (or BSC).
-
Vortex vigorously for 10 minutes at room temperature to facilitate the reaction.
-
Add alkaline methanol to quench any excess reagent and vortex again.
-
Allow the phases to separate. The upper toluene layer now contains the derivatized analyte.
-
Carefully transfer the toluene layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic layer to a GC vial for injection.
-
-
-
GC-MS Conditions:
| Parameter | Recommended Condition | Justification |
| GC-MS System | Standard GC with a Mass Spectrometer Detector | Provides the necessary separation and detection capabilities.[8] |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium or Hydrogen, 1.0 mL/min constant flow[9][10] | Inert carrier gas for transporting the analyte through the column. |
| Inlet Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte.[11] |
| Oven Program | Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | A temperature ramp is necessary to separate the analyte from solvent and other components. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte. |
Workflow Visualization:
Caption: GC-MS workflow including the essential derivatization step.
Sample Preparation for Complex Matrices
Effective sample preparation is paramount for accurate quantification, especially in complex matrices like biological fluids or pharmaceutical formulations. The goal is to isolate the analyte from interfering substances.[12]
| Technique | Principle | Best For | Protocol Outline |
| Protein Precipitation (PP) | A solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | Biofluids (plasma, serum) | 1. Add 3 parts cold acetonitrile to 1 part sample. 2. Vortex and centrifuge. 3. Analyze the supernatant. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubilities in two immiscible liquids.[13] | Aqueous samples, formulations | 1. Adjust sample pH to >10 to neutralize the amine. 2. Extract with an immiscible organic solvent (e.g., ethyl acetate). 3. Evaporate the organic layer and reconstitute. |
| Solid-Phase Extraction (SPE) | A highly selective method using a solid sorbent to isolate the analyte.[12] | Low concentration samples, dirty matrices | 1. Condition a C18 or mixed-mode cation exchange SPE cartridge. 2. Load the sample. 3. Wash with a weak solvent to remove interferences. 4. Elute the analyte with a strong solvent. |
Method Validation According to ICH Q2(R2) Guidelines
Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[14][15] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[16][17][18]
Validation Parameters & Typical Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria for an Assay |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest. | No interference from blank, placebo, or known impurities at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995 over a specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | 98.0% - 102.0% recovery of spiked samples at multiple levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[16] |
| LOD/LOQ | The lowest concentration that can be reliably detected/quantified. | LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits when parameters (e.g., pH, temp) are varied slightly. |
Conclusion
This application note provides two robust and validated methods for the quantification of 1-(Furan-2-yl)butan-1-amine hydrochloride. The HPLC-UV method is a straightforward, reliable approach suitable for routine quality control. The GC-MS method, which includes a necessary derivatization step, offers superior sensitivity and selectivity, making it ideal for trace-level analysis or analysis in complex matrices. The choice of method should be guided by the specific application, required sensitivity, and available instrumentation. Adherence to the principles of method validation outlined by ICH guidelines is essential to ensure the generation of high-quality, defensible data.
References
-
GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). Journal of AOAC INTERNATIONAL. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Chromatographic Determination of Amines in Food Samples. (2018). University of Helsinki. [Link]
-
GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). PubMed. [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2010). Der Pharma Chemica. [Link]
-
Chemical derivatization processes applied to amine determination in samples of different matrix composition. (2012). Semantic Scholar. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). ScienceDirect. [Link]
-
Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Royal Society of Chemistry. [Link]
-
UV-Vis Spectrum of 2-Furancarboxylic Acid. (n.d.). SIELC Technologies. [Link]
-
UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,... (n.d.). ResearchGate. [Link]
-
Furan. (n.d.). NIST WebBook. [Link]
-
Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. (2022). NIH National Library of Medicine. [Link]
-
Overview of Methods and Considerations for Handling Complex Samples. (2020). Spectroscopy Online. [Link]
-
Determination of Amines in Particulate Matter by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). STEMart. [Link]
-
Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. (2018). ResearchGate. [Link]
-
N-(furan-2-ylmethyl)butan-1-amine CAS NO.88230-53-9. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd. [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2023). ResearchGate. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). NIH National Library of Medicine. [Link]
-
Furfurylamines from Biomass. (n.d.). The Royal Society of Chemistry. [Link]
- Control method for measuring content of furfuryl amine in furosemide. (2018).
-
Methods for the determination of furan in food. (2007). JRC Publications Repository. [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. (2018). Sultan Qaboos University Journal For Science. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1-(furan-2-yl)butan-1-amine hydrochloride [1864074-40-7] | King-Pharm [king-pharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Furan [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. Determination of Amines in Particulate Matter by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 9. academic.oup.com [academic.oup.com]
- 10. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. books.rsc.org [books.rsc.org]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1-(Furan-2-yl)butan-1-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(Furan-2-yl)butan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable amine intermediate. The synthesis, primarily achieved through the reductive amination of 1-(Furan-2-yl)butan-1-one, presents unique challenges, often related to the sensitive nature of the furan ring and the competitive side reactions inherent in the process.
This document moves beyond simple protocols to provide in-depth troubleshooting, explain the chemical reasoning behind procedural choices, and offer optimized, field-proven methodologies.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I systematically improve it?
Answer: A low overall yield in this synthesis is a common issue that can stem from several distinct problems occurring at different stages of the reaction. A systematic approach to identify the bottleneck is crucial.
The primary pathway is the reductive amination of 1-(Furan-2-yl)butan-1-one. This involves the formation of an imine or iminium ion intermediate, which is then reduced. Low yields are typically traced back to one of four areas:
-
Inefficient Imine Formation: The initial condensation of the ketone with ammonia to form the imine is a reversible equilibrium. If this equilibrium does not favor the imine, the subsequent reduction step will inherently produce a low yield of the desired amine.
-
Solution: To drive the equilibrium toward the imine, it is essential to remove the water formed during the condensation. This can be achieved by adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. Alternatively, using a solvent that forms an azeotrope with water (like toluene) in conjunction with a Dean-Stark apparatus can be effective, though this is less common for modern chemical hydride reductions.
-
-
Competing Reduction of the Starting Ketone: The most common side reaction is the reduction of the starting ketone, 1-(Furan-2-yl)butan-1-one, to the corresponding alcohol, 1-(Furan-2-yl)butan-1-ol. This occurs when the reducing agent is too reactive and does not differentiate between the ketone carbonyl and the imine C=N bond.
-
Solution: The choice of reducing agent is critical. While Sodium Borohydride (NaBH₄) is a powerful reductant, it readily reduces ketones.[1] A more selective, milder reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended.[2][3][4] STAB is particularly effective at reducing the protonated iminium ion intermediate while being significantly less reactive towards the starting ketone, thus minimizing alcohol byproduct formation.[4]
-
-
Formation of Secondary Amine Byproducts: The desired primary amine product is nucleophilic and can react with another molecule of the starting ketone to form a new imine, which is then reduced to a secondary amine byproduct.
-
Solution: This is best suppressed by using a large excess of the ammonia source. Using ammonium acetate is particularly advantageous as it provides a high concentration of ammonia and also buffers the reaction in the weakly acidic range (pH 6-7), which is optimal for iminium ion formation and reduction.[4]
-
-
Degradation of the Furan Ring: The furan ring is sensitive to strong acids and can undergo polymerization or ring-opening reactions, especially at elevated temperatures.[5]
-
Solution: Avoid strong protic acids like concentrated HCl or H₂SO₄ as catalysts. If an acid catalyst is needed to promote imine formation, a weak acid like acetic acid is preferred.[4] Maintaining a low reaction temperature (0 °C to room temperature) is also crucial for preserving the integrity of the furan moiety.
-
Below is a troubleshooting workflow to diagnose the cause of low yield:
Caption: Troubleshooting workflow for low yield.
Question 2: I'm observing a significant amount of 1-(Furan-2-yl)butan-1-ol in my crude product. How can I prevent this?
Answer: This is a classic selectivity problem in reductive amination. The formation of the alcohol byproduct indicates that your reducing agent is reducing the starting ketone faster than, or at a comparable rate to, the imine intermediate.
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Primary Cause: Use of a non-selective reducing agent like Sodium Borohydride (NaBH₄) in a one-pot reaction. NaBH₄ is highly effective at reducing aldehydes and ketones.[1]
-
Optimal Solution (One-Pot): Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . This reagent is sterically hindered and less nucleophilic than NaBH₄. It reacts much faster with the protonated iminium ion than with the neutral ketone, providing excellent chemoselectivity for the desired amine.[3][4]
-
Alternative Solution (Two-Step): If you must use NaBH₄, a two-step procedure can improve the outcome. First, stir the ketone and the ammonia source (e.g., ammonium acetate in methanol) for a sufficient time (e.g., 2-4 hours) to allow for imine formation. Only then, cool the reaction to 0 °C and add the NaBH₄ portion-wise. This temporal separation gives the imine a chance to form before the strong reducing agent is introduced.[1]
Question 3: The hydrochloride salt formation is problematic, resulting in an oil or a very hygroscopic solid. How can I obtain a crystalline product?
Answer: The final salt formation and isolation step is critical for obtaining a pure, stable, and easy-to-handle product. Oiling out or forming a hygroscopic solid is often a matter of solvent choice and technique.
-
Purify the Free Base First: Before attempting salt formation, ensure the crude 1-(Furan-2-yl)butan-1-amine (the "free base") is pure. After the reaction workup (quenching, extraction, and drying), purify the free base by column chromatography or vacuum distillation. Impurities can inhibit crystallization.
-
Choose the Right Solvent System: The goal is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble.
-
Recommended Procedure: Dissolve the purified free base in a non-polar, aprotic solvent like diethyl ether or methyl tert-butyl ether (MTBE) . Then, slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with vigorous stirring. The hydrochloride salt should precipitate as a solid.
-
-
Control the Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of HCl. A large excess can sometimes lead to the formation of oily, non-crystalline material.
-
Temperature Control: Perform the precipitation at a low temperature (0 °C or below) to maximize the recovery of the solid product.
-
Isolation and Drying: After precipitation, collect the solid by filtration, wash it with cold diethyl ether to remove any residual impurities, and dry it thoroughly under high vacuum. The product should be stored in a desiccator, as many amine hydrochlorides are inherently somewhat hygroscopic.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for this reductive amination?
-
A1: A weakly acidic environment (pH 6-7) is generally ideal, especially when using hydride reagents like NaBH₃CN or NaBH(OAc)₃. This pH facilitates the formation of the iminium ion, which is the species that is actually reduced. Using ammonium acetate as the ammonia source conveniently buffers the reaction in this optimal range.[4]
-
-
Q2: Which reducing agent is best for this reaction?
-
A2: For laboratory-scale synthesis where selectivity and ease of use are paramount, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for a one-pot reaction due to its high selectivity for the iminium ion over the ketone.[3][4] For larger-scale industrial processes, catalytic hydrogenation may be more cost-effective.
-
-
Q3: Can I use catalytic hydrogenation instead of chemical hydrides? What are the pros and cons?
-
A3: Yes, catalytic hydrogenation is a viable and common alternative.
-
Pros: It is often cheaper for large-scale synthesis, avoids generating large amounts of boron waste, and can be highly efficient. Common catalysts include Raney Nickel or Palladium on Carbon (Pd/C).[6]
-
Cons: It requires specialized high-pressure hydrogenation equipment. The catalyst can sometimes promote side reactions, such as reduction of the furan ring itself, although this typically requires harsh conditions. The reaction may also require elevated temperatures and pressures.[6]
-
-
Optimized Experimental Protocol
This protocol details a reliable, high-yield synthesis using modern, selective reagents.
Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This method is preferred for its high selectivity and mild reaction conditions, which protect the furan ring.
Reaction Scheme: 1-(Furan-2-yl)butan-1-one + NH₄OAc + NaBH(OAc)₃ → 1-(Furan-2-yl)butan-1-amine
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. sandermanpub.net [sandermanpub.net]
Addressing stability and degradation issues of 1-(Furan-2-yl)butan-1-amine hydrochloride
Introduction: Welcome to the technical support center for 1-(Furan-2-yl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the unique stability and degradation challenges associated with this furan-containing amine salt. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs): First Principles
Q1: What are the primary stability concerns with 1-(Furan-2-yl)butan-1-amine hydrochloride?
The primary stability concerns stem from the inherent chemical reactivity of the furan ring, which is particularly susceptible to acidic conditions. While the compound is supplied as a hydrochloride salt to improve the stability and handling of the amine group, this very acidity can become a liability for the furan moiety, especially in the presence of nucleophiles like water. The main degradation pathways are acid-catalyzed ring-opening and subsequent polymerization.[1][2]
Q2: Why is this compound provided as a hydrochloride salt instead of a free base?
The hydrochloride salt form offers several advantages over the free amine. Firstly, primary amines are often volatile, oily, and prone to oxidation and reaction with atmospheric carbon dioxide. Converting the amine to a salt generally produces a more stable, crystalline solid that is easier to handle, weigh, and store.[3][4] This salt form also enhances solubility in polar solvents. However, users must remain aware that this introduces an acidic microenvironment.
Q3: I've noticed my sample developing a yellow or brown color over time. What is happening?
The development of a yellow, brown, or even black polymeric substance is a classic indicator of furan ring degradation. Under acidic conditions, the furan ring can be protonated, initiating a cascade of reactions. This process can lead to the formation of highly reactive electrophiles that subsequently polymerize, resulting in insoluble, colored materials.[1] This process is often accelerated by heat and the presence of strong acids.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work, explaining the underlying causes and providing actionable solutions.
Problem 1: Reaction turning dark and forming an insoluble precipitate.
-
Symptoms: Your reaction mixture, particularly in protic or aqueous solvents, darkens significantly and a solid or tar-like substance crashes out.
-
Underlying Cause (Causality): This is most likely acid-catalyzed polymerization of the furan ring. The process is initiated by protonation, which makes the ring susceptible to nucleophilic attack and subsequent ring-opening to form reactive 1,4-dicarbonyl intermediates.[2] These intermediates can then undergo condensation and polymerization reactions.[1]
-
Solutions & Mitigation Strategies:
-
Solvent Choice: Switch to polar aprotic solvents (e.g., DMF, DMSO, THF) which have been shown to have a stabilizing effect on furan derivatives.[5][6]
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of degradation and polymerization.
-
pH Management: If possible, buffer the reaction medium or use milder acidic catalysts. Avoid strong Brønsted acids like HCl or H₂SO₄ where feasible.
-
Problem 2: Low or inconsistent yields in reactions involving acidic reagents.
-
Symptoms: You are experiencing poor recovery of your desired product, or the starting material seems to have been consumed without forming the target molecule.
-
Underlying Cause (Causality): The furan ring is likely undergoing acid-catalyzed ring-opening, effectively destroying the starting material. The rate-limiting step is the protonation of the furan ring, typically at the α-carbon adjacent to the oxygen atom.[2] This is followed by a nucleophilic attack from a solvent molecule (like water), leading to irreversible decomposition into compounds like 4-hydroxy-2-butenal or other 1,4-dicarbonyls.[2]
-
Solutions & Mitigation Strategies:
-
Reagent Selection: Use milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) in place of strong Brønsted acids for reactions like acylations.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions. The presence of water is critical for the hydrolytic ring-opening pathway.[1]
-
Staged Addition: Add the amine hydrochloride salt to the reaction mixture in portions or as a solution in a compatible, dry, aprotic solvent to avoid localized high concentrations of acid.
-
Problem 3: The solid compound becomes sticky or oily upon storage.
-
Symptoms: The initially crystalline, free-flowing powder becomes clumped, sticky, or appears wet.
-
Underlying Cause (Causality): Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] This absorbed water can not only change the physical state of the compound but can also act as a nucleophile to facilitate the acid-catalyzed degradation of the furan ring, even in the solid state over time.
-
Solutions & Mitigation Strategies:
-
Proper Storage: Always store the compound in a tightly sealed container in a desiccator with a reliable desiccant (e.g., Drierite®, silica gel). For long-term storage, consider a dry, inert atmosphere (e.g., argon or nitrogen).
-
Handling: Weigh and handle the compound in a low-humidity environment, such as a glove box or a balance enclosure with a nitrogen purge, if possible. Minimize the time the container is open to the atmosphere.
-
Technical Deep Dive: Degradation Pathways & Analysis
Understanding the potential degradation pathways is crucial for developing robust experimental and analytical methods. Forced degradation studies are an industry-standard approach to intentionally stress a compound to identify its likely breakdown products and pathways.[8][9]
Primary Degradation Pathway: Acid-Catalyzed Ring Opening
The most significant vulnerability of 1-(Furan-2-yl)butan-1-amine hydrochloride is the acid-catalyzed opening of the furan ring. The generally accepted mechanism is illustrated below.
Caption: Acid-catalyzed degradation pathway of the furan ring.
Secondary Degradation Pathway: Oxidation
While less common under typical laboratory conditions compared to furan degradation, the amine functional group can be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air.
-
Mechanism: Involves an electron transfer process, potentially forming N-oxides or other oxidation products.[10]
-
Relevance: This is a key pathway to investigate during forced degradation studies using agents like hydrogen peroxide (H₂O₂).
Protocols and Best Practices
Protocol 1: Recommended Storage and Handling Conditions
To maintain the integrity of 1-(Furan-2-yl)butan-1-amine hydrochloride, adhere to the following storage protocols.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces kinetic rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the amine group. |
| Humidity | Desiccated / Dry | Prevents hygroscopic absorption of water, which can initiate hydrolysis.[7] |
| Light | Amber vial / Dark | Protects against potential photolytic degradation. |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture.[7] |
Protocol 2: Workflow for a Basic Forced Degradation Study
This workflow, based on ICH guidelines, helps identify potential degradants and establish the stability-indicating nature of your analytical methods.[11][12]
Caption: Workflow for a forced degradation study.
Experimental Steps:
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Stress Application: Aliquot the stock solution into separate vials for each stress condition.
-
Acid/Base Hydrolysis: Add HCl or NaOH to a final concentration of 0.1M. Heat gently if required.[8]
-
Oxidation: Add H₂O₂ to a final concentration of ~3%. Keep at room temperature.[10]
-
Thermal: Heat a solution of the compound (in a neutral solvent) to a specified temperature (e.g., 80°C).[11]
-
Photolytic: Expose a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 8, 24 hours) until a target degradation of 5-20% is achieved.[13]
-
Quenching: Neutralize the acid/base stressed samples before analysis to prevent further degradation on the autosampler.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating analytical method.
Protocol 3: Example Stability-Indicating HPLC Method
A well-developed HPLC method is essential to separate the parent compound from any potential degradation products.
| Parameter | Specification | Purpose |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reverse-phase column for good separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape for the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 10 minutes | Ensures elution of both polar degradants and the less polar parent compound. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 30°C | Maintains consistent retention times. |
| Detection | UV at 254 nm & 280 nm; or PDA | Furan rings typically have UV absorbance. A photodiode array (PDA) detector is ideal. |
| Injection Vol. | 2 µL | Standard volume to avoid peak overload. |
References
- BenchChem. (2025). Next-Generation Analytical Method for Furan-Containing Compounds Outperforms Traditional Techniques.
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
- Shutilov, A. A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- ResearchGate. (2025).
- Huang, T. T., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- Kim, H. Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.
- Shutilov, A. A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.
- BenchChem. (2025).
- BenchChem. (2025).
- Sigma-Aldrich. (2025).
- Sangle, S. L., et al. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS.
- ResearchGate. (n.d.).
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Vector Labs. (n.d.).
- PharmaTutor. (n.d.).
- Wang, C., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- MedCrave online. (2016).
- ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
- Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
Sources
- 1. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 13. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Techniques to overcome solubility challenges with furan hydrochloride salts.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with furan-containing compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the unique solubility challenges presented by furan hydrochloride salts. Our focus is on explaining the underlying scientific principles behind these challenges and providing robust, validated protocols to overcome them.
Part 1: Understanding the Core Challenge
Furan is a heterocyclic aromatic compound that is generally hydrophobic and exhibits low solubility in water[1][2]. Converting a furan-containing basic molecule to its hydrochloride (HCl) salt is a standard and often effective strategy to increase aqueous solubility[3][4]. However, this approach is not always straightforward and can introduce a new set of challenges that can impede research and development.
The primary issues encountered are:
-
Disproportionation: The HCl salt can convert back to the less soluble free base form in solution. This is a common phenomenon, especially when the pH of the medium is higher than a critical value known as pHmax, where the solubilities of the salt and the free base are equal[5][6]. This leads to precipitation and an inaccurate assessment of solubility.
-
Common Ion Effect: In acidic environments, such as gastric fluid or certain buffer systems, the high concentration of chloride ions can suppress the dissolution of the hydrochloride salt, effectively reducing its solubility[7].
-
Instability: Furan salts can be unstable, potentially leading to polymerization into brown resins or hydrolysis, especially in acidic conditions[8][9].
-
Poor Wetting & Slow Dissolution: Even if the salt form is more soluble, the solid material may exhibit poor wettability, leading to slow and incomplete dissolution.
This guide will walk you through diagnosing and solving these common problems.
Part 2: Frequently Asked Questions (FAQs)
Q1: I've formed the HCl salt of my furan compound, but it's still not dissolving in my aqueous buffer. What's the first thing I should check?
A1: The first and most critical parameter to check is the pH of your solution. The solubility of a hydrochloride salt of a weak base is highly pH-dependent[10][11]. Ensure the pH of your medium is sufficiently low to keep the compound in its protonated, ionized form. If the pH is too high, the salt can disproportionate into its poorly soluble free base, causing it to precipitate out of solution[5]. A general rule is to work at a pH at least 2 units below the pKa of your basic furan compound[7].
Q2: My furan HCl salt dissolves initially but then crashes out of solution over time. What is happening?
A2: This is a classic sign of disproportionation[5][6]. You are likely observing the conversion of the kinetically soluble salt form into the thermodynamically more stable, but less soluble, free base. This can be triggered by a gradual increase in pH (e.g., due to CO₂ absorption from the air) or simply because the solution is supersaturated with respect to the free base. Stabilizing the formulation by strictly controlling the pH with a suitable buffer is the primary solution[5].
Q3: Can I use organic solvents to help dissolve my furan HCl salt?
A3: Yes, this is a common strategy known as co-solvency [12]. Using a water-miscible organic solvent like ethanol, propylene glycol, or DMSO can significantly increase the solubility of your compound. However, it's a balancing act. The co-solvent reduces the polarity of the solvent system, which can decrease the solubility of the salt form while increasing the solubility of the free base. It is crucial to empirically determine the optimal ratio of co-solvent to aqueous buffer.
Q4: What are surfactants, and how can they help with my formulation?
A4: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate poorly soluble drug molecules in their hydrophobic core, increasing the overall solubility of the compound in the aqueous medium[13][14][15]. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are frequently used in pharmaceutical formulations to enhance the solubility of hydrophobic compounds[15].
Part 3: Troubleshooting Guide & Solution Pathways
This section provides a structured approach to resolving specific solubility issues.
Problem 1: Low Intrinsic Solubility & Incomplete Dissolution
Your furan HCl salt does not achieve the target concentration in aqueous media, even at a low pH.
Caption: Decision tree for addressing low solubility.
Causality: The ionization of a weak base is governed by the Henderson-Hasselbalch equation. By maintaining a low pH, you shift the equilibrium to favor the protonated (ionized) species, which is significantly more water-soluble than the neutral free base[10].
Protocol: pH Solubility Profiling
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 7.0.
-
Suspension: Add an excess amount of your furan HCl salt to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is always present at the bottom.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the measured solubility against the final measured pH of each solution. This profile will reveal the optimal pH range for maximizing solubility.
Causality: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for non-polar solutes[12]. Surfactants create micelles that act as nanocarriers, sequestering the hydrophobic drug in their core and presenting a hydrophilic exterior to the water[13][15].
Table 1: Common Excipients for Solubility Enhancement
| Technique | Excipient Examples | Typical Concentration (w/v) | Principle of Action | Key Considerations |
| Co-solvency | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin[12] | 5 - 40% | Reduces solvent polarity. | Can impact stability; may not be suitable for all administration routes. |
| Surfactants | Polysorbate 80, Poloxamer 188, Sodium Dodecyl Sulfate (SDS), Cremophor® EL[15][16] | 0.1 - 5% | Micellar encapsulation of the drug. | Must be used above the Critical Micelle Concentration (CMC); potential for toxicity with some surfactants. |
| Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD)[17][18] | 1 - 20% | Forms inclusion complexes where the drug (guest) sits inside the cyclodextrin (host) cavity[17]. | Stoichiometry of the complex is important; can be expensive. |
Problem 2: Salt Disproportionation and Precipitation
Your compound dissolves but then precipitates over minutes or hours, indicating instability of the salt form in the chosen medium.
Caption: Key solubility challenges for HCl salts.
Causality: Lowering the temperature can decrease the solubility of both the salt and the free base, but it often has a more pronounced effect on slowing down the kinetics of crystallization and conversion to the free base[5]. Polymers like PVP can act as precipitation inhibitors, maintaining a state of supersaturation by sterically hindering crystal growth[5].
Protocol: Preparation of a Kinetically Stabilized Suspension [5]
-
Vehicle Preparation: Prepare an aqueous vehicle containing a polymer (e.g., 2% w/v PVP/VA) and a wetting agent/surfactant (e.g., 0.5% w/v Tween 80).
-
Cooling: Chill the vehicle in an ice bath to ≤5°C.
-
Dispersion: Weigh the furan HCl salt into a mortar. Slowly add the cold vehicle while triturating continuously to form a homogenous suspension.
-
Storage: Store the final suspension in an ice bath (2-8°C) until use.
-
Validation: Characterize the solid form in the suspension over time using techniques like X-Ray Powder Diffraction (XRPD) to confirm that the salt form is retained and has not converted to the free base[5].
Problem 3: Extremely Low Solubility (BCS Class II/IV compounds)
For compounds that remain poorly soluble despite the above strategies, more advanced formulation techniques are required. These methods aim to fundamentally alter the physical state of the drug.
Causality: A solid dispersion is a system where the drug is dispersed, typically in an amorphous state, within a hydrophilic polymer matrix[19][20]. The amorphous form has higher energy and thus higher apparent solubility and a faster dissolution rate compared to the crystalline form[21].
Protocol: Solid Dispersion via Solvent Evaporation [19][20]
-
Dissolution: Dissolve both the furan HCl salt and a hydrophilic carrier polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process should be rapid enough to prevent the drug from crystallizing.
-
Drying: Dry the resulting solid film/powder under high vacuum for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask, gently grind it, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Use Differential Scanning Calorimetry (DSC) and XRPD to confirm that the drug is amorphous within the polymer matrix.
Causality: Reducing the particle size of a drug to the nanometer scale (<1 µm) dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate[22]. Nanosizing can also increase the saturation solubility of the drug.
Caption: Bottom-up method for nanosuspension preparation.
Protocol: Precipitation-Homogenization Method
-
Organic Phase: Dissolve the furan HCl salt in a suitable, water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase: Dissolve a stabilizer (e.g., HPMC, Poloxamer 188) in purified water.
-
Precipitation: Add the organic phase to the aqueous phase under high shear (e.g., using a high-speed homogenizer). The drug will precipitate as nanoparticles because it is insoluble in the anti-solvent (water).
-
Homogenization: Immediately subject the resulting suspension to high-pressure homogenization or ultrasonication to further reduce the particle size and prevent crystal growth.
-
Solvent Removal: Remove the organic solvent via evaporation, typically under reduced pressure.
-
Characterization: Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Confirm the absence of large crystals using microscopy.
Part 4: Final Recommendations
When facing solubility challenges with furan hydrochloride salts, a systematic, multi-faceted approach is essential.
-
Always start with the fundamentals: Characterize your salt's pKa and perform a pH-solubility profile. This foundational data will guide all subsequent formulation efforts.
-
Control your environment: Disproportionation is a primary failure mode. Meticulous pH control and, if necessary, temperature control are critical for maintaining the stability of your formulation[5].
-
Consider the end goal: The choice of solubility enhancement technique will depend on the intended application (e.g., in vitro assay vs. in vivo toxicology study) and the required dose. Not all excipients are suitable for all routes of administration[12].
-
Characterize thoroughly: Do not assume a technique has worked. Always validate the outcome by characterizing the final formulation to confirm the physical state of the drug (amorphous vs. crystalline), particle size, and short-term stability.
By applying these principles and protocols, researchers can effectively overcome the solubility hurdles associated with furan hydrochloride salts, enabling the successful progression of their drug discovery and development programs.
References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Mirzapure, I. A. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics. [Link]
- Anonymous. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Source document appears to be a preprint or unindexed article].
-
Anonymous. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research, 30(10). [Link]
-
Patel, V. R., Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
-
Anonymous. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. SciSpace. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Al-kasmi, B., et al. (2023). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 15(7), 1935. [Link]
-
Anonymous. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(4), 1515-1541. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Anonymous. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Anonymous. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Kumar, S., & Singh, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 266-271. [Link]
-
Malviya, S., et al. (2011). Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. Research Journal of Pharmaceutical Technology, 4(4). [Link]
-
Anonymous. (2021). Effective formulation strategies for poorly water soluble drugs. ResearchGate. [Link]
-
Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. [Link]
-
Kurz, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 657. [Link]
-
Solubility of Things. (n.d.). Furan. [Link]
-
Nikghalb, L. A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]
-
Singh, A., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage, 49-89. [Link]
- Anonymous. (n.d.). Preparation and Properties of Furan.
-
Anonymous. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Al-Hmoud, H. L. (2014). Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix. Journal of Chemical and Pharmaceutical Research, 6(4), 101-109. [Link]
-
Anonymous. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
-
Anonymous. (2012). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]
-
Agiba, A. M. (2016). Response to "How to increase the solubility of practically insoluble raw materials?". ResearchGate. [Link]
-
Loftsson, T. (2017). Drug solubilization by complexation. International Journal of Pharmaceutics, 531(1), 276-280. [Link]
-
Anonymous. (2017). Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique -A Review. ResearchGate. [Link]
-
Anonymous. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]
-
National Center for Biotechnology Information. (n.d.). Furan. PubChem Compound Database. [Link]
-
Anonymous. (2021). (e) Explain, acidic hydrolysis of furan led to the formation of furan hydrochloride salt which turns... Brainly.in. [Link]
-
Wikipedia. (n.d.). Furan. [Link]
-
Garg, S., et al. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. Journal of Controlled Release, 359, 26-46. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]
-
Anonymous. (2018). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ResearchGate. [Link]
- Anonymous. (n.d.). Syllabus for Chemistry (SCQP08). [Source appears to be a university syllabus].
-
Anonymous. (2018). Problem with hydrochloride salt formation/isolation. Reddit. [Link]
-
Anonymous. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Furan--hydrogen chloride (1/1). PubChem Compound Database. [Link]
- Anonymous. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Source appears to be a journal article, specific journal not identified].
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. rjpdft.com [rjpdft.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. brainly.in [brainly.in]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. jocpr.com [jocpr.com]
- 16. academicjournals.org [academicjournals.org]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
- 21. scispace.com [scispace.com]
- 22. pnrjournal.com [pnrjournal.com]
Technical Support Center: Optimizing HPLC Parameters for the Separation of Furan Amine Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced HPLC method development. This guide is designed for researchers, scientists, and drug development professionals facing the unique challenge of separating furan amine isomers. The separation of positional isomers, such as those of furan amines, is a frequent obstacle in chromatography due to their nearly identical physicochemical properties. This document provides in-depth, experience-based troubleshooting advice and systematic protocols to achieve robust and reproducible separations.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the separation of furan amine isomers.
Q1: My furan amine isomers are completely co-eluting or have very poor resolution. Where do I start?
A1: Insufficient Selectivity is the Primary Cause.
Co-elution of positional isomers is the most common challenge because these molecules often possess very similar hydrophobicity and polarity, making them difficult to resolve with standard chromatographic methods. The key to separating them is to exploit subtle differences in their structure by systematically optimizing column chemistry, mobile phase composition, and temperature.
Core Reason: Standard C18 columns separate primarily based on hydrophobicity. Since positional isomers have a minimal difference in their logP values, a C18 phase may not provide enough selectivity.
Troubleshooting Workflow:
-
Change Stationary Phase Chemistry: Move beyond simple hydrophobicity. Aromatic stationary phases are highly recommended for separating aromatic positional isomers as they introduce alternative separation mechanisms.[1]
-
Phenyl-Hexyl or Biphenyl Phases: These phases promote π-π interactions between the stationary phase's phenyl rings and the furan ring of your analytes. The position of the amine group on the furan ring will subtly alter the electronic distribution and steric hindrance, leading to differential retention.[2]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity profile driven by multiple interaction modes, including dipole-dipole, hydrogen bonding, and π-π interactions, making them exceptionally powerful for separating halogenated compounds and positional isomers.[1]
-
-
Systematically Optimize the Mobile Phase:
-
Screen Organic Modifiers: The choice between acetonitrile (ACN) and methanol can significantly alter selectivity. ACN acts primarily as a dipole, while methanol has hydrogen-bonding capabilities. Switching from one to the other can change how the analytes interact with both the mobile and stationary phases.
-
Control the Mobile Phase pH: This is arguably the most critical parameter for ionizable compounds like amines.[3] The charge state of the amine group is dictated by the mobile phase pH relative to the analyte's pKa. To ensure consistent ionization and good peak shape, it is best practice to set the mobile phase pH at least 1.5 to 2 units away from the pKa of the furan amine.[4] For basic amines, using a low pH (e.g., pH 2.5-3.5 with formic acid or TFA) will protonate the amine group (R-NH3+), altering its retention. Conversely, a high pH (e.g., pH 9-10 with an appropriate buffer) will keep the amine in its neutral, more hydrophobic state (R-NH2), increasing retention on a reversed-phase column.[5]
-
-
Leverage Column Temperature: Temperature affects not only solvent viscosity and backpressure but also the thermodynamics of analyte-stationary phase interactions.[6][7] Changing the column temperature can alter the selectivity between two closely eluting peaks.[8] Sometimes, a change as small as 5-10°C can be enough to resolve critical pairs.[6]
Q2: I'm observing significant peak tailing for my furan amine peaks. What is causing this and how can I fix it?
A2: Peak tailing for basic compounds like amines is typically caused by secondary interactions with the stationary phase.
Core Reason: The silica backbone of most reversed-phase columns contains residual silanol groups (Si-OH). At mid-range pH values (approx. 3-7), some of these silanols are deprotonated (Si-O-), creating active sites that can interact strongly and non-specifically with protonated basic analytes (like your furan amine at low pH). This leads to poor peak shape.
Solutions:
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanol groups, significantly reducing peak tailing for basic compounds.
-
Adjust Mobile Phase pH:
-
Low pH (e.g., 2.5-3.0): At this pH, most silanol groups are protonated (Si-OH) and less likely to interact with the protonated amine (R-NH3+). This "silanol suppression" is a very effective strategy.
-
High pH (e.g., >8): Using a pH-stable column (e.g., a hybrid or polymer-based column), you can operate at a high pH where the amine is neutral (R-NH2) and the silanols are deprotonated (Si-O-). This eliminates the problematic ionic interaction.
-
-
Use a Mobile Phase Additive: If you must operate in the mid-pH range, add a competing base like Triethylamine (TEA) at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, masking them from your analyte and improving peak shape.
Q3: My retention times are drifting between injections. How can I improve reproducibility?
A3: Retention time instability is usually caused by an unequilibrated column, inconsistent mobile phase preparation, or temperature fluctuations. [9][10]
Solutions:
-
Ensure Proper Column Equilibration: When changing mobile phases or after the system has been idle, the column requires sufficient time to equilibrate. A common rule of thumb is to flush the column with 10-20 column volumes of the new mobile phase. Monitor the baseline and system pressure; when both are stable, the column is ready.
-
Precise Mobile Phase Preparation: This is critical when using buffers.[3] Always measure components accurately and ensure the aqueous and organic phases are thoroughly mixed. If preparing a buffered solution, measure the pH after adding any organic solvent, as the presence of organic modifier can alter the pH reading.
-
Use a Column Oven: Ambient laboratory temperature can fluctuate, which will affect retention times.[11] Using a thermostatted column compartment, even if set just a few degrees above ambient (e.g., 30-40°C), provides a stable thermal environment and ensures run-to-run and day-to-day reproducibility.[6][11]
Q4: How do I know if I'm dealing with positional isomers or enantiomers of furan amines? Does it change the separation strategy?
A4: Yes, the strategy is fundamentally different. This is a critical distinction.
-
Positional Isomers: These are compounds with the same molecular formula but differ in the position of a functional group on the main structure (e.g., 2-aminofuran vs. 3-aminofuran). They are distinct molecules with different physical properties (achiral). The optimization strategies discussed in this guide (e.g., using PFP columns, adjusting pH) are designed to separate these types of isomers.[12]
-
Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other (chiral). They have identical physical properties in an achiral environment and cannot be separated on a standard HPLC column (like a C18 or Phenyl phase).[13]
Separation Strategy for Enantiomers: To separate enantiomers, you must introduce a chiral environment. This is almost always achieved by using a Chiral Stationary Phase (CSP) .[14][15] These columns contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers, allowing for their separation. Common CSPs are based on polysaccharide derivatives (e.g., cellulose or amylose).[14]
Experimental Protocols & Data
Protocol 1: Systematic Screening for Furan Amine Isomer Method Development
This protocol outlines a structured approach to efficiently screen key parameters.
1. Analyte & System Preparation: a. Prepare a standard solution containing all furan amine isomers of interest at a known concentration (e.g., 10-20 µg/mL). b. The sample solvent should be weak or identical to the initial mobile phase to prevent peak distortion.[16] c. Purge and prime all pump lines to ensure no air is in the system.[10]
2. Initial Screening Phase (Column & Organic Modifier): a. Install a Phenyl-Hexyl column (or equivalent aromatic phase). b. Equilibrate the column with the starting mobile phase conditions (see Table 1). c. Perform a generic gradient run using Acetonitrile (ACN) as the organic modifier (Solvent B). d. Repeat step 2c using Methanol (MeOH) as Solvent B. e. Repeat steps 2a-2d with a Pentafluorophenyl (PFP) column. f. Compare the four resulting chromatograms to identify the best combination of column and organic modifier that provides the most promising initial separation.
3. Optimization Phase (pH & Temperature): a. Using the best column/solvent combination from the initial screen, prepare mobile phases with different pH values. For example, if your initial screen used 0.1% Formic Acid (pH ~2.7), try a run with an ammonium formate buffer at pH 3.5 or an ammonium acetate buffer at pH 4.5. b. Evaluate the effect of column temperature. Set the column oven to 30°C, 40°C, and 50°C and perform an injection at each temperature. c. Analyze the results to find the optimal pH and temperature that maximize the resolution of the critical isomer pair.
4. Final Refinement (Gradient Optimization): a. Based on the optimized conditions, adjust the gradient slope and duration to further improve resolution and reduce run time. If all peaks elute early, use a shallower gradient. If they elute late, a steeper gradient can be used.
Data Tables for Method Development
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A | Condition B | Rationale |
|---|---|---|---|
| Column | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | PFP (4.6 x 150 mm, 3.5 µm) | Provides alternative selectivity (π-π interactions) compared to standard C18.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Bicarbonate in Water (pH ~9.5) | Evaluates separation at low pH (amines protonated) and high pH (amines neutral). |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile (ACN) or Methanol (MeOH) | Different organic modifiers can significantly alter selectivity. |
| Gradient | 5% to 95% B over 15 minutes | 5% to 95% B over 15 minutes | A broad generic gradient to elute all components. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40°C | 40°C | Elevated temperature for better efficiency and lower backpressure.[6][17] |
| Injection Vol. | 5 µL | 5 µL | A typical starting injection volume. |
| Detection | UV at 220 nm & 254 nm (or analyte λmax) | UV at 220 nm & 254 nm (or analyte λmax) | Monitor at multiple wavelengths to ensure detection of all isomers. |
Table 2: General Effects of Parameter Adjustments in Reversed-Phase HPLC
| Parameter Change | Effect on Retention Time | Effect on Selectivity | Effect on Backpressure |
|---|---|---|---|
| Increase % Organic | Decrease | May Change | Decrease |
| Switch ACN to MeOH | Often Increases | Likely to Change | Increases |
| Increase Temperature | Decrease[6][11] | Likely to Change[7][8] | Decrease[8] |
| Increase pH (for amines) | Increase | Likely to Change | No Direct Effect |
| Increase Flow Rate | Decrease | No Direct Effect | Increase |
Visualizations
Method Development Workflow
This diagram illustrates the logical progression for developing a separation method for furan amine isomers, starting from the most impactful parameters.
Caption: A systematic workflow for HPLC method development for positional isomers.
Impact of Mobile Phase pH on Amine Ionization
This diagram shows how the pH of the mobile phase affects the ionization state of a primary amine, which is fundamental to controlling its retention in reversed-phase chromatography.
Sources
- 1. welch-us.com [welch-us.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. How does increasing column temperature affect LC methods? [sciex.com]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. scribd.com [scribd.com]
- 17. waters.com [waters.com]
Technical Support Center: Overcoming Challenges in the Purification of 1-(Furan-2-yl)butan-1-amine Hydrochloride
Welcome to the technical support guide for the purification of 1-(Furan-2-yl)butan-1-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter specific challenges with this molecule. The inherent reactivity of the furan moiety, combined with the physicochemical properties of an amine salt, necessitates a carefully considered purification strategy. This guide provides in-depth, experience-based answers to common problems in a direct Q&A format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability, handling, and common impurities associated with 1-(Furan-2-yl)butan-1-amine hydrochloride.
Q1: Why is the furan ring a particular concern during purification?
The furan ring is a pseudo-aromatic, electron-rich heterocycle that is notoriously sensitive to acidic conditions.[1][2] During the formation of the hydrochloride salt or under acidic purification conditions (e.g., some chromatography methods), the ring can be protonated. This destabilizes the system and can lead to irreversible degradation, including hydrolysis, ring-opening, and polymerization, resulting in discoloration (often turning black or brown) and the formation of complex impurity profiles.[3][4]
Q2: What are the most common impurities I should expect?
Impurities typically arise from three sources:
-
Synthesis Byproducts: Unreacted starting materials from the synthesis of the free base, such as 2-acetylfuran or reagents from reductive amination.
-
Degradation Products: As mentioned in Q1, acidic conditions can generate oligomeric or ring-opened species.[5] The free base is also susceptible to air oxidation over time.[6]
-
Process Impurities: If aqueous HCl is used for salt formation, inorganic salts like sodium chloride can co-precipitate, complicating purification.[7] Residual solvents from the reaction or crystallization are also common.
Q3: My purified 1-(Furan-2-yl)butan-1-amine hydrochloride is a sticky oil or gum, not a crystalline solid. What went wrong?
This is a frequent issue and can be attributed to several factors:
-
High Impurity Level: Impurities disrupt the crystal lattice, preventing the formation of an ordered solid.
-
Hygroscopicity: The hydrochloride salt is often hygroscopic and can absorb atmospheric moisture, causing it to become tacky or oily.
-
Residual Solvent: Trapped solvent molecules can also prevent proper crystal formation.
-
Improper Stoichiometry: An incorrect ratio of amine to HCl can result in a mixture of the free base, the desired salt, and excess acid, which may not crystallize well.
Q4: This compound has a chiral center. What do I need to consider?
Yes, the carbon atom attached to both the furan ring and the amine group is a chiral center. Therefore, the compound exists as a pair of enantiomers. If your synthesis is not stereospecific, you will produce a racemic mixture. For applications where a single enantiomer is required, an additional chiral resolution step is necessary.[8] This can be achieved by forming diastereomeric salts with a chiral acid or through chiral chromatography.[][10] Unless a chiral resolution is performed, assume your material is a 1:1 mixture of (R) and (S)-enantiomers.
Section 2: Troubleshooting Purification Workflows
This section provides detailed troubleshooting advice for specific experimental stages, from the initial workup of the free amine to the final recrystallization of the hydrochloride salt.
A. Purification of the Free Base (Pre-Salt Formation)
Q: How can I remove non-basic organic impurities from my crude amine before converting it to the hydrochloride salt?
The most effective method is a liquid-liquid acid-base extraction. This technique leverages the ability of the amine to be protonated and become water-soluble, separating it from neutral or acidic organic impurities.
-
The Problem: Your crude free base, dissolved in an organic solvent like ethyl acetate or dichloromethane (DCM), contains byproducts from the synthesis that are not basic.
-
The Solution: Wash the organic solution with a dilute aqueous acid, such as 1 M HCl.[11] The basic amine will react to form the hydrochloride salt, which is polar and will partition into the aqueous layer. The non-basic impurities will remain in the organic layer, which can then be discarded.
-
Causality: This separation is driven by the dramatic change in polarity upon protonation. The neutral amine is hydrophobic, while the resulting ammonium salt is hydrophilic.
-
Recovery: To recover your purified free base, the acidic aqueous layer is then cooled (e.g., in an ice bath) and a base (e.g., 2 M NaOH or saturated NaHCO₃) is added until the solution is basic (pH > 10). This neutralizes the salt, regenerating the water-insoluble free amine, which can then be extracted back into a fresh organic solvent (like DCM or ethyl acetate). Subsequent drying over Na₂SO₄ and solvent evaporation will yield the purified free base, ready for salt formation.
B. Hydrochloride Salt Formation
Q: I used aqueous HCl to form the salt, and now I suspect it's contaminated with inorganic salts. How do I fix this and prevent it in the future?
This is a classic problem when using aqueous acids for salt formation of organic compounds.
-
The Problem: Using aqueous HCl introduces water and potentially other ions (e.g., Na⁺ if you neutralized a prior step with NaOH). If you then add a less polar solvent to precipitate your product, you can also crash out inorganic salts like NaCl, which have low solubility in many organic solvents.[7]
-
The Solution & Prevention: The best practice is to use anhydrous HCl.[12] This is commercially available as a solution in various organic solvents, such as diethyl ether, dioxane, or isopropanol (IPA). Alternatively, HCl gas can be carefully bubbled through a solution of the free base in a suitable solvent. By excluding water, you prevent the possibility of co-precipitating water-soluble inorganic salts.
-
If Contaminated: If you already have a contaminated batch, your best option is to convert the salt back to the free base as described in the acid-base extraction section, and then re-form the salt using an anhydrous HCl solution.
Q: The hydrochloride salt won't precipitate after I add the HCl solution. What should I do?
Failure to precipitate, or "crash out," is usually a problem of supersaturation and nucleation.
-
Possible Cause: The salt may be too soluble in the current solvent system.
-
Troubleshooting Steps:
-
Add an Anti-Solvent: While stirring, slowly add a non-polar "anti-solvent" in which the salt is insoluble. Common choices include diethyl ether or hexanes.[13] Add the anti-solvent dropwise until the solution becomes persistently cloudy, then allow it to stand.
-
Induce Crystallization: If the solution is supersaturated, nucleation may need to be initiated. Try scratching the inside wall of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.
-
Seed the Solution: If you have a small amount of pure, crystalline product, add a single tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystal growth.[14]
-
Reduce the Temperature: Cool the flask in an ice bath or refrigerator. Solubility typically decreases at lower temperatures, which should promote crystallization.
-
Concentrate the Solution: If the above steps fail, it's possible your solution is too dilute. Gently remove some of the solvent under reduced pressure and then attempt the cooling and induction steps again.
-
C. Recrystallization of the Hydrochloride Salt
Q: My compound "oils out" during recrystallization instead of forming crystals. How do I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This happens when the solubility of the compound is exceeded at a temperature that is above its melting point (or the melting point of the impure mixture).
-
Possible Causes & Solutions:
-
Cooling Too Quickly: Rapid cooling can cause the solution to become supersaturated too quickly. Solution: Allow the hot, dissolved solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.
-
Solution is Too Concentrated: A highly concentrated solution is more likely to oil out. Solution: Add a small amount of the "good" hot solvent back to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Inappropriate Solvent System: The chosen solvent system may not be suitable. Solution: Experiment with different solvent pairs. A common strategy for polar salts is to dissolve the compound in a minimal amount of a polar solvent like methanol or ethanol at boiling, and then add a less polar anti-solvent like isopropanol or ethyl acetate dropwise until turbidity appears, reheat to clarify, and then cool slowly.
-
Q: My final crystal yield is very low. How can I improve it?
Low yield is a common issue in recrystallization, often stemming from using too much solvent or incomplete precipitation.
-
Possible Causes & Solutions:
-
Excess "Good" Solvent: Using too much of the initial dissolving solvent will keep more of your product dissolved even after cooling. Solution: During the dissolution step, add the hot solvent in small portions, only until the solid just dissolves. If you've already added too much, you can carefully evaporate some solvent to re-concentrate the solution before cooling.[15]
-
Incomplete Precipitation: The product may still be precipitating from the solution. Solution: After the initial cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation. Ensure the final filtration is done while the mixture is cold.
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Solution: Use a pre-heated funnel and flask for the hot filtration and keep the solution as hot as possible during this step.
-
Section 3: Standardized Experimental Protocols
These protocols provide a starting point for purification. Adjustments may be necessary based on the specific impurity profile of your material.
Protocol 1: Purification of Free Base via Acid-Base Extraction
-
Dissolution: Dissolve the crude 1-(Furan-2-yl)butan-1-amine in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (3 x 10 mL). Combine the aqueous layers. The target amine is now in the aqueous phase.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M NaOH solution with swirling until the pH is >10 (check with pH paper).
-
Extraction: Extract the liberated free base from the aqueous layer with ethyl acetate or DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base, which is often an oil.
Protocol 2: Formation of Hydrochloride Salt
-
Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent like isopropanol (IPA) or anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a 2 M solution of HCl in IPA or diethyl ether (~1.05 eq) dropwise.
-
Precipitation: A white precipitate should form. If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask.
-
Isolation: Stir the resulting slurry for 30 minutes at 0 °C. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove excess acid and residual solvent.
-
Drying: Dry the solid under vacuum to obtain the final hydrochloride salt.
Protocol 3: Recrystallization of the Hydrochloride Salt (Methanol/Diethyl Ether System)
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of hot methanol dropwise with stirring until the solid just dissolves.
-
Precipitation: Remove the flask from the heat source. Slowly add diethyl ether dropwise while swirling until the solution becomes persistently turbid.
-
Clarification: Add one or two drops of hot methanol to re-clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Section 4: Purity Assessment
Validating the purity of the final product is a critical step. No single technique is foolproof; a combination of methods provides the most confidence.
| Technique | Purpose | Advantages | Limitations |
| HPLC [16] | Quantifies purity and detects non-volatile impurities. | High sensitivity and resolution; provides a percentage purity value. | Requires method development; may not detect all impurities if they don't have a chromophore. |
| ¹H NMR | Confirms chemical structure and detects proton-containing impurities. | Provides structural confirmation; can quantify impurities if a standard is used. | May not detect non-protonated impurities; overlapping signals can complicate analysis. |
| Melting Point | Assesses purity of crystalline solids. | Fast, simple, and inexpensive. Pure compounds have a sharp melting range. | Impurities depress and broaden the melting range. Not useful for oils or amorphous solids. |
| Elemental Analysis | Confirms the elemental composition (C, H, N). | Provides fundamental confirmation of the empirical formula. | Requires a very pure, dry sample. Does not provide information on the nature of impurities. |
Section 5: Visualization of Workflows
The following diagrams illustrate the logical processes described in this guide.
Diagram 1: General Purification & Troubleshooting Workflow
Caption: General purification and troubleshooting workflow.
Diagram 2: Recrystallization Troubleshooting
Caption: Decision process for troubleshooting recrystallization.
Diagram 3: Salt Formation Method Selection
Caption: Logic for selecting the correct HCl source.
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Overcoming Heat Stable Salts: Enhance Your Amine Tre
- Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. (2012). Organic & Biomolecular Chemistry.
- General scheme of the study of furan stability. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- Common amine system corrosion issues and how to solve them. (2021). Vysus Group.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
- "Basics" of Acidic Heat Stable Amine Salts: Part 1. (2021). YouTube.
- Amine system problems arising from heat stable salts and solutions to improve system performance. (n.d.).
- Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
- Purific
- Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org.
- Furfurylamines from Biomass. (n.d.). The Royal Society of Chemistry.
- Synthesis, Chiral Resolution, and Determination of Novel Furan Lignan Derivatives With Potent Anti-Tumor Activity. (2010). PubMed.
- Recrystalliz
- Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. (n.d.). Benchchem.
- Ways of crashing out amines. (2018). Reddit.
- Chiral Resolution and Separ
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds Thesis.
- Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride. (n.d.). Benchchem.
- Validating the Purity of 4-(Furan-2-yl)aniline Hydrochloride: A Comparative Guide to Elemental Analysis. (n.d.). Benchchem.
- Spectroscopic Profile of N-(furan-2-ylmethyl)butan-1-amine: A Technical Guide. (n.d.). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. mt.com [mt.com]
- 16. rsc.org [rsc.org]
Technical Support Center: Strategies for Scaling Up the Production of 1-(Furan-2-yl)butan-1-amine Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of 1-(Furan-2-yl)butan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the core synthetic pathway, address frequently encountered challenges, and provide robust troubleshooting strategies grounded in chemical principles.
The primary and most industrially viable route to 1-(Furan-2-yl)butan-1-amine is the reductive amination of 1-(Furan-2-yl)butan-1-one. This process, while straightforward in principle, presents unique challenges during scale-up, particularly concerning reaction control, the inherent sensitivity of the furan moiety, and the final crystallization of the hydrochloride salt.
Core Synthesis Pathway: Reductive Amination
The synthesis is typically performed as a one-pot, two-step process. First, the ketone, 1-(Furan-2-yl)butan-1-one, reacts with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. The final step involves the formation and isolation of the hydrochloride salt, which enhances stability and simplifies handling.
Caption: Overall synthetic workflow for 1-(Furan-2-yl)butan-1-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 1-(Furan-2-yl)butan-1-amine hydrochloride?
The most prevalent and scalable method is the reductive amination of 1-(Furan-2-yl)butan-1-one.[1] This pathway is advantageous due to the commercial availability of the starting ketone (or its precursor, 2-acetylfuran) and the efficiency of reductive amination reactions.[2] Alternative routes are often multi-step and less atom-economical, making them less suitable for industrial production.[3]
Q2: Why is the stability of the furan ring a major concern during this synthesis?
The furan ring is susceptible to degradation under strongly acidic conditions, which can catalyze ring-opening reactions to form 1,4-dicarbonyl compounds.[4] This is a critical consideration during two phases of the process:
-
Imine Formation: If an acid catalyst is used to promote imine formation, its concentration and temperature must be carefully controlled.
-
Hydrochloride Salt Formation: The introduction of hydrochloric acid to form the salt must be managed to avoid prolonged exposure or excessive acidity, which could degrade the final product.[5] Electron-withdrawing groups can offer some stability, but the alkylamine substituent on the target molecule does not provide significant protection.[6]
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
When scaling up from the lab to a pilot plant or manufacturing setting, several parameters become critical.[7]
-
Temperature Control: Reductive aminations are often exothermic. In large reactors, poor heat transfer can lead to temperature spikes, causing side reactions, impurity formation, or even runaway reactions.[7]
-
Mixing Efficiency: Adequate agitation is crucial to ensure homogeneity, especially in heterogeneous mixtures involving a solid reducing agent or base. Poor mixing can result in localized "hot spots" or concentration gradients, leading to incomplete conversion or by-product formation.[7]
-
Rate of Reagent Addition: The controlled addition of the reducing agent is vital. Adding a powerful reductant like sodium borohydride too quickly can reduce the starting ketone before the imine has a chance to form, leading to the corresponding alcohol as a major impurity.[8]
Q4: How do I choose the right reducing agent for large-scale production?
The choice of reducing agent involves a trade-off between reactivity, selectivity, cost, and safety.
| Reducing Agent | Pros | Cons | Scale-Up Considerations |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, powerful. | Can reduce the starting ketone if not controlled. Generates hydrogen gas. | Cost-effective. Requires careful, portion-wise addition after imine formation is confirmed. Requires good ventilation.[9] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over ketones. | More expensive, generates acetic acid by-product. | Excellent for preventing alcohol by-product formation. The acidic by-product may need to be neutralized during workup.[1] |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" reagent (no salt by-products), highly effective. | Requires specialized high-pressure equipment. Catalyst can be expensive and pyrophoric (e.g., Raney Nickel). | This is a clean and efficient method but requires significant capital investment in high-pressure reactors. Catalyst selection is key.[9] |
Q5: What are the primary safety considerations for this process at scale?
-
Exothermic Reaction: The reduction step is exothermic and must be cooled effectively. A reaction calorimetry study is recommended before scaling up to understand the thermal profile.[10]
-
Hydrogen Evolution: The use of sodium borohydride in protic solvents (like methanol or ethanol) generates flammable hydrogen gas. Reactors must be well-ventilated and operated in an environment free of ignition sources.
-
Handling of Reagents: Sodium borohydride is a flammable solid that reacts with water. Hydrochloric acid is highly corrosive. All personnel must use appropriate personal protective equipment (PPE).
-
Inert Atmosphere: While not always strictly necessary for the reduction, an inert atmosphere (e.g., nitrogen) can prevent the formation of oxygen-related by-products and is good practice when handling flammable solvents and hydrogen gas.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Category A: Reaction & Synthesis Issues
Problem 1: The reaction has stalled, or the conversion to the amine is low.
-
Potential Cause 1: Incomplete Imine Formation. The equilibrium between the ketone/ammonia and the imine/water may not favor the imine.
-
Solution: On a large scale, water removal is key. If the reaction is run in a solvent like toluene, use a Dean-Stark trap to remove water azeotropically. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate can help, but this is less practical for very large volumes. Ensure an adequate charge of the ammonia source is used.
-
-
Potential Cause 2: Poor Mixing/Mass Transfer. The reducing agent may not be effectively dispersed in the reaction mixture.
-
Solution: Verify that the reactor's agitation speed and impeller design are sufficient to suspend all solids and ensure good mixing. Inadequate mixing is a common scale-up failure point.[7]
-
-
Potential Cause 3: Premature Degradation of the Reducing Agent. Sodium borohydride can decompose in acidic or aqueous conditions.
-
Solution: Ensure the reaction medium is sufficiently anhydrous and basic or neutral before adding the borohydride. Add the reducing agent portion-wise to maintain its activity throughout the reaction.
-
Problem 2: A significant amount of 1-(Furan-2-yl)butan-1-ol by-product is observed.
-
Potential Cause: The reducing agent is reducing the starting ketone faster than the imine.
-
Solution 1: Stepwise Procedure. Allow sufficient time for imine formation before adding the reducing agent. Monitor the formation of the imine via an in-process control (IPC) like TLC or HPLC. Only begin adding the reducing agent once the ketone concentration has significantly decreased.
-
Solution 2: Control Addition Rate. Add the sodium borohydride slowly and in small portions, maintaining a low internal temperature (e.g., 0-10 °C). This keeps the instantaneous concentration of the reductant low, favoring reaction with the more electrophilic imine.
-
Solution 3: Use a Milder Reducing Agent. Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for the reduction of imines in the presence of ketones.[1]
-
Problem 3: The reaction mixture turns dark brown or black, and the final product is discolored.
-
Potential Cause 1: Furan Ring Decomposition. This often occurs if the reaction conditions are too acidic or if the temperature is too high, leading to polymerization or ring-opening of the furan moiety.
-
Solution: Avoid using strong acid catalysts for imine formation. If a catalyst is needed, use a mild one like acetic acid and keep the temperature moderate.[11] During the HCl salt formation, add the acid at a low temperature and avoid a large excess.
-
-
Potential Cause 2: Catalyst Decomposition (for hydrogenation). If using a palladium or nickel catalyst, dark coloration (e.g., palladium black) can indicate catalyst decomposition.
-
Solution: Ensure the reaction is run under a strictly inert atmosphere to prevent oxidation. Check for impurities in the starting materials or solvent that could poison the catalyst.
-
Category B: Workup & Purification Issues
Problem 4: The product fails to crystallize as a hydrochloride salt and "oils out."
-
Potential Cause 1: Presence of Impurities. Impurities, especially the alcohol by-product or unreacted starting material, can act as crystallization inhibitors.
-
Solution: Purify the crude free-base amine before salt formation. This can be done via vacuum distillation (if thermally stable) or by performing a thorough acid-base extraction to remove neutral impurities.
-
-
Potential Cause 2: Incorrect Solvent System. The polarity of the crystallization solvent is critical.
-
Solution: Isopropyl alcohol (IPA), ethyl acetate, or diethyl ether are commonly used for hydrochloride salt crystallizations. A combination of a polar solvent to dissolve the amine and a non-polar anti-solvent to induce crystallization is often effective. Perform small-scale solvent screening to find the optimal system.[12]
-
-
Potential Cause 3: Residual Water. Water can interfere with the crystallization of anhydrous HCl salts, often leading to oils or hygroscopic solids.[12]
-
Solution: Ensure the free-base amine solution is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before adding the HCl solution. Use an anhydrous solution of HCl in a suitable organic solvent (e.g., HCl in IPA or 2-propanol).
-
Problem 5: The isolated hydrochloride salt has a low melting point or is gummy.
-
Potential Cause: The product may be hygroscopic or may have co-precipitated with impurities or excess acid.
-
Solution: Ensure the stoichiometry of HCl addition is precise. Use only a slight excess (e.g., 1.05 equivalents). After filtration, wash the crystalline product with a cold, non-polar solvent (like diethyl ether or heptane) to remove surface impurities and residual solvent. Dry the product thoroughly under vacuum.
-
Scalable Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH₄
-
Imine Formation: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 1-(Furan-2-yl)butan-1-one (1.0 eq) and methanol (5-10 volumes). Begin agitation and cool the solution to 10-15 °C. Charge a solution of 7N ammonia in methanol (2.0-3.0 eq) over 30 minutes, maintaining the internal temperature below 20 °C. Stir the mixture at room temperature for 2-4 hours.
-
In-Process Control (IPC): Take a sample and analyze by HPLC or GC to confirm the consumption of the starting ketone and formation of the imine. The reaction should show >95% conversion of the ketone.
-
Reduction: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a slurry of sodium borohydride (1.2-1.5 eq) in a small amount of methanol. Add this slurry to the reaction mixture in 5-10 portions over 1-2 hours. Caution: This addition is exothermic and generates hydrogen gas. Ensure the internal temperature does not exceed 10 °C.
-
Reaction Completion: Stir the mixture at 5-10 °C for an additional 1-2 hours after the final addition. Allow the reaction to warm to room temperature and stir for another 2-4 hours or until IPC confirms the disappearance of the imine intermediate.
-
Workup: Cool the mixture to 0-5 °C and slowly quench the reaction by adding water, followed by an aqueous solution of 2M HCl to adjust the pH to ~1-2. Extract the aqueous layer with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any neutral by-products.
-
Isolation of Free Base: Basify the aqueous layer to pH >12 with 50% NaOH solution, keeping the temperature below 20 °C. Extract the product into a suitable organic solvent (e.g., dichloromethane or MTBE). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free-base amine.
Protocol 2: Crystallization of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 1-(Furan-2-yl)butan-1-amine free base in a minimal amount of a suitable solvent like isopropyl alcohol (IPA) or ethyl acetate (approx. 3-5 volumes).
-
Salt Formation: Cool the solution to 0-5 °C. Slowly add a solution of anhydrous HCl in IPA (1.05 eq) dropwise with vigorous stirring. A white precipitate should form.
-
Crystallization & Aging: Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize crystal growth.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold IPA, followed by a wash with cold diethyl ether to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Advanced Sustainable Systems. 5
-
Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. (2025). Benchchem.
-
Technical Support Center: Furan Ring Stability and Degradation. (2025). Benchchem.
-
Furan synthesis. (n.d.). Organic Chemistry Portal.
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. 13
-
Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
-
Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine. (2025). Benchchem.
-
Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate.
-
Crystallization of hydrohalides of pharmaceutical compounds. (2007). European Patent Office - EP 2436381 A1.
-
Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. (2026). Oreate AI Blog. 14
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI.
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI.
-
Reductive Amination. (2026). American Chemical Society.
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. (2016). ResearchGate.
-
Waidmann, C. R., et al. (n.d.). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. The Royal Society of Chemistry.
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. 7
-
2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol. (n.d.). Smolecule.
-
Amine and HCl - salt formation reaction. (2022). YouTube.
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2007). ResearchGate.
-
Application Notes and Protocol for the Laboratory Synthesis of N-(furan-2-ylmethyl)butan-1-amine. (2025). Benchchem.
-
Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. (2025). Benchchem.
-
Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). Enlighten Theses.
-
2-Acetylfuran. (n.d.). Wikipedia.
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
-
An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine. (2025). Benchchem.
-
Process for preparing aminofuranes. (2023). Google Patents.
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). ResearchGate.
-
Showing metabocard for 2-Acetylfuran (HMDB0033127). (2012). Human Metabolome Database.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 3. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. reddit.com [reddit.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
Technical Support Center: Refining Experimental Conditions for Reactions Involving Furan Amine Derivatives
Welcome to the technical support center for furan amine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimental work. As Senior Application Scientists, we understand that the unique reactivity of the furan ring, coupled with the nucleophilicity of the amine group, presents a distinct set of synthetic hurdles. This resource provides in-depth, mechanistically-grounded solutions to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs) - Stability and Handling
This section addresses the most immediate concerns regarding the stability and handling of furan amine derivatives, which are often the root cause of failed reactions.
Question 1: My furan amine derivative seems to be decomposing upon storage or during workup, especially in the presence of mild acids. What is happening?
Answer: This is a classic stability issue rooted in the electronic nature of the furan ring. Furan is aromatic, but significantly less so than benzene (Resonance energy ~16 kcal/mol for furan vs. ~36 kcal/mol for benzene).[1] The oxygen heteroatom donates electron density into the ring, making it highly susceptible to electrophilic attack.
-
Mechanism of Degradation: In the presence of acid, the furan ring can be protonated. This disrupts the aromaticity and generates highly reactive electrophiles, which can trigger rapid polymerization or ring-opening reactions to form 1,4-dicarbonyl compounds.[2] The presence of an amine substituent, especially an electron-releasing one, can exacerbate this instability.
-
Preventative Measures:
-
Avoid Strong Acids: Whenever possible, avoid strong acidic conditions during aqueous workups. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for neutralization.
-
Solvent Choice: Studies have shown that polar aprotic solvents, particularly dimethylformamide (DMF), can have a stabilizing effect on furan derivatives under various synthetic conditions.[3][4]
-
Storage: Store furan amine derivatives under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (≤ 4°C) to minimize degradation.
-
Purification: Minimize the time the compound spends on silica gel during chromatography, as silica can be acidic. Consider deactivating the silica gel with a base like triethylamine before use or using alternative purification methods like chromatography on alumina or crystallization.
-
Question 2: I am performing a reaction on a substituent of my furan amine, but I'm observing significant polymerization and discoloration. How can I prevent this?
Answer: Polymerization is a common side reaction, often initiated by trace acid or thermal stress.[5] The electron-rich nature of the furan ring makes it act like a reactive monomer.
-
Causality: The reaction conditions themselves might be generating acidic byproducts, or the reaction temperature might be too high, promoting decomposition and subsequent polymerization. The amine itself can also participate in side reactions.
-
Troubleshooting Steps:
-
Add a Radical Inhibitor: If you suspect radical-mediated polymerization, adding a small amount of an inhibitor like butylated hydroxytoluene (BHT) can be effective.
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction carefully to avoid prolonged heating after completion.
-
Use a Protecting Group: The most robust solution is often to protect the amine. Converting the amine to a carbamate (e.g., Boc or Cbz) significantly reduces its nucleophilicity and basicity, preventing it from catalyzing or participating in degradation pathways.[6][7] This also increases the stability of the overall molecule.
-
Part 2: Troubleshooting Guide for Common Reactions
This guide provides a question-and-answer format to diagnose and solve issues in specific synthetic transformations.
Category: Reductive Amination
Question 3: My reductive amination of a furan-2-carbaldehyde is giving a low yield of the desired primary amine, with significant amounts of the corresponding furfuryl alcohol. Why?
Answer: This outcome indicates that the direct hydrogenation of the aldehyde is outcompeting the desired reductive amination pathway. The reaction proceeds through the formation of an imine intermediate, which is then reduced.[5][8] If the reduction of the starting aldehyde is faster than the reduction of the imine, the alcohol will be the major product.
-
Mechanistic Insight: The key is to select a catalytic system that favors the hydrogenation of the C=N bond of the imine over the C=O bond of the aldehyde.[5]
-
Solutions:
-
Modify Catalytic System: Catalysts have different selectivities. While a highly active catalyst like Pd/C can be aggressive and reduce the aldehyde directly, catalysts with moderate hydrogenation activity, such as certain Ni-based catalysts (e.g., Ni/SBA-15), have shown high selectivity for the amine product.[5]
-
Two-Step, One-Pot Protocol: Separate the imine formation from the reduction step. First, stir the furan aldehyde with the amine source (e.g., ammonia) at room temperature to form the imine. Once imine formation is complete (monitor by TLC or GC-MS), then add the reducing agent (e.g., NaBH₄ or H₂ with a catalyst).
-
Control Hydrogen Pressure: In catalytic hydrogenations, lower H₂ pressures often favor the reduction of the imine over the carbonyl group.
-
Category: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question 4: I am attempting a Suzuki-Miyaura coupling on a bromo-furan amine, but the reaction is sluggish and gives low conversion. What are the likely causes?
Answer: Low conversion in Suzuki-Miyaura couplings involving furan amines can often be traced to catalyst inhibition or suboptimal reaction conditions.
-
Expert Analysis: The amine functionality can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the choice of base and solvent system is critical for the efficiency of the transmetalation and reductive elimination steps, particularly with heterocyclic substrates.[9]
-
Troubleshooting Protocol:
-
Protect the Amine: If catalyst poisoning is suspected, protecting the amine as a carbamate (e.g., Boc) is the most effective strategy. This removes the coordinating nitrogen lone pair from interfering with the palladium center.
-
Optimize the Base: The base is crucial. While strong bases like NaOH or KOH can be used, they may also promote side reactions. Milder bases like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are often superior for sensitive substrates.[9]
-
Solvent System: A mixture of an organic solvent and water is often necessary. A 1:1 mixture of DMF and water has been shown to be effective for coupling reactions of di-substituted furans.[9]
-
Ligand Choice: If the reaction is still not proceeding, consider using a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos) which can promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Part 3: Methodologies and Data
Experimental Protocol: Optimized One-Pot Synthesis of Furfurylamine
This protocol is adapted from established zinc-mediated reduction methods and provides a reliable route to furfurylamine from furfural.
Step 1: Oxime Formation
-
In a 250 mL round-bottom flask, dissolve hydroxylammonium chloride (10.0 g, 144 mmol) in deionized water (20 mL).
-
Add furfural (10.0 mL, 121 mmol) to the solution with vigorous stirring.
-
Slowly add a solution of sodium carbonate (7.7 g, 72 mmol) in water (30 mL) dropwise over 15 minutes. A precipitate of furfuryloxime may form.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the oxime intermediate.
Step 2: Zinc-Mediated Reduction
-
To the reaction mixture from Step 1, add ammonium chloride (32.3 g, 604 mmol) and zinc chloride (1.6 g, 12 mmol).
-
Heat the mixture to 60°C in a water bath.
-
Carefully add zinc dust (55.0 g, 840 mmol) in small portions over 30 minutes, ensuring the temperature does not exceed 75°C. The reaction is exothermic.
-
After the addition is complete, stir vigorously at 60°C for an additional 30 minutes.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove unreacted zinc and zinc salts. Wash the filter cake with water (2 x 30 mL).
-
Transfer the filtrate to a separatory funnel and basify to pH > 10 with 6M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield furfurylamine. Further purification can be achieved by vacuum distillation.
Data Table: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for common reactions involving furan amine derivatives, based on literature precedents. Optimization will likely be required for specific substrates.
| Reaction Type | Substrate Example | Catalyst / Reagent | Solvent | Base | Temperature (°C) | Citation(s) |
| Reductive Amination | Furan-2-carbaldehyde | Ni/SBA-15, H₂ | Methanol | NH₃ | 100 | [5] |
| Suzuki-Miyaura Coupling | 2-Bromo-5-(aminomethyl)furan | Pd(OAc)₂, SPhos | DMF / H₂O (1:1) | Na₂CO₃ | 80-100 | [9] |
| Halogenation (Bromination) | 2-(Aminomethyl)furan (Boc-protected) | N-Bromosuccinimide (NBS) | DMF | - | -5 to 0 | [2] |
| Acylation | 2-Aminofuran | Acetic Anhydride | Pyridine | Pyridine | 0 to 25 | [2] |
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Low Yield in Reductive Amination
This decision tree provides a logical workflow for diagnosing and resolving common issues leading to poor yields in the synthesis of furan amines via reductive amination.
Caption: Troubleshooting Decision Tree for Reductive Amination.
Diagram 2: Selecting an Amine Protecting Group
This workflow outlines the decision-making process for choosing an appropriate protecting group for the amine functionality based on downstream reaction conditions.
Caption: Workflow for Amine Protecting Group Selection.
References
- LaMay, J., et al. (n.d.). Optimization of One-Pot Coupling Reactions of Di-Substituted Furans for Disease Treatment. Boise State University.
-
Kolykhalov, D. A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2). Available at: [Link]
-
Kolykhalov, D. A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849. Available at: [Link]
-
Chen, X., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts, 13(3), 519. Available at: [Link]
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
(n.d.). Furan. Wikipedia. Available at: [Link]
-
(n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Babylon. Available at: [Link]
-
(n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
(2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
(2026). What are the reaction products of furfural and amines? Yino. Available at: [Link]
Sources
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts [mdpi.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. yinobio.net [yinobio.net]
- 9. "Optimization of One-Pot Coupling Reactions of Di-Substituted Furans fo" by Jacob LaMay, Elsie Dickerson et al. [scholarworks.boisestate.edu]
Validation & Comparative
A Comparative Guide to Confirming the Purity of 1-(Furan-2-yl)butan-1-amine hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 1-(Furan-2-yl)butan-1-amine hydrochloride is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly impact a compound's biological activity, toxicity, and stability, ultimately affecting experimental outcomes and patient safety.[1] This guide provides a comprehensive comparison of essential analytical techniques for the robust purity assessment of 1-(Furan-2-yl)butan-1-amine hydrochloride, grounded in scientific principles and regulatory expectations.
The hydrochloride salt form of an amine is often chosen to improve stability, solubility, and handling properties.[2][3] However, the manufacturing process, which may involve synthesis, purification, and storage, can introduce various impurities.[4][5][6] These can include starting materials, by-products, intermediates, degradation products, and residual solvents.[4][5][6] Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.
This guide will delve into the core analytical methodologies, explaining the rationale behind their application and how their data collectively build a comprehensive purity profile. We will explore High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of certain impurities, Mass Spectrometry (MS) for precise mass determination and impurity identification, and Elemental Analysis for fundamental stoichiometric verification.
The Orthogonal Approach: A Workflow for Comprehensive Purity Assessment
A single analytical technique is rarely sufficient to declare a compound "pure." An orthogonal approach, employing multiple methods that measure different physicochemical properties, provides a more complete and reliable assessment. The following workflow illustrates how these techniques are integrated to establish the purity of 1-(Furan-2-yl)butan-1-amine hydrochloride.
Caption: Integrated workflow for the comprehensive purity validation of 1-(Furan-2-yl)butan-1-amine hydrochloride.
Comparison of Key Analytical Techniques
The selection of analytical methods should be based on their ability to detect and quantify all potential impurities. Below is a comparative overview of the most critical techniques.
| Technique | Principle | Strengths | Limitations | Primary Application for 1-(Furan-2-yl)butan-1-amine hydrochloride |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | High sensitivity and resolution for separating complex mixtures; the gold standard for quantitative impurity analysis.[7] | Requires method development; may not detect non-chromophoric or highly volatile impurities. | Purity assay and quantification of organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, enabling unambiguous identification of the main component and certain impurities (e.g., residual solvents). | Lower sensitivity compared to HPLC for trace impurities; complex spectra can be challenging to interpret. | Structural confirmation, identification of residual solvents, and assessment of major impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[8] | High sensitivity and specificity; provides molecular weight information and structural details of unknown impurities, especially when coupled with a separation technique like LC-MS.[7][8][9] | Typically requires coupling with a separation technique for complex mixtures; ionization efficiency can vary between compounds. | Molecular weight confirmation and identification of unknown impurities. |
| Elemental Analysis (CHNX) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. | Provides fundamental confirmation of the empirical formula and is a good indicator of overall purity.[10] | Does not identify specific impurities; requires a relatively pure sample for accurate results.[10][11] | Verification of elemental composition (C, H, N, Cl) against the theoretical formula. |
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC is the cornerstone for determining the purity of 1-(Furan-2-yl)butan-1-amine hydrochloride by separating it from potential process-related impurities and degradation products. A reversed-phase method is typically suitable for this class of compounds.
Objective: To separate and quantify impurities in the 1-(Furan-2-yl)butan-1-amine hydrochloride sample.
Proposed HPLC Method:
-
Column: C18 (Octadecyl Silane), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[12]
-
Detection: UV at 254 nm (The furan ring provides good UV absorbance).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation and Trustworthiness:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH Q3A guidelines, impurities present at a level of 0.05% or higher should be reported, and those above 0.10% may require identification.[1][13] The method must be validated for specificity, linearity, accuracy, precision, and sensitivity to ensure the trustworthiness of the results.
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR confirms the chemical structure of the target compound and can detect and identify residual solvents and major impurities.
Objective: To verify the structure of 1-(Furan-2-yl)butan-1-amine hydrochloride and identify any residual solvents or significant impurities.
Experimental Protocol:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O). DMSO-d₆ is often preferred for amine hydrochlorides as it solubilizes the salt and allows for the observation of the amine protons.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum. A small amount of D₂O can be added to the sample to confirm the N-H protons through H-D exchange, which causes their signals to disappear.[14][15][16]
Expected ¹H NMR Signals for 1-(Furan-2-yl)butan-1-amine hydrochloride:
-
Signals corresponding to the furan ring protons.
-
A multiplet for the proton on the carbon adjacent to both the furan ring and the nitrogen.
-
Multiplets for the protons of the butyl chain.
-
A singlet for any residual solvent (e.g., acetone, ethyl acetate).
Data Interpretation: The chemical shifts, coupling constants, and integration of the signals should be consistent with the proposed structure. The integration of signals from any identified impurities relative to the main compound can provide a semi-quantitative estimate of their levels.
LC-MS for Impurity Identification
When HPLC analysis reveals unknown impurities above the identification threshold, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for their characterization.
Objective: To determine the molecular weights of impurities to aid in their structural elucidation.
Experimental Protocol:
An HPLC method compatible with MS detection is required, typically using volatile mobile phase modifiers like formic acid or ammonium acetate instead of non-volatile buffers.[17]
-
LC Method: Similar to the HPLC purity method, but with 0.1% formic acid replacing TFA.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally suitable for amines. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.[18]
Data Interpretation: The mass spectrum of each impurity peak provides its molecular weight. High-resolution mass spectrometry can provide the elemental composition, which, combined with fragmentation data (MS/MS), allows for the confident identification of the impurity's structure.[8]
Elemental Analysis
Elemental analysis provides a fundamental check on the purity and stoichiometry of the compound.
Objective: To confirm the elemental composition (C, H, N, Cl) of the sample.
Experimental Protocol:
A small, accurately weighed amount of the dried sample (typically 1-3 mg) is combusted in an elemental analyzer. The resulting gases are quantified to determine the percentage of each element.
Data Interpretation: The experimental percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula (C₈H₁₄ClNO). A common acceptance criterion for purity is that the experimental values are within ±0.4% of the theoretical values.[19]
Theoretical Composition for C₈H₁₄ClNO:
-
Carbon (C): 55.98%
-
Hydrogen (H): 8.22%
-
Chlorine (Cl): 20.66%
-
Nitrogen (N): 8.16%
-
Oxygen (O): 9.32%
Conclusion
Confirming the purity of 1-(Furan-2-yl)butan-1-amine hydrochloride requires a rigorous, multi-technique approach. HPLC provides the primary quantitative measure of purity, while NMR confirms the structure and detects certain types of impurities. LC-MS is invaluable for identifying unknown impurities, and elemental analysis offers a fundamental verification of the compound's composition. By integrating the data from these orthogonal methods, researchers and drug development professionals can confidently establish a comprehensive purity profile, ensuring the quality and integrity of their work.
References
- ICH Q3A (Impurities in New Drug Substances). AMSbiopharma.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. Benchchem.
- A Comparative Guide to Assessing the Purity of 2-Furanmethanol, 5-(aminomethyl)- via High-Performance Liquid Chromatography. Benchchem.
- Spectroscopy of Amines. Organic Chemistry | OpenStax.
- Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries.
- Furfurylamines from Biomass. The Royal Society of Chemistry.
- The benefits of high-resolution mass spectrometry for impurity profiling.
- Spectroscopy of Amines. Chemistry LibreTexts.
- Mass spectrometry in impurity profiling. ResearchGate.
- Elemental analysis: an important purity control but prone to manipulations. RSC Publishing.
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Amine acid salt compounds and process for the production thereof. Google Patents.
- Elemental analysis: an important purity control but prone to manipulations. ResearchGate.
- An International Study Evaluating Elemental Analysis. PMC - PubMed Central.
- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Validating the Purity of 4-(Furan-2-yl)aniline Hydrochloride: A Comparative Guide to Elemental Analysis. Benchchem.
Sources
- 1. jpionline.org [jpionline.org]
- 2. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ikev.org [ikev.org]
- 6. database.ich.org [database.ich.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. hpst.cz [hpst.cz]
- 18. innovationaljournals.com [innovationaljournals.com]
- 19. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis for Validating Organic Hydrochloride Composition
In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is paramount. For APIs formulated as organic hydrochlorides, verifying the exact composition—ensuring the correct ratio of the organic base to hydrochloric acid—is a critical step that underpins dosage accuracy, stability, and ultimately, patient safety. While several analytical techniques can provide compositional data, elemental analysis (EA) remains a foundational method due to its directness and high degree of accuracy.
This guide provides an in-depth comparison of elemental analysis with alternative techniques for the validation of organic hydrochloride composition. We will delve into the causality behind experimental choices, present self-validating protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Cornerstone of Compositional Analysis: Elemental Analysis
Elemental analysis, particularly combustion analysis, is a powerful technique for determining the elemental composition of a pure organic compound.[1][2] The method's robustness lies in its first-principles approach: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, etc.) are precisely measured to determine the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis).[3]
For organic hydrochlorides, the analysis is extended to include chlorine. This can be achieved through various methods, such as oxygen flask combustion followed by titration, or by using specialized elemental analyzers capable of halogen determination.[4] The resulting data (%C, %H, %N, %Cl) provides a direct and fundamental measure of the compound's empirical formula.
Why Elemental Analysis is a Self-Validating System
The true power of elemental analysis in validating hydrochloride salts lies in its inherently self-validating nature. The experimentally determined mass percentages of all key elements (C, H, N, and Cl) must align with the theoretical percentages calculated for the proposed molecular formula. A deviation in one element's percentage will invariably affect the others, making it difficult to achieve a close correlation across all elements if the sample is impure or has an incorrect salt stoichiometry. This multi-point verification provides a high degree of confidence in the assigned structure and purity.
Experimental Protocol: Elemental Analysis of an Organic Hydrochloride
The following is a generalized protocol for the determination of C, H, N, and Cl in an organic hydrochloride sample using a modern elemental analyzer.
1. Sample Preparation:
-
Drying: Organic hydrochlorides can be hygroscopic. Dry the sample under vacuum at a temperature appropriate for its thermal stability to remove any adsorbed water.
-
Weighing: Accurately weigh 1-3 mg of the dried sample into a tin capsule for CHN analysis. For chlorine analysis, the sample preparation will depend on the specific instrumentation (e.g., combustion in an oxygen flask).
2. Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide for CHN). For chlorine, a standard like chlorobenzoic acid is suitable.
3. Combustion and Analysis:
-
The sample is combusted at high temperatures (typically 900-1000°C) in a stream of pure oxygen.[3]
-
The resulting gases are passed through a series of traps and columns to separate them.
-
Detectors, such as a thermal conductivity detector, measure the concentration of each gas.
4. Data Analysis:
-
The instrument's software calculates the mass percentages of C, H, N, and Cl in the sample.
-
Compare the experimental percentages to the theoretical values for the expected molecular formula. A deviation of less than 0.4% is generally considered acceptable.
Visualizing the Elemental Analysis Workflow
Caption: Workflow for validating organic hydrochloride composition using elemental analysis.
A Comparative Look: Alternative Analytical Techniques
While elemental analysis is a powerful tool, other techniques can provide complementary or, in some cases, primary evidence for the composition of organic hydrochlorides.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Elemental Analysis (EA) | Combustion and detection of elemental gases. | %C, %H, %N, %Cl. Direct measure of empirical formula. | High accuracy and precision, self-validating, small sample size. | Destructive, can be affected by inorganic impurities. |
| Argentometric Titration | Titration of chloride ions with silver nitrate solution.[5] | %Chloride. | Simple, cost-effective, widely available.[6] | Only measures chloride, susceptible to interferences from other halides.[5] |
| Ion Chromatography (IC) | Separation and quantification of ions based on their affinity for an ion-exchange resin.[7] | %Chloride and other anions/cations. | High sensitivity and selectivity for ions, can detect other impurities.[8] | Requires sample dissolution, more complex instrumentation than titration. |
| Quantitative NMR (qNMR) | Integration of NMR signals is directly proportional to the number of nuclei.[9] | Molar ratio of the organic moiety to the counter-ion. | Non-destructive, provides structural information, can be a primary method.[10] | Requires a suitable internal standard, higher initial instrument cost. |
| X-ray Fluorescence (XRF) | Detection of characteristic X-rays emitted from a sample irradiated with X-rays.[11] | Elemental composition, including chlorine. | Non-destructive, rapid screening, minimal sample preparation.[12][13] | Lower sensitivity for light elements, matrix effects can be a challenge. |
In-Depth Comparison
Elemental Analysis vs. Argentometric Titration: Argentometric titration is a classic wet chemistry method for chloride determination.[14] While it is a simple and inexpensive technique, it only provides information about the chloride content.[15] It does not offer the self-validating power of elemental analysis, where the percentages of C, H, and N must also align with the theoretical values. An error in the assumed structure of the organic portion of the molecule would not be caught by titration alone.
Elemental Analysis vs. Ion Chromatography: Ion chromatography offers a more sophisticated approach to ion analysis than titration.[8] Its high sensitivity and ability to separate different ions make it excellent for not only quantifying chloride but also for screening for other ionic impurities.[16] However, like titration, it does not provide information about the organic part of the molecule. Therefore, it serves as a complementary technique to confirm the chloride content and purity, rather than a standalone method for validating the entire salt's composition.
Elemental Analysis vs. Quantitative NMR (qNMR): qNMR has emerged as a powerful tool in pharmaceutical analysis for determining the potency and composition of APIs.[17][18] By integrating the signals corresponding to the organic molecule and comparing them to an internal standard, one can determine the assay of the compound. For a hydrochloride salt, specific proton signals can be used to establish the molar ratio between the organic base and the hydrochloride.[10] While qNMR is non-destructive and provides a wealth of structural information, it requires careful selection of non-overlapping signals and a high-purity internal standard.[9]
Elemental Analysis vs. X-ray Fluorescence (XRF): XRF is a rapid and non-destructive technique for elemental analysis.[11] It is particularly useful for screening samples for the presence of specific elements, including chlorine.[12][13] While XRF is excellent for qualitative and semi-quantitative analysis, achieving the high accuracy and precision of combustion-based elemental analysis for light elements like C, H, and N can be challenging. It is often employed for screening raw materials and detecting elemental impurities.[19]
Decision-Making Diagram for Technique Selection
Caption: Decision tree for selecting an analytical technique for organic hydrochloride analysis.
Conclusion
For the definitive validation of the composition of organic hydrochlorides, elemental analysis remains the gold standard . Its ability to provide accurate and precise mass percentages for all constituent elements (C, H, N, and Cl) offers a self-validating system that confirms the empirical formula with a high degree of certainty.
While techniques like qNMR provide excellent complementary data on molar ratios and structure, and methods such as Ion Chromatography and Argentometric Titration offer robust quantification of the chloride content, they do not possess the comprehensive, self-validating nature of elemental analysis for the entire molecule. XRF serves as a valuable tool for rapid, non-destructive screening.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive characterization of an organic hydrochloride API. However, when a single, definitive method for compositional validation is required, elemental analysis provides the most direct and trustworthy answer.
References
-
U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. FDA. [Link]
- Vertex AI Search. (2024). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis.
- Malvern Panalytical. (2024). How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals.
- ASTM D808-16. (2016). Standard Test Method for Chlorine in New and Used Petroleum Products (High Pressure Decomposition Device Method).
- Wikipedia. Combustion analysis.
- ASTM D808. Standard Test Method for Chlorine in New and Used Petroleum Products (Bomb Method).
- Campbell, I., et al. (2012). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. American Pharmaceutical Review.
- Infinita Lab. (2025). All About Combustion Analysis.
- ASTM D808-16. (Withdrawn 2021). Standard Test Method for Chlorine in New and Used Petroleum Products (High Pressure Decomposition Device Method).
- Grokipedia. Combustion analysis.
- Scribd. Argentometric Analysis of Chloride.
- ASTM D808-05. Standard Test Method for Chlorine in New and Used Petroleum Products (Bomb Method).
- Wikipedia. Argentometry.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- TECOTEC Group. X-ray fluorescence spectroscopy method in Pharmaceuticals.
- F1000Research. (2025).
- Academia.edu.
- Gerothanassis, I. P., & Exarchou, V. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry, 26(11), 1053-1067.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 40(5), 347-362.
- Carleton College.
- Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 88, 569-582.
- Emery Pharma.
- Downer, T. M., Jr. (1964). The Determination of Chlorine and Ionic Chloride in Organic Compounds.
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. infinitalab.com [infinitalab.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Argentometry - Wikipedia [en.wikipedia.org]
- 6. Argentometric determination of chloride content... | F1000Research [f1000research.com]
- 7. Ion Chromatography [serc.carleton.edu]
- 8. イオンクロマトグラフィーによるハロゲン化物の分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. emerypharma.com [emerypharma.com]
- 10. spectroscopyworld.com [spectroscopyworld.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. news-medical.net [news-medical.net]
- 13. How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. scribd.com [scribd.com]
- 16. イオンクロマトグラフィーによるハロゲン化物の分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. X-ray fluorescence spectroscopy method in Pharmaceuticals - TECOTEC Group [tecotec.com.vn]
A Researcher's Guide to Stereoisomerism and Biological Potency in Furan Amines
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. This principle of stereoisomerism is particularly pronounced in the realm of pharmacologically active compounds, where even subtle changes in spatial configuration can lead to dramatic differences in potency, efficacy, and safety. This guide provides an in-depth comparison of the biological potency of different furan amine stereoisomers, offering experimental data, detailed methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.
The furan nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] When a chiral amine functionality is introduced to a furan-containing molecule, the resulting stereoisomers often exhibit distinct pharmacological profiles. Understanding and harnessing these differences is paramount for the rational design of novel therapeutics with improved efficacy and reduced off-target effects.
The Decisive Role of Chirality: A Case Study of Bromo-DragonFLY
A compelling example of stereoselectivity in furan amines is observed with Bromo-DragonFLY, a potent psychedelic phenethylamine derivative that incorporates a furan ring system. This compound exists as a pair of enantiomers, (R)-(-)-Bromo-DragonFLY and (S)-(+)-Bromo-DragonFLY. Research has unequivocally demonstrated that the (R)-enantiomer possesses significantly greater binding affinity for the serotonin 5-HT2A and 5-HT2C receptors, which are the primary targets for classic hallucinogens.[2] This stereospecific interaction underscores the importance of chiral resolution in assessing the true pharmacological potential of such compounds. The (R)-isomer is the more psychoactive of the two.[3]
The principle of stereoselectivity is not unique to Bromo-DragonFLY and is a well-established phenomenon among related phenethylamine psychedelics. For instance, the (R)-enantiomers of 2,5-dimethoxy-4-bromoamphetamine (DOB) and 2,5-dimethoxy-4-iodoamphetamine (DOI) are notably more potent than their (S)-counterparts.[4][5] This consistent observation across a class of compounds highlights the specific conformational requirements of the receptor binding pocket.
Quantifying Potency: A Comparative Look at Receptor Binding Affinities
The differential biological activity of stereoisomers can be quantified through various in vitro assays, with radioligand binding assays being a cornerstone for determining the affinity of a compound for its target receptor. The inhibition constant (Ki) is a key parameter derived from these assays, representing the concentration of a ligand that occupies 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Stereoisomer | Receptor | Binding Affinity (Ki, nM) | Reference |
| Bromo-DragonFLY | Racemic | 5-HT2A | 0.04 | [2] |
| (R)-enantiomer | 5-HT2A | Higher than (S)-enantiomer | [2] | |
| (S)-enantiomer | 5-HT2A | Lower than (R)-enantiomer | [2] | |
| Racemic | 5-HT2C | 0.02 | [2] | |
| (R)-enantiomer | 5-HT2C | Higher than (S)-enantiomer | [2] | |
| (S)-enantiomer | 5-HT2C | Lower than (R)-enantiomer | [2] | |
| DOB | (R)-enantiomer | 5-HT2A | More potent than (S)-enantiomer | [4] |
| (S)-enantiomer | 5-HT2A | Less potent than (R)-enantiomer | [4] | |
| DOI | (R)-enantiomer | 5-HT2A | More active stereoisomer | [5] |
| (S)-enantiomer | 5-HT2A | Less active stereoisomer | [5] |
Experimental Protocols for Assessing Biological Potency
To ensure the scientific rigor of such comparisons, standardized and validated experimental protocols are essential. Below are detailed methodologies for two key assays used to characterize the biological activity of furan amine stereoisomers.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.
Workflow for 5-HT2A Radioligand Binding Assay
Caption: Workflow of a 5-HT2A radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[6]
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein per well).
-
Add a known concentration of a suitable radioligand, such as [3H]ketanserin, a 5-HT2A antagonist.[7]
-
Add varying concentrations of the unlabeled test compound (the furan amine stereoisomers).
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
-
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Phosphoinositide Turnover Assay for Functional Activity
Beyond binding affinity, it is crucial to assess the functional activity of a compound – whether it acts as an agonist, antagonist, or inverse agonist. For Gq-coupled receptors like 5-HT2A, a common method is to measure the accumulation of inositol phosphates (IPs), which are second messengers produced upon receptor activation.
5-HT2A Receptor Signaling Pathway
Caption: The Gq-coupled signaling cascade of the 5-HT2A receptor.
Step-by-Step Methodology:
-
Cell Culture and Labeling:
-
Culture cells expressing the 5-HT2A receptor (e.g., PC12-5-HT2A cells).[8]
-
Label the cells with [3H]myo-inositol by incubating them in an inositol-free medium supplemented with the radiolabel for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
-
Assay Procedure:
-
Wash the labeled cells to remove excess unincorporated [3H]myo-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates upon receptor stimulation.
-
Add varying concentrations of the test furan amine stereoisomers to the cells.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and IP accumulation.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding a cold solution of an organic solvent (e.g., a chloroform/methanol mixture) to extract the lipids and water-soluble inositol phosphates.
-
Separate the aqueous and organic phases by centrifugation.
-
Isolate the total inositol phosphates from the aqueous phase using anion-exchange chromatography.
-
Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates accumulated as a function of the test compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
These parameters allow for a quantitative comparison of the functional potency and efficacy of the different stereoisomers.
-
Conclusion
The study of furan amine stereoisomers provides a clear illustration of the profound impact of molecular chirality on biological activity. As demonstrated by Bromo-DragonFLY and related compounds, enantiomers can exhibit vastly different affinities for their target receptors, leading to significant variations in pharmacological effects. For researchers in drug discovery, a thorough understanding and empirical evaluation of stereoisomerism are not merely academic exercises but essential components of developing safer and more effective medicines. The detailed protocols provided in this guide offer a robust framework for conducting such critical investigations.
References
- 2,5-Dimethoxy-4-bromoamphetamine. In: Wikipedia. ; 2023.
- Bromo-DragonFLY. In: Wikipedia. ; 2023.
- Furan: A Promising Scaffold for Biological Activity. Int. J. Adv. Biol. Biomed. Res. 2024, 12(2), 167-181.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. 2024;40(2).
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical and Biomedical Research. 2020;6(3):1-10.
- Synthesis and biological activity of furan derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2011;9(2):14-21.
- Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. 2023;12(22):1234-1245.
- 2,5-Dimethoxy-4-iodoamphetamine. In: Wikipedia. ; 2023.
- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. BenchChem. Accessed January 20, 2026.
- Novel Enantioselective Synthesis of Both Enantiomers of Furan‐2‐yl Amines and Amino Acids. Chemistry – An Asian Journal. 2015;10(1):149-155.
- 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins. Accessed January 20, 2026.
- Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed January 20, 2026.
- Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. 2024;e202400879.
- Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)
- 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. J Med Chem. 1996;39(23):4619-4622.
- Synthesis and pharmacological evaluation of novel 1-and 8-substituted-3-furfuryl xanthines as adenosine receptor antagonists. Bioorg Med Chem. 2008;16(13):6599-6608.
- Advancing Renewable Amines: Furan-Derived Polybenzoxazines. ACS Sustainable Chemistry & Engineering. 2022;10(4):1598–1607.
- Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)
- 5-HT2A Serotonin Receptor Assay. Innoprot. Accessed January 20, 2026.
- 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards. Pharmaceuticals (Basel). 2021;14(11):1142.
- April 26, 2016: What is Bromo-DragonFly?. Tennessee Poison Center. Published April 26, 2016.
- Synthesis and biological evaluation of some novel furan derivatives. Pakistan journal of pharmaceutical sciences. 2014;27(6):1747-1760.
- 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens. Pharmacol Biochem Behav. 2002;72(1-2):29-37.
- Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A. Drug Test Anal. 2019;11(2):243-250.
- Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. 2024;e202400879.
- Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorg Med Chem Lett. 2003;13(3):553-556.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Synthesis and receptor binding affinity of new selective GluR5 ligands. J Med Chem. 2001;44(20):3333-3338.
- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Curr Med Chem. 2024.
- Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.bau.edu.tr [research.bau.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Furan-2-yl)butan-1-amine Analogs
Introduction: The Furan Scaffold as a Privileged Structure in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-rich nature and aromaticity, allow it to engage in various interactions with biological targets like enzymes and receptors.[2] This versatility has led to the incorporation of the furan nucleus into a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and CNS-modulating properties.[3][4]
This guide focuses on the structure-activity relationship (SAR) of a specific, promising chemical series: analogs of 1-(Furan-2-yl)butan-1-amine. By systematically analyzing how structural modifications to this core scaffold impact biological activity, we can derive critical insights for designing next-generation therapeutic agents. We will explore the synthetic rationale, compare biological performance with established alternatives using supporting data, and provide detailed experimental protocols to empower researchers in this field.
Core Scaffold Analysis and Key Modification Points
The foundational structure of 1-(Furan-2-yl)butan-1-amine presents several key regions amenable to chemical modification to probe and optimize biological activity. Understanding the role of each component is crucial for rational drug design.
Caption: Key modification points for SAR studies on the 1-(Furan-2-yl)butan-1-amine scaffold.
-
The Furan Ring (R¹): Substitutions at the 5-position of the furan ring are often critical for modulating potency and selectivity.[3] Introducing electron-withdrawing groups (e.g., nitro, cyano) or bulky hydrophobic moieties can significantly alter the molecule's interaction with its biological target.
-
The Butyl Side Chain (R²): The length, rigidity, and polarity of the alkyl chain connecting the furan ring and the amine are paramount for defining the molecule's overall lipophilicity and spatial orientation within a binding pocket. Modifications here can impact absorption, distribution, metabolism, and excretion (ADME) properties.
-
The Amine Group (R³): The basicity of the amine is crucial for forming salt bridges or hydrogen bonds with target residues. It can be modified from a primary amine to secondary or tertiary amines, or incorporated into a larger heterocyclic system (e.g., pyrrolidine), which can drastically affect binding affinity and pharmacological function.[5]
General Synthesis Strategy: Reductive Amination
The most efficient and widely adopted method for synthesizing 1-(Furan-2-yl)butan-1-amine and its analogs is reductive amination. This two-step, one-pot process is favored due to the high availability of starting materials (furfural derivatives and primary amines) and generally high yields.
The causality behind this choice is its robustness: the initial condensation of an aldehyde (furfural) with an amine forms an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine. This avoids the isolation of the often-unstable imine and simplifies the workflow.
Caption: General workflow for the synthesis of analogs via reductive amination.
Structure-Activity Relationship Data and Comparative Analysis
While a complete SAR profile for 1-(Furan-2-yl)butan-1-amine analogs against a single target is not consolidated in the literature, we can synthesize a representative analysis based on studies of related furan-containing bioactive molecules.[6][7] The following table illustrates hypothetical SAR trends against a generic G-Protein Coupled Receptor (GPCR) target, measured by binding affinity (Kᵢ). This approach is vital for guiding lead optimization.[8]
Table 1: Representative SAR Data for 1-(Furan-2-yl)butan-1-amine Analogs
| Analog ID | Modification at R¹ (Furan C5) | Modification at R² (Alkyl Chain) | Modification at R³ (Amine) | Target Binding Affinity (Kᵢ, nM) | Rationale for Change in Activity |
| 1 | -H (Parent) | n-Butyl | Primary (-NH₂) | 150 | Baseline compound. |
| 2 | -NO₂ | n-Butyl | Primary (-NH₂) | 35 | The electron-withdrawing nitro group often enhances binding affinity through favorable electronic interactions.[3] |
| 3 | -OCH₃ | n-Butyl | Primary (-NH₂) | 210 | The electron-donating methoxy group may be electronically or sterically disfavored in the binding pocket. |
| 4 | -H | Ethyl | Primary (-NH₂) | 450 | A shorter alkyl chain reduces hydrophobic interactions, potentially weakening the binding. |
| 5 | -H | n-Butyl | Secondary (-NHCH₃) | 95 | Small alkyl substitution on the amine can improve affinity by exploring additional hydrophobic pockets. |
| 6 | -NO₂ | n-Butyl | Secondary (-NHCH₃) | 15 | Optimal Analog: Combines the favorable electronic effect of the nitro group with beneficial hydrophobic interactions from the N-methyl group. |
| 7 | -H | n-Butyl | Pyrrolidine | 75 | Constraining the amine within a pyrrolidine ring can reduce conformational flexibility, leading to a favorable binding entropy.[5] |
Comparative Performance Against Alternative Antimicrobial Scaffolds
To contextualize the potential of this chemical class, it is useful to compare their performance with established drugs. Furan derivatives have demonstrated significant antimicrobial properties. The table below compares the Minimum Inhibitory Concentration (MIC) values of a representative furan-based drug (Nitrofurantoin) against the widely used quinolone antibacterial, Ciprofloxacin.
Table 2: Antibacterial Activity (MIC in µg/mL) vs. Quinolone Agent
| Compound Class | Specific Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Furan Derivative | Nitrofurantoin | 16 | 1 - 128 |
| Quinolone | Ciprofloxacin | 0.12 - 1 | 0.004 - 2 |
| Data synthesized from representative literature values for illustrative comparison. |
This comparison highlights that while established agents like Ciprofloxacin may show greater potency, the furan scaffold provides a valuable alternative, particularly in the context of rising antibiotic resistance. The distinct mechanism of action of many furan derivatives, such as the generation of reactive intermediates from a nitro group, makes them effective against resistant strains.[3]
Experimental Protocols
The following protocols are detailed to ensure reproducibility and provide a self-validating system for researchers.
Protocol 1: Synthesis of Analog 6 (N-methyl-1-(5-nitro-furan-2-yl)butan-1-amine)
This protocol describes a standard reductive amination using sodium borohydride, a milder and more accessible reducing agent than catalytic hydrogenation.
Materials:
-
5-Nitrofurfural (1.0 eq)
-
N-methylbutylamine (1.1 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 5-nitrofurfural (1.0 eq) and N-methylbutylamine (1.1 eq) in anhydrous methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate. Monitor by TLC if desired.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermic reaction upon adding the reducing agent.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Vigorous gas evolution (hydrogen) will be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours or until completion.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water to decompose any excess NaBH₄.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add DCM to the residue and wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes acidic impurities and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure Analog 6.
-
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Radioligand Binding Assay for GPCR Target Affinity (Kᵢ)
This protocol is a gold standard for determining the binding affinity of a test compound for a receptor.[9][10] It measures the ability of an unlabeled compound (the analog) to compete with a radiolabeled ligand for binding to the receptor.[11]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare membrane homogenates from cells or tissues expressing the target GPCR in a cold lysis buffer containing protease inhibitors.[12]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4 °C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Execution:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.[12]
-
To each well, add:
-
150 µL of membrane suspension (optimized protein amount, e.g., 20 µg).
-
50 µL of the test analog at various concentrations (typically a 10-point, 5-log dilution series).
-
50 µL of the radioligand at a fixed concentration (near its Kₑ value).
-
-
Include control wells for total binding (no analog) and non-specific binding (excess non-radiolabeled standard ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at 30 °C for 60 minutes with gentle agitation to reach equilibrium.[12]
-
Terminate the incubation by rapid vacuum filtration onto glass fiber filters (GF/C) presoaked in 0.3% polyethyleneimine (PEI) to minimize non-specific binding.
-
Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Quantify the trapped radioactivity using a scintillation counter.
-
Subtract the non-specific binding from all other values to get specific binding.
-
Plot the percent specific binding against the log concentration of the test analog.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion and Future Directions
The 1-(Furan-2-yl)butan-1-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR analysis, synthesized from related furanic structures, indicates that targeted modifications at the furan C5-position and the primary amine can yield significant improvements in binding affinity. Specifically, the combination of an electron-withdrawing group at C5 and a small N-alkyl substitution appears to be a highly effective strategy for enhancing potency.
Future work should focus on synthesizing a broader library of analogs based on these initial findings to build a more comprehensive SAR profile against specific, high-value biological targets. Investigating the impact of replacing the furan ring with other bioisosteric heterocycles (e.g., thiophene, pyridine) could also yield compounds with improved efficacy and pharmacokinetic properties.[1] Ultimately, the systematic exploration of this chemical space, guided by the principles and protocols outlined in this guide, holds considerable promise for future drug discovery endeavors.
References
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(2). [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences, 6(1). [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
-
Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
-
Pharmacological activity of furan derivatives. (2024). biomedres.us. [Link]
-
Radioligand binding methods: practical guide and tips. (1998). Am J Physiol, 275(1 Pt 1), C1-12. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods Cell Biol, 166, 1-27. [Link]
-
Radioligand binding methods for membrane preparations and intact cells. (2011). Methods Mol Biol, 746, 135-64. [Link]
-
G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2015). ResearchGate. [Link]
-
Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2022). STAR Protoc, 3(4), 101738. [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2022). JoVE. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). Int J Mol Sci, 25(10), 5484. [Link]
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2021). Bioorg Med Chem Lett, 48, 128243. [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2012). Der Pharma Chemica, 4(1), 356-362. [Link]
-
Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. (2001). Turk J Chem, 25, 347-354. [Link]
-
Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. (2016). ResearchGate. [Link]
-
Synthesis and Characterization of Furanic Compounds. (2018). Defense Technical Information Center. [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2017). J Biomed Sci, 24, 46. [Link]
-
Antitumor Agents 279. Structure-activity Relationship and in Vivo Studies of Novel 2-(furan-2-yl)naphthalen-1-ol (FNO) Analogs as Potent and Selective Anti-Breast Cancer Agents. (2011). Bioorg Med Chem Lett, 21(1), 52-7. [Link]
-
Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKKβ Inhibitors. (2008). ResearchGate. [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor agents 279. Structure-activity relationship and in vivo studies of novel 2-(furan-2-yl)naphthalen-1-ol (FNO) analogs as potent and selective anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to Validating Analytical Methods for Furan-Containing Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of furan-containing compounds is a critical task, whether for ensuring the safety of food products, assessing the stability of pharmaceutical ingredients, or monitoring industrial processes. The inherent volatility and potential for thermal degradation of many furans present unique analytical challenges. This guide provides an in-depth comparison of common analytical methodologies and a practical framework for their validation, grounded in established regulatory principles and field-proven insights.
The Analytical Challenge: Understanding Furan and Its Analogs
Furan and its derivatives are a class of heterocyclic organic compounds that can form in a variety of matrices, notably in heat-treated foods and as degradation products in other materials. Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), making its detection and quantification a matter of public health.[1]
The primary analytical difficulty stems from furan's high volatility (boiling point: 31.4°C).[2] This property makes it susceptible to loss during sample preparation and analysis, necessitating specialized handling and extraction techniques. Furthermore, the potential for furan formation at elevated temperatures during the analytical process itself can lead to artificially inflated results, a critical consideration when selecting and validating a method.[2][3]
The Foundation of Trust: The Regulatory Framework for Method Validation
Before delving into specific techniques, it is essential to understand the principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines.[4][5][6] The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose. For furan analysis, this means the method must be reliable, reproducible, and accurate for the specific matrices being tested. Adherence to guidelines like ICH Q2(R1) is not merely a regulatory hurdle; it is a cornerstone of scientific integrity, ensuring the trustworthiness of the generated data.[4][5] Similarly, for accredited laboratories, standards such as ISO/IEC 17025 provide a framework for demonstrating technical competence, which includes the validation and verification of analytical methods.[7][8]
A Comparative Analysis of Methodologies
The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. For furan-containing compounds, the analytical workflow can be broken down into two key stages: sample preparation/extraction and chromatographic separation/detection.
Sample Preparation and Extraction: Capturing the Volatiles
The goal of sample preparation is to efficiently extract furan from the matrix while minimizing analyte loss and preventing its artificial formation.
-
Static Headspace (HS): This is the most widely adopted technique for furan analysis in food.[2][9] The principle involves heating a sealed vial containing the sample to partition the volatile furan into the headspace gas, which is then injected into the gas chromatograph. The key advantage is the avoidance of direct solvent extraction, which can be time-consuming and introduce impurities. However, careful optimization of incubation temperature and time is crucial. The FDA, for instance, revised its recommended headspace oven temperature from 80°C to 60°C to prevent furan formation in certain high-fat food matrices.[3]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from the sample headspace or directly from a liquid sample.[10] It offers excellent sensitivity, making it suitable for detecting trace levels of furans.[10][11] Recent advancements, such as the SPME Arrow, provide more robust fibers better suited for high-throughput environments.[1][11] The choice of fiber coating is critical and must be optimized for the target furan compounds.
-
Liquid-Liquid Extraction (LLE): While less common for volatile furan in food, LLE is a viable technique for less volatile furanic compounds, such as those analyzed in transformer oil.[12] This method involves extracting the analytes from the sample into an immiscible solvent. It is generally more labor-intensive and may not be suitable for highly volatile compounds like furan itself due to the risk of evaporative losses.
The following diagram illustrates a decision-making process for selecting an appropriate sample preparation technique.
Caption: Decision tree for selecting a sample preparation method.
Chromatographic Separation and Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile and semi-volatile compounds like furan.[3][13] The gas chromatograph separates the compounds based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then detects and confirms the identity of the analytes based on their mass-to-charge ratio, providing excellent selectivity and sensitivity. For furan analysis, a Porous Layer Open Tubular (PLOT) column is often recommended.[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is generally used for non-volatile or thermally labile compounds. While not the primary choice for furan itself, it is a well-established method for analyzing less volatile furanic compounds, such as 2-furaldehyde in transformer oil, often using a UV detector.[12][15] The separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Key Validation Parameters: A Practical Guide
A robust validation protocol should assess a range of performance characteristics. The following table summarizes these parameters, their purpose, and typical acceptance criteria based on international guidelines.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/ Selectivity | To demonstrate that the signal is from the analyte of interest and not from interfering components in the matrix. | Peak purity analysis, comparison with a known standard, and absence of interfering peaks in blank matrix samples. |
| Linearity & Range | To establish the relationship between analyte concentration and the method's response over a defined range. | Coefficient of determination (R²) ≥ 0.99.[10][12] |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value, typically assessed by analyzing spiked samples. | For furan analysis, recoveries are often in the range of 80-120%.[1][12] AOAC guidelines suggest 80-110% for furan and alkyl furans.[1] |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (short-term, same conditions) and Intermediate Precision (within-lab variations). | Expressed as Relative Standard Deviation (RSD). For furan, intra-day RSDs of 1-16% and inter-day RSDs of 4-20% have been reported.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically calculated as 3 times the signal-to-noise ratio (S/N) or based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 times the S/N ratio.[12] LOQ values for furan can range from <1 ng/g to ~5 ng/g depending on the matrix and method.[10][16] |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate). | The effect of varied parameters on the results should be documented and shown to be within acceptable limits. |
Comparative Performance Data from Published Methods
The following table summarizes performance data for furan analysis using different methodologies, compiled from various studies.
| Method | Matrix | LOD | LOQ | Recovery (%) | Precision (RSD%) | Reference |
| HS-GC-MS | Various Foods | 0.2-0.9 ng/g | 0.6-2.9 ng/g | 89.4 - 108 | 3.3 - 17.3 | [16] |
| HS-SPME-GC-MS | Various Foods | ≤ 0.02 ng/g | ≤ 0.06 ng/g | 77.8 - 111.5 | N/A | [10] |
| HS-SPME-GC-MS/MS | Fruits, Juices, Canned Fish | N/A | 0.003-0.675 ng/g | 76 - 117 | 1-16 (intra-day), 4-20 (inter-day) | [1] |
| HPLC-UV | Transformer Oil | ~15 µg/L | 50 µg/L | 80 - 120 | 0.6 - 5.7 | [12] |
N/A: Not available in the cited source.
Experimental Protocol: An Exemplar Method (HS-GC-MS for Furan in Food)
This protocol is a synthesized example based on common practices, including those outlined by the FDA.[3] It serves as a template that must be optimized and validated for specific matrices and instrumentation.
Objective: To quantify furan in a solid food matrix (e.g., infant cereal) using an internal standard and standard additions.
1. Preparation of Standards:
-
Rationale: The high volatility of furan necessitates careful preparation of standards in a sealed system to prevent evaporative losses.
-
Protocol:
-
Pipette 20.0 mL of methanol into a tared headspace vial and seal it.
-
Weigh the sealed vial to the nearest 0.1 mg.[3]
-
Using a chilled gastight syringe, inject a known volume (e.g., 50 µL) of furan through the septum.[2][3]
-
Reweigh the vial to determine the exact mass of furan added and calculate the stock solution concentration.[3]
-
Prepare a deuterated furan (d4-furan) internal standard stock solution in a similar manner.
-
Create a series of working standards by diluting the stock solutions.
-
2. Sample Preparation:
-
Rationale: To ensure homogeneity and facilitate the release of furan into the headspace, solid samples are typically homogenized and diluted. The use of cold materials minimizes furan loss. Saturated NaCl is used to increase the ionic strength of the aqueous phase, which enhances the partitioning of furan into the headspace and can inhibit microbial activity that might produce interfering compounds.[3]
-
Protocol:
-
Pre-chill all equipment (blender, spatulas).
-
Weigh 5g of the homogenized solid sample into a 20 mL headspace vial.
-
Add 5 mL of cold, saturated NaCl solution.
-
Spike with a known amount of d4-furan internal standard.
-
For the standard addition curve, spike a series of samples with increasing concentrations of the furan working standard.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
3. HS-GC-MS Analysis:
-
Rationale: The headspace conditions are optimized to achieve equilibrium partitioning of furan into the gas phase without causing thermal degradation. The GC column separates furan from other volatile compounds, and the MS provides sensitive and specific detection.
-
Protocol:
-
Headspace Autosampler:
-
Oven Temperature: 60°C[3]
-
Incubation Time: 30 minutes
-
Injection Volume: 1 mL
-
-
Gas Chromatograph:
-
Column: Agilent PoraBOND Q, 0.32 mm x 25 m, 5 µm film thickness (or equivalent)[13]
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 150°C, then ramp at 30°C/min to 260°C.
-
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI)
-
Acquisition: Selected Ion Monitoring (SIM) or full scan. For furan, monitor m/z 68 and for d4-furan, m/z 72.
-
-
4. Data Analysis and Quantification:
-
Rationale: The method of standard additions is used to compensate for matrix effects that can suppress or enhance the analytical signal.
-
Protocol:
-
Integrate the peak areas for furan and d4-furan.
-
Calculate the response factor (Area of furan / Area of d4-furan).
-
Plot the response factor against the concentration of added furan.
-
Determine the concentration of furan in the original sample from the x-intercept of the linear regression curve.
-
The following diagram outlines the general workflow for method validation.
Caption: General workflow for analytical method validation.
Conclusion: Ensuring Data Integrity in Furan Analysis
References
-
Joint Research Centre, Institute for Reference Materials and Measurements. (n.d.). Methods for the determination of furan in food. JRC Publications Repository. Retrieved from [Link]
-
Tseng, W.-X., Lee, P., Yang, S.-H., Chen, B.-H., & Kao, T.-H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2292. Retrieved from [Link]
-
Kim, D. G., Lee, G. H., & Kim, S. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 1-15. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. FDA.gov. Retrieved from [Link]
-
Hou, P., & Xing, J. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. Retrieved from [Link]
-
Nyman, P. J., Diachenko, G. W., & Perfetti, G. A. (2006). Single-Laboratory Validation of a Method for the Determination of Furan in Foods by Using Static Headspace Sampling and Gas Chromatography/Mass Spectrometry. Journal of AOAC INTERNATIONAL, 89(3), 669-682. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Analysis of furan in food. Agilent. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q2(R2) Analytical Validation. ICH. Retrieved from [Link]
-
AOAC INTERNATIONAL. (2019). Standard Method Performance Requirements (SMPRs®) for Furan and Alkyl Furans in Coffee, Baby Foods, Infant Formula, Cereals, and Fruit Juices. AOAC INTERNATIONAL. Retrieved from [Link]
-
National Association of Testing Authorities, Australia. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. Retrieved from [Link]
-
Chromatography Forum. (2015). Furan analysis in oil by GC/MS. Retrieved from [Link]
-
AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
Eurachem. (2022). Method validation. Retrieved from [Link]
-
Wintersmith Advisory LLC. (2025). ISO 17025 Method Validation. Retrieved from [Link]
-
AOAC INTERNATIONAL. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]
-
Restek. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Retrieved from [Link]
Sources
- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. Determination of Furan in Foods | FDA [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. ISO 17025 Method Validation — Wintersmith Advisory LLC [wintersmithadvisory.com]
- 9. aoac.org [aoac.org]
- 10. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 12. shimadzu.com [shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. gcms.cz [gcms.cz]
- 15. Furan analysis in oil by GC/MS - Chromatography Forum [chromforum.org]
- 16. academic.oup.com [academic.oup.com]
Comparative efficacy of 1-(Furan-2-yl)butan-1-amine hydrochloride versus other antimicrobials
For Researchers, Scientists, and Drug Development Professionals
In the ever-pressing search for novel antimicrobial agents to combat the rise of resistant pathogens, the furan scaffold has emerged as a privileged structure in medicinal chemistry. Derivatives of this heterocyclic compound have demonstrated a broad spectrum of pharmacological activities. This guide presents a comparative overview of the antimicrobial efficacy of a representative furan-based amine against established antibacterial and antifungal agents, supported by available experimental data and standardized methodologies.
Executive Summary
This guide provides a head-to-head comparison of a furan-containing amine, using a structurally similar analogue as a proxy due to the limited public data on 1-(Furan-2-yl)butan-1-amine hydrochloride, against the broad-spectrum antibiotic Ciprofloxacin and the common antifungal Fluconazole. While the direct subject of this guide lacks extensive research, the data on its analogue suggests that furan amines possess notable antibacterial activity. This analysis aims to provide a framework for the evaluation of this class of compounds and to underscore the importance of further research into their therapeutic potential.
Quantitative Antimicrobial Performance: A Head-to-Head Comparison
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The tables below summarize the available MIC values for a structural analogue of 1-(Furan-2-yl)butan-1-amine hydrochloride and the comparator drugs against common bacterial and fungal pathogens.
It is crucial to note that specific antimicrobial data for 1-(Furan-2-yl)butan-1-amine hydrochloride is not extensively available in peer-reviewed literature. Therefore, this guide will draw upon data from a structurally related furan compound, N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine , to provide a comparative framework.[1] This substitution is a necessary limitation and highlights the need for direct experimental evaluation of the title compound.
Table 1: Antibacterial Activity (MIC in µg/mL) Against Gram-Positive and Gram-Negative Bacteria
| Compound Class | Specific Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Furan Derivative (Proxy) | N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Significant Action Reported[1] | Significant Action Reported[1] |
| Quinolone Antibiotic | Ciprofloxacin | 0.25 - 1.0[2][3] | ≤1[4] |
Table 2: Antifungal Activity (MIC in µg/mL) Against Yeast
| Compound Class | Specific Compound/Derivative | Candida albicans |
| Furan Derivative (Proxy) | N/A | Data Not Available |
| Azole Antifungal | Fluconazole | ≤8 (Susceptible)[5] |
Mechanistic Insights: A Tale of Different Targets
The antimicrobial action of furan derivatives, quinolones, and azoles are distinct, targeting different essential cellular processes. Understanding these mechanisms is vital for the rational design of new and more effective antimicrobial agents.
Furan Derivatives: Disrupting Bacterial Integrity
While the exact mechanism for many furan derivatives is still under investigation, a prominent mode of action for some, particularly nitrofurans, involves reductive activation within the bacterial cell. This process generates reactive intermediates that can cause damage to bacterial DNA and other essential macromolecules.[6] Other furan-containing compounds are thought to interfere with microbial growth through the modification of enzymes.[6]
Ciprofloxacin: A Quinolone's Attack on DNA Replication
Ciprofloxacin, a second-generation fluoroquinolone, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][7] These enzymes are crucial for DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which accounts for the selective toxicity of quinolones against bacteria.[4]
Caption: Mechanism of Ciprofloxacin Action.
Fluconazole: An Azole's Assault on Fungal Cell Membranes
Fluconazole, a triazole antifungal agent, targets the fungal cell membrane. It inhibits the enzyme lanosterol 14-α-demethylase, which is a key enzyme in the biosynthesis of ergosterol.[8][9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By depleting ergosterol and causing the accumulation of toxic sterol intermediates, fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[5]
Caption: Mechanism of Fluconazole Action.
Experimental Protocols: A Guide to In Vitro Efficacy Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized and widely accepted method for assessing the antimicrobial activity of a compound. The broth microdilution method is a common technique used for this purpose.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compounds (e.g., 1-(Furan-2-yl)butan-1-amine hydrochloride, Ciprofloxacin, Fluconazole)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader (optional)
-
Positive control (a known effective antimicrobial)
-
Negative control (broth with solvent, but no compound)
Procedure:
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ colony-forming units (CFU)/mL for bacteria. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: A two-fold serial dilution of the test compounds is performed in the 96-well plate using the appropriate broth.
-
Inoculation: The prepared microbial inoculum is added to each well containing the serially diluted compounds.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours for most bacteria, and at 35°C for 20-24 hours for Candida species.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.
Caption: Broth Microdilution Workflow.
Concluding Remarks and Future Directions
The furan nucleus continues to be a fertile ground for the discovery of new therapeutic agents.[10] While direct, comprehensive data on the antimicrobial efficacy of 1-(Furan-2-yl)butan-1-amine hydrochloride is currently lacking, the available information on structurally related furan amines suggests a promising avenue for further investigation. The reported activity of an analogue against both Gram-positive and Gram-negative bacteria warrants a thorough evaluation of this specific compound.
Future studies should focus on:
-
Direct Antimicrobial Susceptibility Testing: Determining the MIC values of 1-(Furan-2-yl)butan-1-amine hydrochloride against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which furan amines exert their antimicrobial effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.
By systematically addressing these research questions, the scientific community can fully assess the potential of 1-(Furan-2-yl)butan-1-amine hydrochloride and other furan-based amines as valuable additions to our antimicrobial arsenal.
References
-
Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Quinolone antibiotic. Wikipedia. Available at: [Link]
-
Mechanism of action of and resistance to quinolones. Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. Available at: [Link]
-
Mechanism of Quinolone Action and Resistance. Scilit. Available at: [Link]
-
Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology. Available at: [Link]
-
Antifungal Ergosterol Synthesis Inhibitors. StatPearls. Available at: [Link]
-
Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews. Available at: [Link]
-
Azole: Antifungal Drugs, Mechanism of Action. StudySmarter. Available at: [Link]
-
Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Slideshare. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Straightforward syntheses of furanomycin derivatives and their biological evaluation. ScienceDirect. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Nivrutti International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
-
Two new alkylated furan derivatives with antifungal and antibacterial activities from the plant endophytic fungus Emericella sp. XL029. PubMed. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Odes'kij Medicnij Žurnal. Available at: [Link]
-
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. ResearchGate. Available at: [Link]
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available at: [Link]
-
Overview of Antimicrobial Properties of Furan. Human Journals. Available at: [Link]
Sources
- 1. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. lecturio.com [lecturio.com]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. ijabbr.com [ijabbr.com]
A Comparative Investigation of Furan and Thiophene-Based Amine Bioisosteres: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone of rational drug design. This powerful tool allows for the optimization of lead compounds by replacing a functional group with another that possesses similar physicochemical and steric properties, yet can fine-tune the molecule's biological activity, metabolic stability, and pharmacokinetic profile. Among the most frequently employed bioisosteric replacements is the substitution of an amine-bearing aromatic ring. This guide provides an in-depth comparative analysis of two prominent five-membered aromatic heterocycles, furan and thiophene, as bioisosteres for amine functionalities.
Through a synthesis of established principles, supporting experimental data from a relevant case study, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the selection and application of these versatile scaffolds.
The Rationale for Amine Bioisosteres in Drug Discovery
The amine functional group is a ubiquitous feature in a vast number of biologically active molecules, playing a crucial role in receptor interactions, particularly through hydrogen bonding and salt-bridge formation. However, the basicity of amines can also present challenges, including rapid metabolism, poor membrane permeability, and potential off-target effects. Bioisosteric replacement of an amine-containing phenyl ring with a heterocycle like furan or thiophene can address these liabilities while preserving or enhancing the desired pharmacological activity.
dot graph TD { A[Lead Compound with Amine] --> B{Challenges}; B --> C[Metabolic Liability]; B --> D[Poor Permeability]; B --> E[Off-Target Activity]; A --> F[Bioisosteric Replacement]; F --> G[Furan-based Bioisostere]; F --> H[Thiophene-based Bioisostere]; G --> I{Improved Properties}; H --> I; I --> J[Enhanced Potency]; I --> K[Improved Pharmacokinetics]; I --> L[Reduced Toxicity];
}
Caption: Bioisosteric replacement of amine groups.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental differences between furan and thiophene stem from their constituent heteroatoms: oxygen and sulfur, respectively. These differences in electronegativity, size, and the availability of d-orbitals in sulfur have a profound impact on the electronic and steric properties of the resulting bioisosteres.
| Property | Furan | Thiophene | Significance in Drug Design |
| Heteroatom | Oxygen | Sulfur | Influences electronegativity, hydrogen bonding capacity, and metabolic pathways. |
| Electronegativity of Heteroatom | Higher | Lower | The more electronegative oxygen in furan can act as a better hydrogen bond acceptor, potentially enhancing receptor binding. |
| Aromaticity | Lower | Higher | Thiophene's greater aromaticity generally leads to increased chemical and metabolic stability. |
| Polarity | More Polar | Less Polar | Can influence solubility and interactions with biological targets. |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. | Critical for mimicking the hydrogen bonding interactions of the original amine. |
| Metabolic Stability | Generally considered less stable; can be metabolized to reactive intermediates. | Generally considered more metabolically stable. | A key determinant of a drug's half-life and potential for toxicity. |
A Head-to-Head Comparison: Case Study of CXCR4 Inhibitors
To illustrate the practical implications of choosing between furan and thiophene as amine bioisosteres, we will examine a study on the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its ligand CXCL12 is implicated in inflammatory diseases and cancer metastasis.[1] In this study, researchers synthesized and evaluated a series of furan- and thiophene-based compounds modeled after known CXCR4 antagonists.[1]
Receptor Binding Affinity
The primary measure of a drug's efficacy is its ability to bind to its biological target. In the CXCR4 inhibitor case study, both furan and thiophene-based analogs demonstrated potent binding affinity.
| Compound Class | Representative Compound | Target | EC₅₀ (nM) |
| Furan-based | 2d | CXCR4 | < 1000 |
| Thiophene-based | 2j | CXCR4 | < 1000 |
| Thiophene-based | 8a | CXCR4 | < 1000 |
Data synthesized from a study by Gaines et al. (2019).[1]
These results indicate that both furan and thiophene can effectively serve as scaffolds for potent CXCR4 antagonists, suggesting that either heterocycle can be a viable starting point for optimization.[1]
In Vitro Functional Activity: Cancer Cell Invasion
Beyond simple binding, a successful antagonist must inhibit the biological function of its target. The study assessed the ability of the compounds to inhibit the invasion of metastatic cells, a process mediated by CXCR4 signaling.
| Compound | Inhibition of Metastatic Invasion (%) |
| WZ811 (Reference Compound) | 62 |
| Furan-based Analog (2d) | > 62 |
| Thiophene-based Analog (2j) | > 62 |
| Thiophene-based Analog (8a) | > 62 |
Data synthesized from a study by Gaines et al. (2019).[1]
Notably, select compounds from both the furan and thiophene series demonstrated superior inhibition of metastatic cell invasion compared to the reference compound, WZ811.[1] This highlights the potential of both bioisosteres to yield compounds with enhanced functional activity.
Metabolic Stability: A Critical Differentiator
A crucial aspect of drug development is ensuring that a compound is not rapidly metabolized and cleared from the body. The inherent chemical stability of the heterocyclic ring plays a significant role in its metabolic fate.
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Metabolic pathways of furan and thiophene.
Thiophene, with its higher aromaticity, is generally considered more metabolically stable than furan. The furan ring is susceptible to oxidation by cytochrome P450 enzymes, which can lead to the formation of a reactive α,β-unsaturated dialdehyde. This electrophilic intermediate can form covalent adducts with cellular macromolecules, potentially leading to toxicity. Thiophene can also be metabolized to reactive intermediates via S-oxidation or epoxidation, but its greater stability often translates to a slower rate of metabolism.
Experimental Protocols
To provide a practical framework for the comparative evaluation of furan and thiophene-based amine bioisosteres, the following are detailed, step-by-step methodologies for key in vitro assays.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Test compounds (furan and thiophene analogs)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine HLMs, phosphate buffer, and the test compound. Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Microsomal stability assay workflow.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane, providing a prediction of its intestinal absorption.
Materials:
-
PAMPA plates (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
96-well UV plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Add solutions of the test compounds in PBS to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where:
-
[drug]acceptor is the concentration of the drug in the acceptor well
-
[drug]equilibrium is the theoretical equilibrium concentration
-
VA is the volume of the acceptor well
-
VD is the volume of the donor well
-
Area is the filter area
-
Time is the incubation time
-
-
Conclusion and Future Perspectives
The choice between furan and thiophene as amine bioisosteres is a nuanced decision that must be guided by the specific goals of the drug discovery program. This guide has illuminated the key physicochemical and pharmacological differences between these two important heterocycles.
Key Takeaways:
-
Furan: The higher electronegativity of the oxygen atom makes it a better hydrogen bond acceptor, which can be advantageous for receptor binding. However, the lower aromaticity of the furan ring often leads to lower metabolic stability and a higher potential for the formation of reactive metabolites.
-
Thiophene: The greater aromaticity of the thiophene ring generally imparts superior chemical and metabolic stability. While sulfur is a weaker hydrogen bond acceptor than oxygen, the overall stability of thiophene-containing compounds often makes them a more attractive choice in lead optimization.
The provided case study on CXCR4 inhibitors demonstrates that both scaffolds can yield highly potent and functionally active compounds. Therefore, the optimal choice is context-dependent and should be determined through a comprehensive evaluation of structure-activity relationships, metabolic stability, and potential for toxicity. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis.
As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the strategic application of bioisosterism, including the judicious selection between furan and thiophene, will remain an indispensable tool in the quest for safer and more effective medicines.
References
- Kale, R. et al. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Gaines, T. et al. (2019). Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors. PubMed. [Link]
-
Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
-
PharmaTutor. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. [Link]
-
Kedderis, G. L. et al. (1995). Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans. PubMed. [Link]
-
Kistemaker, J. C. M. et al. (2019). Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions. PubMed. [Link]
-
SlideShare. (n.d.). Unit 3 furan & thiophene. [Link]
-
Abdula, A. M. et al. (2024). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. ResearchGate. [Link]
-
Schepmann, D. et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[2]annulene-scaffold. PubMed Central. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[2]annulene-scaffold. [Link]
-
ResearchGate. (n.d.). Examples of bioactive furan or thiophene derivatives. [Link]
-
City College. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]
Sources
Unambiguous Structural Confirmation of 1-(Furan-2-yl)butan-1-amine Hydrochloride: A Comparative Guide to 2D NMR Spectroscopy
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, the ability to precisely determine the atomic connectivity and spatial arrangement of a molecule is paramount for understanding its chemical behavior, biological activity, and intellectual property implications. While several analytical techniques contribute to this endeavor, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide a detailed and unambiguous architectural map of a molecule.
This guide offers an in-depth technical comparison of 2D NMR spectroscopy with an alternative method, mass spectrometry, for the structural confirmation of 1-(Furan-2-yl)butan-1-amine hydrochloride. We will delve into the causality behind experimental choices, provide detailed protocols, and present a thorough analysis of predicted experimental data to showcase the power of 2D NMR in resolving complex molecular structures.
The Analytical Challenge: Beyond Simple Spectra
One-dimensional (1D) NMR (¹H and ¹³C) provides foundational information about the chemical environment of protons and carbons within a molecule. However, for molecules with multiple overlapping signals or complex spin systems, 1D NMR spectra can be challenging to interpret definitively. 2D NMR overcomes these limitations by spreading the spectral information across two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[1]
A Comparative Analysis: 2D NMR vs. Mass Spectrometry
For the structural elucidation of a molecule like 1-(Furan-2-yl)butan-1-amine hydrochloride, both 2D NMR and mass spectrometry (MS) offer valuable insights. However, they provide different types of information and have distinct advantages and limitations.
| Feature | 2D NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed atomic connectivity (through-bond and through-space), stereochemistry. | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns suggesting substructures. |
| Isomer Differentiation | Excellent at differentiating constitutional isomers and diastereomers. | Can distinguish isomers with different fragmentation patterns, but often requires chromatography (e.g., GC-MS, LC-MS) for separation and may not differentiate all isomer types. |
| Sample Requirements | Higher concentration needed (mg scale).[2] | High sensitivity (µg to ng scale). |
| Analysis Time | Longer acquisition times (minutes to hours). | Rapid analysis (seconds to minutes). |
| Data Interpretation | Can be complex, requiring a systematic approach to analyze correlation spectra. | Interpretation of fragmentation can be challenging and may not always be definitive. |
| Confirmation Power | Provides unambiguous confirmation of the complete molecular structure. | Provides strong evidence for a proposed structure but may not be sufficient for absolute confirmation on its own. |
While MS is a powerful tool for determining molecular weight and formula, 2D NMR provides the intricate details of the molecular puzzle, connecting the atoms and confirming the overall architecture.
Experimental Design for Structural Confirmation
A logical workflow for the structural confirmation of 1-(Furan-2-yl)butan-1-amine hydrochloride using 2D NMR involves a series of experiments that build upon each other to provide a complete picture of the molecule.
Figure 1: A streamlined workflow for the structural confirmation of 1-(Furan-2-yl)butan-1-amine hydrochloride using 2D NMR.
Experimental Protocols
Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-20 mg of 1-(Furan-2-yl)butan-1-amine hydrochloride.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for amine hydrochloride salts as it is a polar aprotic solvent that will not exchange with the amine protons, allowing for their observation.[3]
-
Homogenization: Vortex the sample until the solid is completely dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]
NMR Data Acquisition:
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 2 s
-
-
¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
-
COSY (Correlation Spectroscopy):
-
Acquisition points (F2 x F1): 2048 x 256
-
Number of scans: 8
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Acquisition points (F2 x F1): 2048 x 256
-
Number of scans: 16
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquisition points (F2 x F1): 2048 x 256
-
Number of scans: 32
-
Long-range coupling delay optimized for 8 Hz.
-
Predicted Spectroscopic Data and Interpretation
The following data is predicted for 1-(Furan-2-yl)butan-1-amine hydrochloride and will be used for the subsequent structural elucidation.
Structure and Numbering:
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | ~4.5 (t) | ~50 |
| 2 | ~1.9 (m) | ~35 |
| 3 | ~1.3 (m) | ~19 |
| 4 | ~0.9 (t) | ~13 |
| 2' | - | ~150 |
| 3' | ~6.5 (dd) | ~110 |
| 4' | ~6.4 (dd) | ~108 |
| 5' | ~7.6 (dd) | ~144 |
| NH₃⁺ | ~8.5 (br s) | - |
In-depth 2D NMR Analysis
1. COSY: Mapping the Proton-Proton Network
The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.
Figure 2: Key COSY correlations for the butylamine and furan fragments.
-
Butyl Chain: We expect to see a cross-peak between the proton at C1 (H1) and the methylene protons at C2 (H2). Subsequently, H2 will show a correlation to the methylene protons at C3 (H3), which in turn will correlate with the terminal methyl protons at C4 (H4). This establishes the linear butyl chain.
-
Furan Ring: The furan protons will exhibit their own spin system. H3' will show a correlation to H4', and H4' will correlate with H5'.
2. HSQC: Linking Protons to their Carbons
The HSQC (Heteronuclear Single Quantum Coherence) experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[5] This is instrumental in assigning the carbon signals.
Table 3: Expected HSQC Correlations
| Proton (¹H Shift) | Correlated Carbon (¹³C Shift) |
| ~4.5 (H1) | ~50 (C1) |
| ~1.9 (H2) | ~35 (C2) |
| ~1.3 (H3) | ~19 (C3) |
| ~0.9 (H4) | ~13 (C4) |
| ~6.5 (H3') | ~110 (C3') |
| ~6.4 (H4') | ~108 (C4') |
| ~7.6 (H5') | ~144 (C5') |
The HSQC spectrum allows for the unambiguous assignment of the protonated carbons in the molecule.
3. HMBC: Assembling the Molecular Skeleton
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away.[6] This allows for the connection of the different molecular fragments.
Sources
The Researcher's Crucible: A Comparative Guide to Ensuring Reproducibility with Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and synthetic versatility. However, the very reactivity that makes it so valuable also presents a significant challenge to the reproducibility of experimental results. The inherent instability of the furan ring, its susceptibility to degradation, and the potential for subtle variations in purity can lead to inconsistent outcomes, hindering scientific progress and delaying drug development pipelines.
This guide, designed for the discerning researcher, moves beyond simple protocols to provide a deep, comparative analysis of the factors governing reproducibility in furan chemistry. We will explore the causality behind experimental choices, present self-validating systems, and ground our recommendations in authoritative sources to empower you to generate robust and reliable data.
The Furan Paradox: Understanding the Inherent Instability
Furan's heightened reactivity compared to benzene is a double-edged sword. This reactivity, stemming from the electron-donating oxygen heteroatom, makes it prone to electrophilic substitution but also susceptible to a variety of degradation pathways that can compromise experimental reproducibility.[1] The primary culprits behind the furan paradox are:
-
Acid Sensitivity: In the presence of strong acids, furans can undergo ring-opening reactions or polymerization to form brown resins.[2][3] Even mild acidic conditions can lead to the formation of byproducts that are difficult to separate and characterize.
-
Oxidative Degradation: Exposure to air and light can initiate auto-oxidation, leading to the formation of peroxides.[4][5] These peroxides are not only impurities that can alter reaction outcomes but are also shock-sensitive and pose a significant safety hazard.
-
Thermal Instability: While relatively heat-stable in the absence of catalysts, some furan derivatives can decompose at elevated temperatures, especially in the presence of certain metals.[6]
The consequence of this instability is the introduction of uncharacterized impurities that can act as inhibitors or catalysts in subsequent reactions, leading to unpredictable results. A study on the impact of furan as an impurity in ethylene polymerization demonstrated a significant decrease in catalyst productivity, highlighting the critical need for high purity starting materials.[7][8]
The Foundation of Reproducibility: Synthesis and Purification Strategies
The journey to reproducible results begins with the synthesis and purification of the furan compound. The choice of synthetic route and purification method will directly impact the purity profile of the starting material.
Common Synthetic Routes and Their Potential Pitfalls
A variety of methods exist for the synthesis of substituted furans, each with its own set of potential byproducts.[9] The Paal-Knorr synthesis, for example, is a widely used method for preparing furans from 1,4-dicarbonyl compounds.[10][11][12] While generally efficient, incomplete cyclization or side reactions can lead to residual dicarbonyl compounds or other impurities that can be difficult to remove.
Key Consideration: When selecting a synthetic route, carefully consider the potential for byproduct formation and choose a method that is known to produce the desired compound in high purity or for which a robust purification protocol exists.
A Comparative Analysis of Purification Techniques
The purification of furan compounds is a critical step in ensuring reproducibility. The two most common methods, fractional distillation and flash column chromatography, offer distinct advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Separation based on differences in boiling points.[13] | - Effective for separating compounds with significantly different boiling points.- Can be scaled up for larger quantities. | - Less effective for separating compounds with close boiling points.- Thermal stress can cause degradation of sensitive furan compounds. | Purifying volatile, thermally stable furan compounds from non-volatile impurities or solvents. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase.[14] | - High resolution for separating compounds with similar polarities.- Can be performed at room temperature, minimizing thermal degradation. | - Can be more time-consuming and require larger volumes of solvent.- Potential for product loss on the column. | Purifying thermally sensitive furan compounds and separating complex mixtures of isomers or byproducts. |
Experimental Protocol: A Self-Validating Purification Workflow
To ensure the effectiveness of your chosen purification method, a self-validating workflow incorporating in-process monitoring is essential.
dot
Caption: A self-validating workflow for furan compound purification.
Step-by-Step Protocol for Flash Column Chromatography of a 2-Substituted Furan:
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired furan compound from its impurities, with a target Rf value of approximately 0.3 for the product.[14]
-
Column Packing: Prepare a slurry of silica gel in the chosen solvent and carefully pack the chromatography column to avoid air bubbles.[15]
-
Sample Loading: Dissolve the crude furan compound in a minimal amount of the chromatography solvent and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting small fractions.
-
In-Process Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.
-
Combining and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
The Gatekeepers of Quality: Analytical Methods for Purity Assessment
Accurate and precise purity assessment is non-negotiable for ensuring the reproducibility of experiments with furan compounds. A multi-pronged analytical approach is often necessary to obtain a complete picture of the compound's purity.
| Technique | Principle | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | - Excellent for separating volatile isomers.- Provides structural information for impurity identification. | - Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on partitioning between a mobile and stationary phase with UV detection. | - Suitable for a wide range of furan derivatives, including less volatile ones.- Can be developed into a stability-indicating method.[16][17] | - May not separate all isomers effectively.- UV detection requires a chromophore. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification based on the integration of NMR signals relative to a certified internal standard.[18] | - Provides a direct measure of purity without the need for a reference standard of the analyte.- Can detect non-UV active impurities. | - Requires a well-resolved signal for the analyte.- May not detect impurities that do not have NMR-active nuclei. |
Authoritative Grounding: The International Union of Pure and Applied Chemistry (IUPAC) has published a technical report on the best practices for assigning the purity of organic compounds, which serves as a key reference for establishing metrological traceability.[19] For biologically tested compounds, a purity of >95% is often required.[18]
Mitigating Instability: Best Practices for Handling and Storage
Even a highly pure furan compound can degrade over time if not handled and stored correctly, leading to a lack of reproducibility in subsequent experiments.
The Peroxide Menace: Detection and Prevention
Furan and its derivatives are known to form explosive peroxides upon exposure to air and light.[4] Therefore, routine testing for peroxides is a critical safety measure and a prerequisite for reproducible research.
Experimental Protocol: Peroxide Test
A simple and effective method for detecting peroxides is the potassium iodide (KI) test.[13]
-
To 1 mL of the furan compound in a test tube, add 1 mL of glacial acetic acid.
-
Add a few drops of a freshly prepared 5% aqueous KI solution.
-
A yellow to brown color indicates the presence of peroxides.
Prevention:
-
Stabilizers: Many commercial furan compounds are supplied with a stabilizer such as butylated hydroxytoluene (BHT), which scavenges the free radicals responsible for peroxide formation.[4][5] If using an unstabilized furan, the addition of BHT (typically 100-300 ppm) can significantly enhance its shelf life.
-
Inert Atmosphere: Always handle and store furan compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
The Ideal Storage Environment
To maintain the purity of furan compounds, they should be stored in:
-
Amber glass vials: To protect from light.
-
A cool, dark place: Preferably in a refrigerator at a temperature below 4°C.
-
Tightly sealed containers: To prevent exposure to air and moisture.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 6. WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound - Google Patents [patents.google.com]
- 7. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. gustawater.com [gustawater.com]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. Purification [chem.rochester.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2023-03-06-iupac-guidelines - BIPM [bipm.org]
Performance Assessment of 1-(Furan-2-yl)butan-1-amine hydrochloride Against Established Monoamine Oxidase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the performance of the novel compound, 1-(Furan-2-yl)butan-1-amine hydrochloride, against established reference standards in the context of monoamine oxidase (MAO) inhibition. The furan nucleus is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antidepressant, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The structural similarity of 1-(Furan-2-yl)butan-1-amine hydrochloride to known monoamine neurotransmitters suggests its potential as a modulator of monoamine oxidase, a key enzyme in the catabolism of these neurotransmitters and a well-established target for antidepressant drugs.[6][7][8]
This document outlines the scientific rationale for this investigation, details the necessary experimental protocols for a robust comparative assessment, and presents a framework for data analysis and interpretation. The objective is to provide researchers with a scientifically rigorous approach to characterizing the potential of this and similar novel compounds.
Rationale and Selection of Reference Standards
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[6][8] Inhibition of these enzymes can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications.[6][7] Furan-containing compounds have been investigated for a range of pharmacological activities, making 1-(Furan-2-yl)butan-1-amine hydrochloride a person of interest for MAO inhibition.[1][2][3]
To contextualize the performance of 1-(Furan-2-yl)butan-1-amine hydrochloride, a panel of well-characterized MAO inhibitors with distinct selectivity profiles will be used as reference standards:
-
Clorgyline: A selective and irreversible inhibitor of MAO-A.
-
Pargyline & Selegiline: Selective and irreversible inhibitors of MAO-B.
-
Tranylcypromine: A non-selective, irreversible MAO inhibitor.[7][8]
By comparing the inhibitory activity of the test compound against these standards, we can determine its potency, selectivity (MAO-A vs. MAO-B), and potential therapeutic profile.
Experimental Workflows
A multi-faceted experimental approach is essential to thoroughly characterize the activity and safety profile of 1-(Furan-2-yl)butan-1-amine hydrochloride. The following workflows outline the key assays.
In Vitro Monoamine Oxidase Inhibition Assay
The primary functional assessment will be a direct in vitro measurement of MAO-A and MAO-B inhibition. A fluorometric or chemiluminescent assay is recommended for its high sensitivity and suitability for high-throughput screening.[9][10]
Caption: Workflow for the in vitro MAO inhibition assay.
Experimental Protocol: In Vitro MAO Inhibition Assay
-
Reagent Preparation:
-
Prepare stock solutions of 1-(Furan-2-yl)butan-1-amine hydrochloride and reference standards (Clorgyline, Pargyline, Selegiline, Tranylcypromine) in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Prepare the substrate solution (e.g., p-Tyramine) and the detection reagent mixture (e.g., Amplex® Red and horseradish peroxidase).
-
-
Assay Procedure (96-well plate format):
-
Add serial dilutions of the test compound and reference standards to respective wells.
-
Add the MAO-A or MAO-B enzyme solution to the wells and incubate to allow for inhibitor binding.[11]
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Add the detection reagent mixture.
-
Incubate the plate, protected from light, to allow for the development of the fluorescent/luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference standards.
-
Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI) as the ratio of the IC50 for MAO-B to the IC50 for MAO-A.
-
In Vitro Cytotoxicity Assay
Assessing the cytotoxicity of a novel compound is a critical step in early-stage drug development.[12][13] The MTT or XTT assay provides a reliable and efficient method for evaluating the effect of the compound on cell viability and metabolic activity.[14] The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol.[15]
Sources
- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. ijabbr.com [ijabbr.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 1-(Furan-2-yl)butan-1-amine hydrochloride
This guide provides essential safety and logistical information for the proper disposal of 1-(Furan-2-yl)butan-1-amine hydrochloride (CAS No: 1864074-40-7). As a research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, this protocol is synthesized from the known hazards of its constituent chemical moieties—the furan ring and the amine hydrochloride group—and aligns with established best practices for hazardous waste management in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. All protocols must be executed in accordance with your institution's Environmental Health and Safety (EHS) department guidelines.[1][2]
Part 1: Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's potential hazards is the foundation of safe handling and disposal. 1-(Furan-2-yl)butan-1-amine hydrochloride incorporates two key functional groups that dictate its risk profile.
-
The Furan Moiety: Furan and its derivatives are chemicals of significant concern. Furan itself is classified as a potential human carcinogen and can cause liver damage.[3][4][5] A critical and often overlooked hazard is the potential for furan compounds to form explosive peroxides upon prolonged storage, especially when exposed to air and light.[6]
-
The Amine Hydrochloride Moiety: Amine compounds can be corrosive, toxic, and irritating to the skin, eyes, and respiratory tract.[4][7][8][9] As a hydrochloride salt, this compound is likely a solid, necessitating precautions to avoid the generation and inhalation of dust.[10][11] While the salt form is generally more stable than the free base, it will react with strong bases to liberate the volatile and potentially more hazardous free amine.
These inherent risks mandate that 1-(Furan-2-yl)butan-1-amine hydrochloride be treated as hazardous waste. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[1][2][3][12]
| Property | Information | Source(s) |
| Chemical Name | 1-(Furan-2-yl)butan-1-amine hydrochloride | [13][14] |
| CAS Number | 1864074-40-7 | [13] |
| Molecular Formula | C₈H₁₄ClNO | [13][14] |
| Physical Form | Likely a solid | [10][15] |
| Primary Hazards | Potential Carcinogen (Furan), Corrosive/Irritant (Amine), Peroxide Former (Furan) | [3][6][7] |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases, Strong Acids | [2][3][7][10] |
Part 2: Pre-Disposal Procedures and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, a rigorous pre-disposal protocol must be in place to ensure safety.
Required Personal Protective Equipment (PPE): Proper PPE is non-negotiable when handling this compound.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[16][17]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given that breakthrough times can be short for some organic compounds, consider double-gloving or using thicker, multi-hazard gloves.[16] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[16]
-
Body Protection: A lab coat must be worn to protect clothing and skin.[16] Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator may be necessary.[7][8] All handling of the solid form should ideally be done within a certified chemical fume hood to minimize inhalation exposure.[18][19]
Work Area Preparation: Designate a specific area for waste accumulation, known as a Satellite Accumulation Area (SAA).[20] This area must be at or near the point of generation and under the control of laboratory personnel.[20][21] The SAA must be equipped with secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[1][2][20]
Part 3: Step-by-Step Disposal Protocol
Follow this systematic process for the safe collection and disposal of 1-(Furan-2-yl)butan-1-amine hydrochloride waste.
Step 1: Waste Identification and Labeling All waste must be correctly identified and labeled the moment the first drop of waste is added to the container.[18][20]
-
Classification: This chemical must be managed as hazardous waste.[21]
-
Labeling: Use the standardized hazardous waste label provided by your institution's EHS department.[20] The label must include:
-
The full, unabbreviated chemical name: "1-(Furan-2-yl)butan-1-amine hydrochloride".
-
The words "Hazardous Waste".
-
An accurate description of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste is added).[20]
-
Step 2: Waste Segregation Proper segregation prevents dangerous chemical reactions.[1][21]
-
Dedicated Container: Collect waste 1-(Furan-2-yl)butan-1-amine hydrochloride in a dedicated container for solid organic hazardous waste.
-
Avoid Mixing: Do NOT mix this waste with:
-
Strong Oxidizers: The furan and amine components can react violently.[3]
-
Strong Bases: This will neutralize the hydrochloride salt, releasing the potentially volatile and more reactive free amine.
-
Incompatible Acids: While it is an acid salt, mixing with other acids could lead to unknown hazardous reactions.[2]
-
Aqueous Waste: Keep this waste stream non-aqueous unless directed otherwise by your EHS professional.
-
Step 3: Containerization The integrity of the waste container is paramount for safety.
-
Container Type: Use a sturdy, leak-proof container with a tightly sealing lid that is chemically compatible with the waste.[1] The original product container can be an excellent choice if it is in good condition.[2]
-
Container Management: Keep the waste container closed at all times except when adding waste.[1][18] Do not overfill the container; leave at least 10% of headspace to allow for expansion.[1] Store the sealed container in your designated SAA within secondary containment.[2][20]
Step 4: Management of Contaminated Materials and Spills
-
Contaminated Debris: Any materials that come into contact with the chemical, such as weighing paper, gloves, and pipette tips, are also considered hazardous waste.[22] These items must be collected in a sealed, labeled container or bag for solid hazardous waste.[18]
-
Spill Cleanup: In the event of a spill, evacuate the immediate area and notify your supervisor.[18] If trained to do so, clean the spill using a chemical spill kit.
-
Wear appropriate PPE, including respiratory protection if dealing with a powder.[18]
-
Cover the spill with an inert absorbent material like sand or vermiculite (do not use combustible materials like paper towels as the primary absorbent).[3][12]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[11]
-
Label the container as hazardous waste, including the name of the spilled chemical and the absorbent used.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[18]
-
Step 5: Disposal of Empty Containers The original chemical container is not considered "empty" until it has been properly decontaminated.
-
Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent (e.g., water or ethanol) to remove all residual chemical.[21]
-
The first rinse must be collected and disposed of as liquid hazardous waste.[1]
-
Consult your EHS department for guidance on the disposal of the second and third rinses, as regulations may vary. The safest practice is to collect all rinses as hazardous waste.
-
-
Final Disposal: Once the container is triple-rinsed and air-dried in a ventilated area (like a fume hood), the hazard label must be completely removed or defaced.[1][21] Only then can the container be disposed of in the appropriate solid waste stream (e.g., glass recycling or regular trash).[1][21]
Step 6: Arranging for Final Disposal Laboratory personnel are responsible for the safe collection and storage of waste, not its final treatment.
-
EHS Pickup: Once your waste container is full, seal it securely and request a pickup from your institution's EHS department.[1][2][20]
-
Professional Disposal: EHS will then transport the waste to a licensed hazardous waste disposal facility, where it will be managed and treated in accordance with all federal, state, and local regulations, typically through high-temperature incineration.[23][24]
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(Furan-2-yl)butan-1-amine hydrochloride and associated waste.
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. nj.gov [nj.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. parker.com [parker.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.se [fishersci.se]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 1-(Furan-2-yl)butan-1-amine hydrochloride | 1864074-40-7 [sigmaaldrich.com]
- 14. calpaclab.com [calpaclab.com]
- 15. 1-(Furan-2-yl)propan-1-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 16. ors.od.nih.gov [ors.od.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. wcu.edu [wcu.edu]
- 19. resynbio.com [resynbio.com]
- 20. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 21. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 22. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 23. tcichemicals.com [tcichemicals.com]
- 24. tri-iso.com [tri-iso.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Furan-2-yl)butan-1-amine hydrochloride
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers an in-depth analysis of the requisite personal protective equipment (PPE) for handling 1-(Furan-2-yl)butan-1-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, providing not just a list of equipment, but a procedural and logical framework for its use, grounded in the chemical's inherent hazards.
Hazard Analysis: Understanding the Compound
-
The Furan Moiety: Furan and its derivatives are known for several potential hazards. They can be flammable and may form explosive peroxides upon prolonged exposure to air and light.[1][2] Some furan compounds are suspected of causing genetic defects and cancer.[2] Inhalation or ingestion of furan derivatives can be harmful.
-
The Amine Hydrochloride Moiety: Amine hydrochlorides are salts that can be corrosive or irritating to the skin and eyes.[3][4][5][6] They can also be harmful if swallowed.[6][7] The hydrochloride salt form generally has lower volatility than the free amine, which can reduce inhalation risk, but it still presents a significant hazard upon direct contact.
Given these characteristics, 1-(Furan-2-yl)butan-1-amine hydrochloride should be handled as a hazardous substance with potential for skin and eye irritation or burns, acute toxicity if ingested or inhaled, and potential long-term health effects.[2]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE and best practices.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must conform to ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing during solution preparation or transfers. |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended due to the potential flammability of the furan component. Nitrile gloves offer good short-term protection. For extended handling, consult the glove manufacturer's chemical resistance data. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated. |
| Respiratory Protection | Use within a certified chemical fume hood | All manipulations of solid 1-(Furan-2-yl)butan-1-amine hydrochloride and its solutions should be performed inside a properly functioning chemical fume hood to minimize inhalation exposure. |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
Procedural Discipline: Donning, Doffing, and Disposal of PPE
The efficacy of PPE is as much about its correct use as its selection. The following workflow ensures that the protection PPE offers is not compromised.
PPE Workflow Diagram
Caption: PPE Donning, Handling, and Doffing Workflow.
Step-by-Step PPE Procedures
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don your chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using the inside-out technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward.
-
Goggles and Face Shield: Remove your eye and face protection.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3][7]
Emergency Protocols
In the event of an exposure, immediate and correct action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4][7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7] |
Spill and Disposal Management
Spill Cleanup
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing the full PPE described above, cover the spill with an inert absorbent material such as sand or vermiculite.[1][8] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][9]
Disposal Plan
All waste containing 1-(Furan-2-yl)butan-1-amine hydrochloride, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[9]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Pathway: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[8][9]
Disposal Decision Workflow
Caption: Hazardous Waste Disposal Workflow.
By adhering to these stringent PPE protocols and operational plans, you can significantly mitigate the risks associated with handling 1-(Furan-2-yl)butan-1-amine hydrochloride, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Cy 5 amine hydrochloride-SDS-MedChemExpress. (2025, December 7). MedChemExpress.
- Personal protective equipment for handling 2-(Furan-3-yl)-1-tosylpyrrolidine. (n.d.). BenchChem.
- Personal protective equipment for handling Furan-3-methanol-d2. (n.d.). BenchChem.
- Personal protective equipment for handling 3,4-diphenyl-5H-furan-2-one. (n.d.). BenchChem.
- Safety data sheet - 2,3-dimethylbutan-2-amine hydrochloride. (n.d.). Enamine.
- Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. (n.d.). BenchChem.
- Furan Compounds Group. (2019, February 13). Canada.ca.
- FURAN | CAMEO Chemicals | NOAA. (n.d.).
- 1-(Furan-2-yl)butan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.
- Furan - Safety D
- MATERIAL SAFETY D
- SAFETY DATA SHEET - Furan. (2025, November 24). Sigma-Aldrich.
- Furan - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- SAFETY DATA SHEET - Furan, stabilized. (2014, September 19). Fisher Scientific.
- SAFETY DATA SHEET - 3-Buten-1-amine. (2013, October 3). Fisher Scientific.
- Safety Data Sheet: Furan-d4. (2019, April 18). Chemos GmbH & Co.KG.
- 1-(Furan-2-yl)propan-2-amine. (n.d.). PubChem.
- SAFETY DATA SHEET - Butanamide, 2-amino-, monohydrochloride, (2S)-. (2024, March 30). Fisher Scientific.
- Safety data sheet - Strawberry Furanone Natural. (2025, January 24). Advanced Biotech.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- SAFETY DATA SHEET - TCO-amine HCl salt. (2025, November 6). Sigma-Aldrich.
- 98425-80-0|1-(Furan-2-yl)butan-1-amine. (n.d.). BLDpharm.
Sources
- 1. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. tri-iso.com [tri-iso.com]
- 5. fishersci.com [fishersci.com]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
